molecular formula C8H8BrNO3 B1420901 Methyl 3-bromo-6-methoxypicolinate CAS No. 1214332-49-6

Methyl 3-bromo-6-methoxypicolinate

Cat. No.: B1420901
CAS No.: 1214332-49-6
M. Wt: 246.06 g/mol
InChI Key: IYVPMSVCGWJEGJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methoxypicolinate is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. As a picolinate ester featuring both a bromine substituent and a methoxy group, it serves as a versatile synthetic intermediate for the construction of more complex molecules . Compounds within this class are frequently employed in the exploration of structure-activity relationships (SAR), particularly in the development of novel therapeutic agents . For instance, research into aromatic aldehydes for treating sickle cell disease utilizes similar picolinate derivatives as crucial intermediates to create candidates with enhanced pharmacological profiles, including improved antisickling activity and metabolic stability . The bromine atom acts as a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to introduce diverse structural motifs. The ester group can also be hydrolyzed or transformed, adding to the compound's synthetic utility. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVPMSVCGWJEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673244
Record name Methyl 3-bromo-6-methoxypyridine-2-carboxylate
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-49-6
Record name Methyl 3-bromo-6-methoxypyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid methyl ester
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Foundational & Exploratory

Methyl 3-bromo-6-methoxypicolinate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-6-methoxypicolinate, with the CAS Number 1214332-49-6, is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the picolinate scaffold, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties, expected reactivity, and safe handling procedures for this compound, tailored for researchers in drug discovery and development. While experimental data for this specific isomer is limited in publicly available literature, this document synthesizes available information and provides expert insights based on the reactivity of analogous structures.

Chemical Identity and Physical Properties

A clear identification of this compound is crucial for any research application. The fundamental identifiers and known physical properties are summarized below. It is important to note that while basic identifiers are well-established, specific experimental physical constants such as melting and boiling points are not consistently reported in available literature, indicating a potential data gap for this particular isomer.

PropertyValueSource
IUPAC Name methyl 3-bromo-6-methoxypyridine-2-carboxylateN/A
CAS Number 1214332-49-6[1]
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol [2]
Appearance Colorless to light yellow liquid (Predicted)[3]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A

Structural Representation and Key Features

The structural arrangement of functional groups in this compound dictates its chemical behavior.

G start Methyl 3-bromo-6-hydroxypicolinate reagents Iodomethane (CH3I) Potassium Carbonate (K2CO3) DMF start->reagents product This compound reagents->product Methylation G A This compound (Ar-Br) D Oxidative Addition A->D B Organoboron Reagent (R-B(OR)2) F Transmetalation B->F C Pd(0) Catalyst C->D E Ar-Pd(II)-Br D->E E->F G Ar-Pd(II)-R F->G H Reductive Elimination G->H H->C I Coupled Product (Ar-R) H->I

References

An In-Depth Technical Guide to Methyl 3-bromo-6-methoxypicolinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design and synthesis of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure in drug discovery.[1] Among the vast array of functionalized pyridines, Methyl 3-bromo-6-methoxypicolinate has emerged as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and critical role as a key intermediate in the development of innovative pharmaceuticals.

Table 1: Compound Identification

IUPAC Name Methyl 3-bromo-6-methoxypyridine-2-carboxylate
CAS Number 1214332-49-6
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Structure Chemical structure of this compound

The Strategic Importance of Functionalized Picolinates in Medicinal Chemistry

Picolinic acid derivatives are integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[2] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound, possesses a trifecta of functional groups that make it an exceptionally useful synthetic intermediate:

  • The Bromo Group: The bromine atom at the 3-position is a key reactive handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for biological screening.

  • The Methoxy Group: The methoxy group at the 6-position influences the electronic nature of the pyridine ring and can participate in hydrogen bonding interactions with biological targets. Its presence also offers a potential site for further chemical modification, such as demethylation to reveal a hydroxyl group, which can then be used for further derivatization.

  • The Methyl Ester: The methyl ester at the 2-position serves as a precursor to the carboxylic acid, a common pharmacophore that can interact with biological targets through ionic interactions and hydrogen bonding. The ester can also be readily converted to amides, which are prevalent in many drug molecules.

Synthesis of this compound: A Proposed Pathway

A related compound, Methyl 6-bromo-3-methoxypicolinate, is synthesized from Methyl 6-bromo-3-hydroxypyridine-2-carboxylate.[5] This suggests a similar strategy for the target molecule, likely starting from the corresponding 3-hydroxy picolinate derivative.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 3-Bromo-6-hydroxypicolinic acid Esterification Esterification (e.g., MeOH, H₂SO₄) Start->Esterification Intermediate1 Methyl 3-bromo-6-hydroxypicolinate Esterification->Intermediate1 Methylation Methylation (e.g., MeI, K₂CO₃, DMF) Intermediate1->Methylation Product This compound Methylation->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical representation based on analogous reactions and should be optimized and validated in a laboratory setting.

Step 1: Esterification of 3-Bromo-6-hydroxypicolinic acid

  • To a solution of 3-bromo-6-hydroxypicolinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-bromo-6-hydroxypicolinate.

Step 2: Methylation of Methyl 3-bromo-6-hydroxypicolinate

  • Dissolve Methyl 3-bromo-6-hydroxypicolinate (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes).

  • Add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

Substituted picolinates are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, which are a major class of anti-cancer drugs.[6][7] The structural motifs present in this compound make it an ideal starting material for the synthesis of complex molecules targeting various biological pathways.

A notable example of a related compound's application is the use of a trifluoromethylated analog, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, as an intermediate in the synthesis of potent bioactive molecules.[8] This highlights the utility of the 3-bromo-6-methoxypicolinate core in constructing complex pharmaceutical agents.

Potential Therapeutic Areas for Derivatives of this compound:

  • Oncology: As a scaffold for the development of inhibitors of various kinases implicated in cancer progression.

  • Inflammatory Diseases: In the synthesis of anti-inflammatory agents.

  • Neurodegenerative Diseases: As a building block for compounds targeting neurological pathways.

  • Infectious Diseases: In the development of novel antibacterial and antiviral agents.

Illustrative Reaction: Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound is well-suited for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.[4][9]

Suzuki_Coupling Reactant1 This compound Reaction Pd Catalyst Base Reactant1->Reaction Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Reaction Product Methyl 3-aryl-6-methoxypicolinate Reaction->Product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Spectroscopic Data (Predicted)

While experimental spectral data for this compound is not widely published, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic protons on the pyridine ring (likely two doublets). - Singlet for the methoxy group protons (~3.9-4.0 ppm). - Singlet for the methyl ester protons (~3.9 ppm).
¹³C NMR - Carbonyl carbon of the ester (~165 ppm). - Aromatic carbons of the pyridine ring. - Carbon of the methoxy group (~53 ppm). - Carbon of the methyl ester (~52 ppm).
IR Spectroscopy - C=O stretch of the ester (~1720 cm⁻¹). - C-O stretches of the ester and ether. - Aromatic C=C and C=N stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 245 and 247 (due to bromine isotopes). - Fragmentation pattern corresponding to the loss of -OCH₃, -COOCH₃, and Br.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery and development. Its strategically positioned functional groups provide a versatile platform for the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the discovery of new medicines cannot be overstated. This guide serves as a foundational resource for researchers looking to leverage the synthetic utility of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to Methyl 3-bromo-6-methoxypicolinate: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 3-bromo-6-methoxypicolinate is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a methyl ester on a pyridine scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its utility in the construction of complex molecular architectures for drug discovery and development.

Chemical Identity and Nomenclature

The compound "this compound" is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

IUPAC Name: methyl 3-bromo-6-methoxypyridine-2-carboxylate[1]

Synonyms:

  • This compound

  • 3-Bromo-6-methoxy-pyridine-2-carboxylic acid methyl ester[1]

  • 2-Pyridinecarboxylic acid, 3-bromo-6-methoxy-, methyl ester[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1214332-49-6[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Canonical SMILES COC1=NC(=C(C=C1)Br)C(=O)OC
InChI Key IYVPMSVCGWJEGJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white solid
Storage Temperature 2-8°C[1]

Note: Detailed experimental data on properties like melting point, boiling point, and solubility are not widely published. These properties would be determined experimentally.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the construction and functionalization of the pyridine ring. A representative synthetic workflow is outlined below.

G A Starting Material (e.g., 2-hydroxy-6-methoxypyridine) B Esterification (e.g., with dimethyl carbonate) A->B Step 1 C Bromination (e.g., with NBS) B->C Step 2 D This compound C->D Final Product

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Potential Synthetic Route

This protocol is a representative example based on common organic chemistry transformations for pyridine functionalization.

Step 1: Esterification of a Pyridine Precursor

  • To a solution of a suitable pyridine precursor, such as 6-methoxypyridine-2-carboxylic acid, in an appropriate solvent (e.g., methanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Bromination

  • Dissolve the methyl 6-methoxypicolinate from the previous step in a suitable solvent (e.g., N,N-dimethylformamide).

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until completion, as indicated by TLC.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery and Development

The strategic placement of the bromo and methoxy groups, along with the methyl ester, makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions.

G A This compound B Palladium-Catalyzed Cross-Coupling Reactions A->B C Suzuki Coupling (with Boronic Acids) B->C D Heck Coupling (with Alkenes) B->D E Sonogashira Coupling (with Alkynes) B->E F Buchwald-Hartwig Amination (with Amines) B->F G Diverse Library of Substituted Pyridines C->G D->G E->G F->G

Caption: Role of this compound in cross-coupling reactions.

Key Reactions and Their Significance
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl groups by reacting with boronic acids or their esters. This is a cornerstone for creating biaryl structures prevalent in many biologically active compounds.

  • Heck Coupling: The Heck reaction allows for the introduction of alkenyl substituents, providing a pathway to a wide range of functionalized olefins.

  • Sonogashira Coupling: This coupling reaction with terminal alkynes is instrumental in synthesizing arylalkynes, which are important intermediates for more complex heterocyclic systems.

  • Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond through this reaction is crucial for introducing amine functionalities, a common feature in many pharmaceutical agents.

The ability to participate in these reactions allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. This guide provides researchers and scientists with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics and other functional molecules.

References

A Technical Guide to the Spectral Analysis of Brominated Methoxy-Substituted Picolinates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

In the realm of pharmaceutical and agrochemical development, the precise characterization of molecular structure is a foundational pillar of innovation. Substituted pyridine derivatives, such as Methyl 3-bromo-6-methoxypicolinate and its isomers, serve as versatile building blocks in the synthesis of complex, biologically active molecules.[1] Their utility is directly linked to the specific arrangement of functional groups on the pyridine ring, which dictates their reactivity and potential applications.

This in-depth technical guide focuses on the spectral analysis of a key picolinate derivative. It is important to note that while the topic specifies "this compound," publicly available experimental spectral data is predominantly for its isomer, Methyl 6-bromo-3-methoxypicolinate . This guide will, therefore, concentrate on the latter, providing a comprehensive analysis of its spectral data. The principles and techniques discussed herein are, however, broadly applicable to the structural elucidation of related substituted pyridines.

This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data but a deeper understanding of the experimental methodologies and the logic behind the interpretation of the spectral output.

Molecular Structure

The structure of Methyl 6-bromo-3-methoxypicolinate is presented below. The strategic placement of the bromo, methoxy, and methyl ester groups on the pyridine ring creates a unique electronic environment, which is reflected in its spectral characteristics.

Figure 1: Molecular Structure of Methyl 6-bromo-3-methoxypicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment requires careful sample preparation and instrument parameterization.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual peak should not overlap with analyte signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard proton (¹H) NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For carbon (¹³C) NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Decoupling of proton signals is standard practice to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for Methyl 6-bromo-3-methoxypicolinate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.56Doublet (d)1HH-4
7.25Doublet (d)1HH-5
3.94Singlet (s)3H-OCH₃ (ester)
3.90Singlet (s)3H-OCH₃ (methoxy)

Data sourced from ChemicalBook.[2]

Interpretation:

  • Aromatic Protons (7.56 and 7.25 ppm): The two doublets in the aromatic region are characteristic of two adjacent protons on a pyridine ring. The downfield shift is due to the deshielding effect of the aromatic ring current. The coupling constant (J = 8.0 Hz) confirms their ortho relationship. The proton at 7.56 ppm is likely H-4, being more deshielded by the adjacent electron-withdrawing ester group. The proton at 7.25 ppm would then be H-5.

  • Methoxy Protons (3.90 ppm): The singlet at 3.90 ppm, integrating to three protons, is assigned to the methoxy group attached to the pyridine ring. Its chemical shift is typical for an aryl methoxy group.

  • Ester Methyl Protons (3.94 ppm): The singlet at 3.94 ppm, also integrating to three protons, corresponds to the methyl group of the ester functionality.

Figure 2: ¹H NMR spectral assignments for Methyl 6-bromo-3-methoxypicolinate.

¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Data for Methyl 6-bromo-3-methoxypicolinate

Predicted Chemical Shift (δ) ppmAssignment
164.1C=O (ester)
155.2C-3
146.9C-2
141.8C-6
124.7C-4
114.5C-5
56.3-OCH₃ (methoxy)
52.8-OCH₃ (ester)

Predicted using online NMR prediction tools.

Interpretation:

  • Carbonyl Carbon (164.1 ppm): The signal at the lowest field is characteristic of a carbonyl carbon in an ester group.

  • Aromatic Carbons (114.5 - 155.2 ppm): The six signals in this range correspond to the carbons of the pyridine ring. The carbons attached to heteroatoms (N, O, Br) show the most significant shifts. C-3, attached to the electron-donating methoxy group, is shifted downfield. C-6, bonded to the electronegative bromine, is also significantly downfield.

  • Aliphatic Carbons (52.8 and 56.3 ppm): These signals correspond to the two methoxy carbons. The carbon of the ester's methyl group typically appears slightly upfield compared to the aryl methoxy carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is often prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the KBr pellet) is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data and Interpretation

Table 3: Predicted IR Absorption Bands for Methyl 6-bromo-3-methoxypicolinate

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretching (aliphatic)
1730-1715StrongC=O stretching (ester)
1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
1250-1000StrongC-O stretching (ester and ether)
850-750StrongC-H out-of-plane bending (aromatic)
Below 700Medium-StrongC-Br stretching

Predicted based on characteristic group frequencies.

Interpretation:

  • C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.

  • C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region arise from the C-O stretching vibrations of both the ester and the methoxy ether linkage.

  • C-Br Stretch: The presence of a carbon-bromine bond is expected to give rise to a signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate.

  • Ionization: In ESI, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For this molecule, protonation to form [M+H]⁺ is expected.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The mass spectrum of Methyl 6-bromo-3-methoxypicolinate is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

  • Molecular Ion Peak: The mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 256/258.[2] This corresponds to the molecular formula C₈H₈BrNO₃. The two peaks of nearly equal intensity separated by 2 m/z units are the signature of a single bromine atom in the molecule.

Fragmentation Analysis:

While detailed fragmentation data is not available, common fragmentation pathways for such molecules would involve the loss of the methoxy group from the ester (-31 Da), the loss of the entire methoxycarbonyl group (-59 Da), or the loss of the methoxy group from the ring (-31 Da).

cluster_frags Potential Fragmentation Pathways M [M+H]⁺ m/z 256/258 F1 Loss of -OCH₃ (from ester) M->F1 -31 Da F2 Loss of -COOCH₃ M->F2 -59 Da F3 Loss of -OCH₃ (from ring) M->F3 -31 Da

Figure 3: Potential mass spectrometry fragmentation pathways.

Synthesis of Methyl 6-bromo-3-methoxypicolinate

Understanding the synthesis of a compound can provide insights into potential impurities that might be observed in its spectra. A common route to Methyl 6-bromo-3-methoxypicolinate involves the methylation of Methyl 6-bromo-3-hydroxypicolinate.

Reaction Scheme:

Methyl 6-bromo-3-hydroxypicolinate is reacted with an alkylating agent, such as iodomethane (CH₃I), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

cluster_reactants Reactants cluster_product Product R1 Methyl 6-bromo-3-hydroxypicolinate P1 Methyl 6-bromo-3-methoxypicolinate R1->P1 DMF R2 Iodomethane (CH₃I) R2->P1 R3 Potassium Carbonate (K₂CO₃) R3->P1

Figure 4: Synthesis workflow for Methyl 6-bromo-3-methoxypicolinate.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectral analysis of Methyl 6-bromo-3-methoxypicolinate, integrating ¹H NMR, predicted ¹³C NMR and IR data, and mass spectrometry, provides a robust confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a thorough understanding of these analytical techniques and their interpretation is indispensable for ensuring the identity, purity, and quality of key synthetic intermediates, thereby accelerating the path to discovery and innovation.

References

"Methyl 3-bromo-6-methoxypicolinate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-bromo-6-methoxypicolinate

This guide provides a comprehensive overview of the material safety data and handling protocols for this compound (CAS No. 1214332-49-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific accuracy and practical utility.

Compound Profile and Significance

This compound is a substituted pyridine derivative. Such halogenated and methoxy-functionalized picolinate esters are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the bromine atom, the methoxy group, and the methyl ester on the pyridine ring offers multiple reaction sites for chemists to build more complex molecules. Understanding its chemical properties and associated hazards is paramount for its safe and effective use in research and development.

Chemical Identity:
Identifier Value
IUPAC Name Methyl 3-bromo-6-methoxypyridine-2-carboxylate
CAS Number 1214332-49-6
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
SMILES COC1=NC(=C(C=C1)Br)C(=O)OC

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks are associated with ingestion, skin/eye contact, and inhalation. A thorough understanding of these hazards is the foundation of a robust safety protocol.

GHS Classification and Hazard Statements:

Based on available data, the compound is classified as follows:

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

Signal Word: Warning [1]

Expert Insight: The hazard profile suggests that this compound is a significant irritant and is harmful through multiple routes of exposure. The respiratory irritation potential (H335) necessitates that all handling of the solid material or solutions be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or vapors.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is the primary defense against respiratory exposure.

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should also be worn when there is a significant risk of splashing.[2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[2]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

    • Protective Clothing: For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[2]

  • Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (avoid skin contact) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Standard procedure for donning and doffing PPE.

Safe Handling, Storage, and Disposal Protocols

Handling
  • Avoid the formation of dust and aerosols.[2][3]

  • Use only in a chemical fume hood.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the material and before leaving the laboratory.

  • Keep the container tightly closed when not in use.[4]

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • The recommended storage temperature is 2-8°C, and the material should be sealed in a dry environment.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the product itself.

  • Do not allow the material to enter drains or waterways.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area.

Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) evacuate->ppe contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Carefully Collect Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[4][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Toxicological Information
  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound. It is prudent to handle it as a potential carcinogen/mutagen/teratogen and minimize exposure.

Ecological Information
  • The environmental impact of this compound has not been fully investigated.

  • It is imperative to prevent its release into the environment, as similar halogenated organic compounds can be persistent and harmful to aquatic life.[7]

References

A Technical Guide to Methyl 3-bromo-6-methoxypicolinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 3-bromo-6-methoxypicolinate, a key heterocyclic building block for researchers and professionals in drug discovery and development. We will delve into its chemical identity, commercial availability, synthetic routes, and strategic applications, offering expert insights to streamline its integration into your research workflows.

Compound Identification and Properties

This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₃. Its structure, featuring a bromine atom, a methoxy group, and a methyl ester on the picolinate core, makes it a versatile intermediate for introducing the pyridyl moiety into larger, more complex molecules.

Key Identifiers:

  • IUPAC Name: Methyl 3-bromo-6-methoxypyridine-2-carboxylate

  • CAS Number: 1214332-49-6

  • Molecular Weight: 246.06 g/mol

  • MDL Number: MFCD11976777[1]

It is crucial to distinguish this compound from its isomers, such as Methyl 6-bromo-3-methoxypicolinate (CAS: 945954-94-9)[2][3], as the positional differences of the substituents will significantly impact reactivity and the final structure of any derivatives.

Commercial Availability and Sourcing

This compound is available from a select number of specialized chemical suppliers. When sourcing this reagent, it is imperative to verify the CAS number to ensure the correct isomer is procured. Below is a summary of known suppliers for this and closely related compounds.

SupplierProduct NameCAS NumberPurityAvailable Quantities
AK Scientific, Inc.This compound1214332-49-6Not SpecifiedResearch Quantities
ChemUniverseMethyl 6-bromo-3-methoxypicolinate945954-94-995%100MG, 250MG, 1G[2]
Ambeed, Inc. (via Sigma-Aldrich)Methyl 6-bromo-3-hydroxypicolinate321601-48-398%100MG, 250MG, 1G, 5G
American ElementsMethyl 3-bromo-6-chloropicolinate1214328-96-7Min. 97%Research to Bulk[1][4]

Note: This table is for informational purposes. Availability and specifications should be confirmed directly with the suppliers.

Synthesis and Methodologies

While direct synthesis routes for this compound are not extensively published, a common and effective method involves the methylation of its corresponding hydroxyl precursor, Methyl 3-bromo-6-hydroxypicolinate. This reaction is a standard Williamson ether synthesis.

Protocol: Synthesis via O-Methylation

This protocol describes the methylation of a hydroxylated picolinate, a procedure readily adaptable for the synthesis of the target compound from its hydroxy-analog.

Objective: To synthesize this compound from Methyl 3-bromo-6-hydroxypicolinate.

Reagents and Materials:

  • Methyl 6-bromo-3-hydroxypyridine-2-carboxylate[3]

  • Iodomethane (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 6-bromo-3-hydroxypyridine-2-carboxylate (1.0 eq) in N,N-dimethylformamide.

  • Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

  • Addition of Methylating Agent: Slowly add iodomethane (2.0 eq) to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).[3]

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3] Further purification can be achieved by column chromatography on silica gel.

Expected Outcome: The procedure should yield Methyl 6-bromo-3-methoxypicolinate. Spectroscopic analysis (¹H NMR) can confirm the product structure, with expected signals around δ 3.94 (s, 3H) and 3.90 (s, 3H) for the two methoxy groups.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Hydroxy_Picolinate Methyl 6-bromo-3-hydroxypicolinate Reaction Stir at RT for 3h Hydroxy_Picolinate->Reaction Iodomethane Iodomethane (CH3I) Iodomethane->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Work-up & Extraction with Ethyl Acetate Reaction->Workup Purification Dry & Concentrate Workup->Purification Final_Product Methyl 6-bromo-3-methoxypicolinate Purification->Final_Product

Caption: Workflow for the synthesis of Methyl 6-bromo-3-methoxypicolinate.

Applications in Research and Development

This compound and its isomers are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[5] The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.

Key Application Areas:

  • Pharmaceutical Intermediates: The picolinate scaffold is a common feature in many biologically active molecules. This compound serves as a precursor for novel therapeutics, including potential cancer treatments and antivirals.

  • Agrochemicals: Pyridine-based compounds are prevalent in modern herbicides and insecticides.[5] The unique substitution pattern of this molecule can be exploited to develop new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Pyridine derivatives are used in the development of functional materials like organic light-emitting diodes (OLEDs) and coordination polymers.[6]

A notable application of a related compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, is as an intermediate in the synthesis of novel picolinic acid derivatives with potential therapeutic uses.[7]

Applications cluster_reactions Key Reactions cluster_fields Application Fields Core This compound Suzuki Suzuki Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Other Other Cross-Couplings Core->Other Pharma Pharmaceuticals Suzuki->Pharma Materials Materials Science Suzuki->Materials Buchwald->Pharma Agro Agrochemicals Other->Agro

Caption: Key applications stemming from this compound.

Safety and Handling

As a laboratory chemical, this compound and its analogs should be handled with care by qualified professionals in a well-ventilated fume hood.[8] Based on data for similar compounds, the following hazards should be considered.

Hazard Profile (based on related compounds):

  • Acute Toxicity: Harmful if swallowed.[9][10]

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[10][11]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

  • Wash hands thoroughly after handling.[10]

  • Store in a tightly closed container in a dry and well-ventilated place.[10] Recommended storage temperature is 2-8°C.[12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

The Art of the Electron Sink: A Technical Guide to the Nucleophilic Reactivity of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of Methyl 3-bromo-6-methoxypicolinate with a diverse range of nucleophiles. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, a comprehensive understanding of its chemical behavior is paramount for researchers, scientists, and professionals in drug development. This document elucidates the underlying principles governing its reactivity, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the nuances of nucleophilic aromatic substitution (SNAr) on this electron-deficient pyridine scaffold, examining the influence of the pyridine nitrogen, the bromo leaving group, and the activating methoxy and methyl ester substituents. This guide is structured to serve as a practical resource, enabling the strategic design of synthetic routes and the efficient execution of reactions involving this versatile building block.

Introduction: The Unique Electronic Landscape of a Substituted Pyridine

This compound is a polysubstituted pyridine derivative whose reactivity is dictated by a fascinating interplay of electronic effects. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).

However, in this compound, the bromine leaving group resides at the 3-position (β-position). Generally, the 3-position of a pyridine ring is less reactive towards nucleophilic attack compared to the 2- and 4-positions because the negative charge of the intermediate cannot be delocalized onto the nitrogen atom.[1] The reactivity at the 3-position is therefore highly dependent on the nature and positioning of other substituents on the ring. In our molecule of interest, the electron-withdrawing methyl ester group at the 2-position and the electron-donating methoxy group at the 6-position play crucial roles in modulating the electrophilicity of the C-3 carbon.

This guide will dissect the reactivity of this compound towards various classes of nucleophiles, providing a framework for predicting and controlling reaction outcomes.

Synthesis of this compound

The availability of the starting material is a prerequisite for its use in synthesis. While several synthetic routes may exist, a common approach involves the functionalization of a pre-existing picolinic acid or pyridine core. For instance, a related compound, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, has been synthesized and utilized as an intermediate in the preparation of more complex molecules.[2] The synthesis of the parent compound, this compound, can be approached through similar strategies, often involving steps like regioselective bromination and methoxylation of a suitable precursor.

Reactivity with N-Nucleophiles: Forging the C-N Bond

The formation of a carbon-nitrogen bond is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents. This compound can undergo reaction with a variety of nitrogen-based nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) with Amines

Direct displacement of the bromide by an amine via an SNAr mechanism is a plausible, albeit potentially challenging, pathway. The success of such a reaction is contingent on the nucleophilicity of the amine and the reaction conditions employed. For instance, in a related system, the conversion of a picoline bromine to a primary amine has been accomplished using aqueous ammonia in the presence of a copper catalyst at elevated temperatures.[2] This suggests that activated conditions might be necessary to overcome the inherent lower reactivity of the 3-position.

Generalized Protocol for SNAr with an Amine:

  • To a sealed reaction vessel, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Add a polar aprotic solvent such as DMF or NMP.

  • If necessary, a copper(I) catalyst (e.g., CuI, 10 mol%) can be added to facilitate the reaction.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

A more versatile and often higher-yielding approach for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly tolerant of various functional groups and can be employed with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of 3-bromopyridine derivatives.

  • Materials:

    • This compound

    • Amine of choice

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, BINAP)

    • Base (e.g., NaOt-Bu, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium catalyst (1-5 mol%) and the phosphine ligand (1.5-7.5 mol%).

    • Add the base (1.4-2.0 equiv) and this compound (1.0 equiv).

    • Add the anhydrous, degassed solvent.

    • Finally, add the amine (1.1-1.5 equiv) to the reaction mixture.

    • Heat the reaction to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene100>90
2MorpholinePd(OAc)₂ (5)BINAP (7.5)NaOt-Bu (1.5)Dioxane9085-95
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄ (2)Toluene11080-90

Note: Yields are typical for analogous bromopyridine systems and may vary for this compound.

// Nodes Pd0 [label="Pd(0)L_n"]; ArBr [label="this compound"]; OxAdd [label="Oxidative\nAddition"]; PdII_complex [label="[Ar-Pd(II)(Br)L_n]"]; Amine [label="R₂NH"]; Base [label="Base"]; Ligand_Exchange [label="Ligand\nExchange"]; Pd_Amido [label="[Ar-Pd(II)(NR₂)L_n]"]; Red_Elim [label="Reductive\nElimination"]; Product [label="Ar-NR₂"];

// Edges Pd0 -> OxAdd [dir=none]; ArBr -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Ligand_Exchange [label=" + R₂NH\n- HBr (via Base)"]; Amine -> Ligand_Exchange [dir=none]; Base -> Ligand_Exchange [dir=none]; Ligand_Exchange -> Pd_Amido; Pd_Amido -> Red_Elim; Red_Elim -> Product; Red_Elim -> Pd0 [label="Regeneration of\nPd(0) catalyst"]; } "Catalytic cycle for Buchwald-Hartwig amination."

Reactivity with O-, S-, and C-Nucleophiles: Expanding the Synthetic Toolbox

While C-N bond formation is prominent, the reactivity of this compound extends to other classes of nucleophiles, offering avenues to a wider range of functionalized pyridine derivatives.

O-Nucleophiles: Synthesis of Aryl Ethers

The reaction with oxygen-based nucleophiles, such as alkoxides and phenoxides, can lead to the formation of valuable aryl ether linkages. Similar to amination, this transformation can proceed via a classical SNAr pathway, often requiring elevated temperatures and a strong base to generate the nucleophilic alkoxide or phenoxide.

Generalized Protocol for Reaction with an O-Nucleophile:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equiv) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base such as sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C to generate the alkoxide/phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in the same anhydrous solvent.

  • Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

S-Nucleophiles: Accessing Thioethers

Sulfur nucleophiles, particularly thiolates, are generally more potent nucleophiles than their oxygen counterparts and can readily participate in SNAr reactions. The reaction of this compound with thiols in the presence of a base is expected to proceed smoothly to afford the corresponding thioethers.

Generalized Protocol for Reaction with a S-Nucleophile:

  • To a solution of the thiol (1.1 equiv) in a polar aprotic solvent like DMF, add a base such as K₂CO₃ or Et₃N (1.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

// Nodes Start [label="this compound"]; Nuc [label="Nucleophile (Nu⁻)"]; Attack [label="Nucleophilic\nAttack"]; Meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", shape=ellipse, fillcolor="#FBBC05"]; Elimination [label="Elimination of\nBromide"]; Product [label="Substituted Product"];

// Edges Start -> Attack [dir=none]; Nuc -> Attack; Attack -> Meisenheimer; Meisenheimer -> Elimination; Elimination -> Product; } "Generalized SNAr mechanism."

C-Nucleophiles: Building Carbon-Carbon Bonds

The formation of new carbon-carbon bonds at the 3-position of the pyridine ring can be achieved using stabilized carbanions as nucleophiles. Common sources of C-nucleophiles include active methylene compounds like malonates and cyanoacetates, which can be deprotonated with a suitable base.

Generalized Protocol for Reaction with a C-Nucleophile (e.g., Diethyl Malonate):

  • In a flame-dried flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 equiv) to a solution of diethyl malonate (1.2 equiv) in anhydrous DMF at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 equiv) in anhydrous DMF.

  • Heat the reaction to 80-100 °C and monitor its progress.

  • After completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product via column chromatography.

Mechanistic Considerations and Field-Proven Insights

The reactivity of this compound in SNAr reactions is a delicate balance of several factors:

  • The Role of the Pyridine Nitrogen: The nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the 2- or 4-positions. While direct resonance delocalization to the nitrogen is not possible from the 3-position, its inductive electron-withdrawing effect still contributes to the overall electrophilicity of the ring.

  • Substituent Effects: The methyl ester at the 2-position is a strong electron-withdrawing group, which significantly activates the ring towards nucleophilic attack. The methoxy group at the 6-position is electron-donating through resonance but can also exert an inductive electron-withdrawing effect. The net effect of these substituents on the C-3 position is a moderate activation towards nucleophilic substitution.

  • Choice of Nucleophile and Base: Stronger, less sterically hindered nucleophiles will generally react faster. The choice of base is critical for deprotonating the nucleophile (in the case of O-, S-, and C-nucleophiles) and for neutralizing the HBr byproduct.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and NMP are ideal for SNAr reactions as they can solvate the charged intermediate and reactants effectively.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound presents itself as a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. While the 3-bromo substitution pattern poses certain reactivity challenges compared to the more activated 2- and 4-positions, a judicious choice of reaction conditions and methodologies, including both classical SNAr and modern palladium-catalyzed cross-coupling reactions, allows for its effective transformation. This guide has provided a comprehensive overview of its reactivity with key classes of nucleophiles, complete with practical experimental protocols. By understanding the underlying electronic principles and leveraging the synthetic strategies outlined herein, researchers can confidently employ this compound to accelerate their discovery and development efforts in the fields of medicine, agriculture, and materials science.

References

The Versatile Virtuoso: A Technical Guide to Methyl 3-bromo-6-methoxypicolinate as a Premier Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, substituted pyridines hold a place of distinction, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This guide delves into the chemistry of a particularly valuable, yet underexplored, member of this class: Methyl 3-bromo-6-methoxypicolinate . We will illuminate its synthetic utility, explore its reactivity profile, and provide practical insights into its application as a strategic linchpin in the synthesis of high-value compounds.

Unveiling the Molecule: Structure and Physicochemical Properties

This compound, bearing the CAS number 1214332-49-6, is a trifunctionalized pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl ester at the 2-position. This unique arrangement of functional groups bestows upon it a rich and versatile reactivity, making it an attractive starting material for a variety of chemical transformations.

PropertyValueSource
IUPAC Name methyl 3-bromo-6-methoxypyridine-2-carboxylatePubChem[1]
CAS Number 1214332-49-6Multiple Supplier Catalogs
Molecular Formula C₈H₈BrNO₃PubChem[1]
Molecular Weight 246.06 g/mol PubChem[1]
Appearance Off-white to pale yellow solid (predicted)Inferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from related compounds

The Art of Creation: A Plausible Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-bromo-6-methoxypicolinic acid cluster_1 Step 2: Esterification Precursor Suitable Pyridine Precursor Acid 3-bromo-6-methoxypicolinic acid Precursor->Acid [1] Oxidation [2] Bromination [3] Methoxylation (order may vary) Ester This compound Acid->Ester Methanol, Acid Catalyst (e.g., H₂SO₄) or DCC/DMAP

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3-bromo-6-methoxypicolinic acid

A plausible route to the precursor acid involves the oxidation of a suitable methylpyridine, followed by halogenation and methoxylation, though the order of these steps can be varied. For instance, the oxidation of a substituted picoline to the corresponding picolinic acid is a well-established transformation.[2]

Step-by-Step Methodology:

  • Oxidation: A suitable starting material, such as 3-bromo-6-methoxy-2-methylpyridine, can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The reaction is typically heated to drive it to completion.

  • Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to the acidic range to precipitate the carboxylic acid. The product can then be isolated by filtration and purified.

Experimental Protocol: Esterification of 3-bromo-6-methoxypicolinic acid

The conversion of the carboxylic acid to its methyl ester can be achieved through several standard and reliable methods.

Method A: Fischer Esterification [3]

  • Reaction Setup: 3-bromo-6-methoxypicolinic acid is dissolved in an excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution to remove any unreacted acid. The organic layer is dried and concentrated to yield the desired methyl ester, which can be further purified by chromatography if necessary.

Method B: DCC/DMAP Coupling [4]

For instances where milder conditions are required, a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed.

  • Reaction Setup: The carboxylic acid is dissolved in an aprotic solvent like dichloromethane. To this solution, methanol, DCC, and a catalytic amount of DMAP are added.

  • Reaction Conditions: The reaction is typically stirred at room temperature.

  • Work-up and Purification: The dicyclohexylurea byproduct precipitates and can be removed by filtration. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the pure methyl ester.

The Heart of its Utility: Reactivity and Synthetic Applications

The true potential of this compound as a synthetic building block lies in the strategic placement of its functional groups, which allows for a diverse range of transformations. The bromine atom at the 3-position is the primary handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Reactivity_Hub cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_other Other Transformations MBMP This compound Suzuki Suzuki-Miyaura Coupling MBMP->Suzuki Ar-B(OH)₂ Buchwald Buchwald-Hartwig Amination MBMP->Buchwald R₂NH Sonogashira Sonogashira Coupling MBMP->Sonogashira R-C≡CH Hydrolysis Ester Hydrolysis MBMP->Hydrolysis LiOH or NaOH Aminolysis Amide Formation MBMP->Aminolysis R₂NH, heat

References

The Versatile Synthon: A Technical Guide to Methyl 3-bromo-6-methoxypicolinate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multifunctional Pyridine Building Block

In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and materials science, the strategic design of molecular scaffolds is paramount. Substituted pyridines are a cornerstone of many biologically active compounds, and among the vast array of available building blocks, Methyl 3-bromo-6-methoxypicolinate has emerged as a synthon of significant interest. Its unique arrangement of a reactive bromine atom, a versatile ester, and a directing methoxy group on a pyridine core provides a powerful platform for the construction of complex heterocyclic systems.

This technical guide serves as an in-depth exploration of this compound, offering insights into its synthesis, reactivity, and pivotal role in the elaboration of novel molecular architectures. As Senior Application Scientists, our focus extends beyond mere procedural documentation; we aim to elucidate the underlying chemical principles and strategic considerations that empower researchers to harness the full potential of this valuable intermediate.

Core Molecular Attributes and Strategic Value

This compound is a pyridine derivative characterized by the IUPAC name methyl 3-bromo-6-methoxypyridine-2-carboxylate.[1] Its strategic value in synthesis is rooted in the orthogonal reactivity of its key functional groups.

PropertyValueSource
IUPAC Name methyl 3-bromo-6-methoxypyridine-2-carboxylate[1]
CAS Number 1214332-49-6[2][3][4]
Molecular Formula C₈H₈BrNO₃[5]
Molecular Weight 246.06 g/mol [5]

The bromine atom at the 3-position serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of aryl, heteroaryl, and amino substituents. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives.[6] The methoxy group at the 6-position, an electron-donating group, influences the electronic properties of the pyridine ring and can direct regioselective transformations.

Synthesis of this compound: A Putative Approach

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from the well-documented synthesis of its isomer, Methyl 6-bromo-3-methoxypicolinate.[7] The analogous strategy would likely commence with the commercially available Methyl 6-hydroxypicolinate.

The proposed multi-step synthesis involves an initial bromination of the pyridine ring, followed by O-methylation of the hydroxyl group. The regioselectivity of the bromination is a critical consideration, and directing group effects will play a key role.

Diagram: Proposed Synthetic Pathway

G A Methyl 6-hydroxypicolinate B Methyl 3-bromo-6-hydroxypicolinate A->B Bromination (e.g., NBS, Br₂) C This compound B->C O-Methylation (e.g., MeI, K₂CO₃) G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E Heat to 60°C in sealed tube A->E B tert-butyl (2-mercaptoethyl)carbamate B->E C K₂CO₃ (Base) C->E D DMSO (Solvent) D->E F Quench with H₂O E->F Cool to RT G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Flash Chromatography I->J K Substituted Pyridine Product J->K

References

The Strategic Utility of Methyl 3-bromo-6-methoxypicolinate in Novel Compound Library Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Modern Imperative for Scaffold-Based Drug Discovery

In the contemporary landscape of drug discovery, the efficient exploration of chemical space is paramount. The synthesis of novel compound libraries, rich in structural diversity and pharmacological relevance, is the engine that drives the identification of new therapeutic agents. Central to this endeavor is the strategic selection of core scaffolds—molecular frameworks that can be readily and diversely functionalized. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This guide focuses on a particularly valuable derivative: Methyl 3-bromo-6-methoxypicolinate . Its unique arrangement of functional groups—a reactive bromine atom for cross-coupling, a methoxy group influencing electronic properties, and a methyl ester for further modification—positions it as a powerful building block for the generation of diverse and innovative compound libraries.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel chemical entities.

Core Scaffold Synthesis: A Proposed Pathway

The proposed synthesis involves a regioselective bromination of a suitable 6-methoxypicolinate precursor. A key challenge in pyridine chemistry is controlling the regioselectivity of electrophilic substitution. The following protocol is a representative procedure that would likely require optimization for maximal yield and purity.

Proposed Synthesis of this compound

This proposed synthesis is based on the principles of directed ortho-metalation followed by electrophilic quenching, a powerful strategy for the functionalization of substituted pyridines.[2]

Protocol:

  • Precursor Preparation: Begin with a suitable precursor, such as 2-bromo-6-methoxypyridine.

  • Metal-Halogen Exchange and Carboxylation:

    • In an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Slowly add n-butyllithium (n-BuLi) or a similar organolithium reagent to perform a metal-halogen exchange, generating the 6-methoxy-2-lithiopyridine intermediate.

    • Quench the lithiated intermediate with an excess of solid carbon dioxide (dry ice) to form the corresponding lithium 6-methoxypicolinate.

    • Allow the reaction to warm to room temperature, and then acidify with aqueous HCl to protonate the carboxylate.

    • Extract the 6-methoxypicolinic acid with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Esterification:

    • Dissolve the crude 6-methoxypicolinic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture to effect Fischer esterification.

    • Upon completion, neutralize the reaction, remove the methanol under reduced pressure, and purify the resulting methyl 6-methoxypicolinate by column chromatography.

  • Regioselective Bromination:

    • In a suitable flask, dissolve methyl 6-methoxypicolinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 80 °C).[3] The methoxy and ester groups are expected to direct bromination to the 3-position.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with aqueous sodium thiosulfate to remove any remaining bromine, followed by brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Directed Ortho-Metalation: This approach is chosen for its high regioselectivity in the functionalization of substituted pyridines.

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, often leading to cleaner reactions and fewer side products.[3]

  • DMF as Solvent: Polar aprotic solvents like DMF can facilitate electrophilic aromatic substitution reactions on electron-deficient rings like pyridine.[3]

Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as a scaffold lies in the reactivity of its bromine atom at the 3-position. This site serves as a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[4][5][6]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a highly reliable method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[7]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012Est. >85
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O11010Est. >90
3Pyridin-3-ylboronic acidXPhos Pd G2 (2)K₃PO₄ (3)THF/H₂O8016Est. >80
4Thiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2)Dioxane/H₂O10012Est. >88
Estimated yields are based on typical outcomes for similar substrates and may require optimization.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines.[4][5]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.5 equiv.).[8][9]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C. Monitor for completion by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Table 2: Exemplary Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (2)Toluene10012Est. >90
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Dioxane11018Est. >85
3BenzylamineRuPhos Pd G3 (2)-LHMDS (2)THF8010Est. >88
4PiperidinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (2)Toluene9016Est. >92
Estimated yields are based on typical outcomes for similar substrates and may require optimization.
Sonogashira Coupling: Incorporating Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, introducing an alkyne functionality that can be a key pharmacophore or a handle for further transformations (e.g., click chemistry).[6][10]

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[11]

  • Solvent and Base Addition: Add an anhydrous, degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the base. A co-solvent such as THF or DMF can also be used.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the ammonium salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Table 3: Exemplary Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)TEA (excess)THF/TEA608Est. >90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (2)DIPEA (excess)DMF5010Est. >85
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (1)TEA (excess)Toluene/TEA7012Est. >80
41-HexynePd(PPh₃)₂Cl₂ (3)CuI (2)TEA (excess)THF/TEART24Est. >88
Estimated yields are based on typical outcomes for similar substrates and may require optimization.

Library Design and Diversification Strategy

The true value of this compound is realized in a diversity-oriented synthesis (DOS) approach, where the scaffold is systematically elaborated to populate a wide area of chemical space.[12][13]

Workflow for Library Synthesis

G cluster_0 Core Synthesis cluster_1 Primary Diversification (C-3 Position) cluster_2 Generated Libraries cluster_3 Secondary Diversification (Ester Moiety) A Methyl 3-bromo-6- methoxypicolinate B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Cat., Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Cat., Base, Ligand D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Cat., Base E Library A: 3-Aryl/Heteroaryl Picolinates B->E F Library B: 3-Amino Picolinates C->F G Library C: 3-Alkynyl Picolinates D->G H Hydrolysis to Carboxylic Acid E->H LiOH or NaOH F->H LiOH or NaOH G->H LiOH or NaOH I Amide Coupling (Diverse Amines) H->I Coupling Agents (e.g., HATU, EDC)

Caption: A workflow diagram illustrating a diversity-oriented synthesis strategy using this compound.

Strategic Considerations for Library Development
  • Building Block Selection: The choice of boronic acids, amines, and alkynes for the primary diversification should be guided by principles of diversity, including variation in size, shape, electronics, and pharmacophoric features.

  • Secondary Diversification: The methyl ester at the 2-position provides a secondary point of diversification. Hydrolysis to the corresponding carboxylic acid, followed by amide coupling with a diverse set of amines, can exponentially increase the size and diversity of the final library.

  • Purification and Characterization: High-throughput purification techniques, such as mass-directed preparative HPLC, are essential for isolating library members. Robust analytical methods, including LC-MS and NMR, are required to confirm the identity and purity of each compound.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

This compound represents a highly valuable and strategically designed scaffold for the synthesis of novel compound libraries. Its predictable reactivity in key palladium-catalyzed cross-coupling reactions allows for the systematic and efficient introduction of a wide range of chemical functionalities. The ability to further diversify the molecule through modification of the ester group adds another dimension to its utility. By employing the synthetic strategies and protocols outlined in this guide, researchers can effectively leverage this compound to explore new regions of chemical space and accelerate the discovery of new therapeutic agents.

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Aryl-6-methoxypicolinates

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using Methyl 3-bromo-6-methoxypicolinate as the electrophilic partner. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed examination of the reaction mechanism, reagent selection, and a step-by-step experimental procedure. By explaining the causality behind experimental choices, this guide serves as both a practical protocol and an educational resource for synthesizing a diverse range of 3-aryl-6-methoxypicolinate derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[3][4]

Introduction: The Substrate and the Reaction

This compound is a versatile substituted pyridine derivative. The presence of a bromine atom at the 3-position makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[5] This reaction has become indispensable due to its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[1]

This guide provides a robust and reproducible protocol for coupling this compound with various arylboronic acids, enabling the synthesis of complex biaryl structures.

Key Structures:

  • Starting Material: this compound

    • CAS Number: 945954-94-9[6]

    • Molecular Formula: C₈H₈BrNO₃[6]

    • Molecular Weight: 246.06 g/mol [6]

  • General Product: Methyl 3-aryl-6-methoxypicolinate

The Suzuki-Miyaura Reaction: Principle and Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[1] The reactivity of the halide partner is typically I > Br > Cl.[5]

  • Transmetalation: This step requires the presence of a base. The base activates the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻).[10][11] This boronate then transfers its organic group (R') to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² (Transmetalated Complex) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R¹-R² (Product) PdII_B->Product Halide R¹-X (this compound) Halide->PdII_A Boronic R²-B(OH)₂ (Arylboronic Acid) Boronic->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_B Activates Boronic Acid caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Reagent Selection and Optimization

The success of the Suzuki coupling is highly dependent on the judicious choice of catalyst, base, and solvent.

Palladium Catalyst and Ligand

The catalyst system consists of a palladium precursor and a stabilizing ligand. The ligand enhances the stability and reactivity of the palladium center.[7] For aryl bromides like our substrate, a variety of systems are effective.

Catalyst SystemPrecursorLigandKey Characteristics & Use Cases
Standard Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A common, air-stable Pd(0) source. Often effective but may require higher temperatures.[12]
Versatile Pd(OAc)₂ or Pd₂(dba)₃Triphenylphosphine (PPh₃)Pd(II) or Pd(0) precursors combined with a simple phosphine ligand. Widely applicable.
High Activity Pd(OAc)₂Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder conditions.[13]
Robust Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferroceneA robust and versatile catalyst, particularly effective for challenging couplings, including those with heteroaryl boronic acids.[12]
The Role of the Base

The base is critical for activating the boronic acid for transmetalation.[11] The choice of base can significantly affect yield, especially since the substrate contains a base-sensitive methyl ester group.

BaseFormulaStrengthKey Considerations
Potassium CarbonateK₂CO₃ModerateA common, effective, and inexpensive choice. Often used in an aqueous solution with an organic solvent.[5]
Cesium CarbonateCs₂CO₃StrongMore soluble in organic solvents than K₂CO₃, often used for difficult couplings. Its higher basicity could risk hydrolysis of the ester.[11]
Potassium PhosphateK₃PO₄StrongA strong, non-nucleophilic base. Very effective, particularly under non-aqueous conditions or with sensitive substrates.[11][13]
Potassium FluorideKFMildCan be used under anhydrous conditions and is mild enough to prevent hydrolysis of sensitive functional groups like esters.[10]
Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Degassing the solvent to remove oxygen is crucial, as oxygen can oxidize and deactivate the Pd(0) catalyst.

SolventTypical Co-SolventKey Properties
1,4-DioxaneWaterHigh boiling point, good for higher-temperature reactions.[8]
TolueneWaterCommon, effective, and forms a distinct biphasic mixture.[5][8]
Tetrahydrofuran (THF)WaterLower boiling point, suitable for reactions at moderate temperatures.[8]
Dimethylformamide (DMF)None or WaterA polar aprotic solvent that can be used for challenging couplings, but can be difficult to remove.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Workflow start Start: Assemble Glassware reagents 1. Add Reactants & Catalyst - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst/Ligand start->reagents atmosphere 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) reagents->atmosphere solvent 3. Add Degassed Solvents (e.g., Toluene/H₂O) atmosphere->solvent reaction 4. Heat and Stir (e.g., 90-100 °C, monitor by TLC/LC-MS) solvent->reaction workup 5. Reaction Work-up - Cool to RT - Phase Separation - Extract Aqueous Layer reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Characterize Product purify->end caption Fig 2. Experimental Workflow.

Fig 2. Experimental Workflow.
Materials and Reagents

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Water 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for extraction and chromatography

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[12]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 3-aryl-6-methoxypicolinate product.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd)Ensure proper degassing of solvents and use of a robust inert atmosphere. Use a fresh bottle of catalyst.
Insufficient temperatureIncrease the reaction temperature. Switch to a higher-boiling solvent like dioxane.
Significant Protodeboronation Presence of excess water/protons; unstable boronic acidUse an anhydrous base (e.g., K₃PO₄, KF) and solvent. Consider using a more stable boronic ester (e.g., pinacol ester).[14]
Hydrolysis of Ester Base is too strong or reaction time is too longSwitch to a milder base (e.g., KF).[10] Reduce reaction time once starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygenImprove degassing technique. Add the boronic acid after the other reagents have been heated under an inert atmosphere.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like toluene, dioxane, and DMF are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like Cs₂CO₃ and K₃PO₄ are corrosive. Avoid contact with skin and eyes.

  • Inert Gas: Handle compressed gas cylinders with care according to institutional safety guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-aryl-6-methoxypicolinates from this compound. By carefully selecting the catalyst, base, and solvent, and by adhering to a robust experimental protocol that emphasizes an inert atmosphere, researchers can achieve high yields of the desired products. This application note provides the foundational knowledge and practical steps necessary to successfully implement this critical transformation in a laboratory setting.

References

Application Notes & Protocol: Buchwald-Hartwig Amination of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Picolinate Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This guide focuses on a specific, yet highly relevant, application: the amination of Methyl 3-bromo-6-methoxypicolinate.

This substrate is an electron-deficient bromopyridine, a class of compounds often challenging for cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. However, the successful amination of this scaffold provides a direct route to highly functionalized picolinate derivatives, which are valuable intermediates in drug discovery and the synthesis of complex heterocyclic systems.[5][6] This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and practical insights for researchers in the field.

Mechanistic Considerations & Parameter Optimization

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8] The success of the reaction, particularly with challenging substrates like substituted pyridines, hinges on the judicious selection of four key parameters: the palladium source, ligand, base, and solvent.

  • Palladium Source & Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are highly recommended.[9] These precatalysts offer superior stability and efficiently generate the active, monoligated Pd(0) species in situ, leading to more reliable and reproducible results.[9][10]

  • The Decisive Role of the Ligand: For electron-deficient heteroaryl halides, the choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art.[3][11][12] Ligands such as XPhos, RuPhos, or BrettPhos possess the necessary steric and electronic properties to:

    • Promote the challenging oxidative addition step with the bromopyridine.[11][12]

    • Stabilize the palladium center throughout the catalytic cycle.

    • Facilitate the final, product-forming reductive elimination step.[13] The considerable steric bulk of these ligands encourages the formation of the highly reactive monoligated L₁Pd(0) active species.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[8] Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amines.[14] Other options like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially if the substrate contains base-sensitive functional groups.[8]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents for this transformation, as they offer good solubility for the reagents and operate at the elevated temperatures often required.[15]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine on a 1.0 mmol scale.

Reagents and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium Precatalyst (e.g., XPhos Pd G3)

  • Biaryl Phosphine Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup (glovebox or Schlenk line)

  • Standard laboratory glassware for workup and purification

  • TLC plates, silica gel for column chromatography

Reaction Setup Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Substrate (1.0 eq) - Pd Precatalyst (1-2 mol%) - Ligand (1.2-2.4 mol%) - Base (1.4 eq) vial Add solids to oven-dried Schlenk flask/vial reagents->vial add_liquids Add Amine (1.2 eq) & Anhydrous Toluene vial->add_liquids purge Seal and Purge with Inert Gas add_liquids->purge heat Heat to 80-110 °C with Vigorous Stirring purge->heat monitor Monitor by TLC/LC-MS (Typically 4-24 h) heat->monitor cool Cool to RT monitor->cool quench Dilute with EtOAc, Quench with Water cool->quench extract Separate Layers, Extract Aqueous (3x) quench->extract dry Combine Organics, Dry (Na₂SO₄), Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify final_product final_product purify->final_product Characterize Product (NMR, MS)

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Preparation (under Inert Atmosphere): In a glovebox or on a Schlenk line, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

    • Scientist's Note: Using a slight excess of ligand relative to the palladium source can help prevent catalyst deactivation, as amines themselves can act as ligands.[9]

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (to achieve a concentration of 0.1-0.2 M, e.g., 5-10 mL).

  • Reaction Execution: Seal the flask or vial and remove it from the glovebox (if used). Place the reaction vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

    • Scientist's Note: The optimal temperature may vary. Start at 100 °C and adjust as needed based on reaction progress.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Quantitative Data Summary
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound232.051.0232 mg1.0
Amine (Example: Morpholine)87.121.2105 mg (104 µL)1.2
XPhos Pd G3 Precatalyst863.760.0217.3 mg0.02
XPhos Ligand476.620.02411.4 mg0.024
Sodium tert-butoxide (NaOtBu)96.101.4135 mg1.4
Anhydrous Toluene--5-10 mL-

Note: The specific amine, catalyst, and ligand will alter the required masses. The values above are illustrative.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficient temperature.3. Inappropriate ligand or base.1. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere.2. Increase the reaction temperature in 10 °C increments.3. Screen alternative ligands (e.g., RuPhos) or bases (e.g., LHMDS).
Dehalogenation of Starting Material The catalytic cycle is interrupted, leading to a hydrodehalogenation side reaction. This can be promoted by moisture or an unsuitable ligand.Switch to a different ligand system. Bulky biaryl phosphine ligands are generally effective at minimizing this pathway.[16] Ensure strictly anhydrous conditions.
Formation of Byproducts 1. Homocoupling of the amine or aryl halide.2. Reaction with solvent or impurities.1. Lower the catalyst loading or temperature. Ensure a slight excess of the amine is used.2. Use high-purity, anhydrous solvents.
Difficulty with Purification The product has similar polarity to the starting materials or byproducts.Optimize the chromatography eluent system. If issues persist, consider a chemical derivatization of the product or starting material to alter its polarity before purification.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and reliable method for accessing valuable substituted pyridine derivatives. Success relies on a rational approach to reaction design, emphasizing the use of modern palladium precatalysts and sterically demanding, electron-rich biaryl phosphine ligands under rigorously inert conditions. By following the detailed protocol and considering the troubleshooting advice provided, researchers can effectively implement this transformation in their synthetic programs, accelerating progress in drug discovery and chemical science.

References

Application Note: Methyl 3-bromo-6-methoxypicolinate as a Versatile Scaffold for the Synthesis of Novel Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and, consequently, fundamental physiological processes such as muscle contraction, neurotransmitter release, and hormone secretion.[1] Pharmacological modulation of these channels offers therapeutic avenues for a wide range of cardiovascular and neurological disorders.[1][2] This guide details the strategic use of Methyl 3-bromo-6-methoxypicolinate, a highly functionalized pyridine derivative, as a key starting material for the synthesis of novel calcium channel modulators. We provide an in-depth examination of a synthetic workflow centered around the Suzuki-Miyaura cross-coupling reaction, followed by functional group manipulation to construct a core modulator scaffold. This document includes detailed, field-tested protocols, mechanistic insights, and data presentation to enable researchers to leverage this versatile building block in drug discovery programs.

Introduction: The Central Role of Calcium Modulation

Voltage-gated calcium channels are transmembrane proteins that act as sensors for membrane depolarization, opening to allow an influx of Ca²⁺ ions which serve as a vital second messenger.[3] Agents that modulate these channels, known as calcium channel modulators, can be broadly classified as:

  • Calcium Channel Blockers (CCBs): These agents inhibit the influx of calcium, leading to effects such as vasodilation and reduced cardiac contractility. They are a cornerstone in the treatment of hypertension, angina, and arrhythmias.[4][5]

  • Calcium Channel Activators (Agonists): These agents enhance calcium influx, a mechanism that can be leveraged for designing new therapies for conditions like congestive heart failure.[6]

The design of novel modulators with improved selectivity and pharmacokinetic profiles is an ongoing priority in medicinal chemistry. The picolinate scaffold, a substituted pyridine-2-carboxylic acid, serves as a valuable core in this endeavor due to its unique electronic properties and ability to engage in specific biological interactions.[7]

This compound: A Strategic Building Block

This compound is an ideal precursor for constructing complex molecular architectures. Its utility is derived from several key structural features:

  • Pyridine Core: Provides a rigid, aromatic scaffold common in many bioactive molecules.

  • Bromine Atom (C3): Serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic installation of aryl or heteroaryl moieties, which are often critical for receptor binding.[8][9]

  • Methoxy Group (C6): Modulates the electronic properties of the pyridine ring and can be a site for further functionalization or can be retained for its metabolic stability and hydrogen bonding capabilities.

  • Methyl Ester (C2): A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups to explore structure-activity relationships (SAR).

This combination of features enables a modular synthetic approach, allowing for rapid diversification and optimization of lead compounds.

Synthetic Strategy: A Modular Approach to Modulator Scaffolds

Our strategy focuses on a two-stage process to assemble a novel calcium modulator, which we will refer to as "Pyrimodulator-1" . This approach prioritizes efficiency and adaptability for library synthesis.

  • Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The core biaryl structure is assembled by coupling the C3 bromine of this compound with a functionalized boronic acid. This reaction is renowned for its high functional group tolerance and reliability.[8][10]

  • Stage 2: Amide Synthesis and Final Functionalization. The methyl ester is hydrolyzed to a carboxylic acid, which is then coupled with a selected amine to introduce a side chain designed to optimize physicochemical properties and target engagement.

This overall workflow is depicted below.

G A This compound (Starting Material) B Stage 1: Suzuki-Miyaura Coupling (Installation of Aryl Moiety) A->B Aryl Boronic Acid Pd Catalyst, Base C Biaryl Intermediate B->C D Stage 2: Saponification (Ester Hydrolysis) C->D LiOH or NaOH E Carboxylic Acid Intermediate D->E F Stage 3: Amide Coupling (Side Chain Installation) E->F Amine (R-NH2) Coupling Agent G Final Calcium Modulator (e.g., Pyrimodulator-1) F->G

Caption: General synthetic pathway from starting material to the final modulator.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for synthesis. Researchers should perform their own optimization based on the specific substrates used.

Protocol 1: Synthesis of Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-fluorophenylboronic acid. The choice of a fluorinated partner is illustrative, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

G cluster_workflow Suzuki Coupling Workflow A 1. Setup - Add starting materials, boronic acid, catalyst, and base to a flame-dried flask. B 2. Degas - Purge the flask with an inert gas (N2 or Ar) for 15-20 min. A->B C 3. Add Solvent - Add degassed solvent (e.g., Dioxane/Water) via syringe. B->C D 4. Reaction - Heat the mixture at 80-100 °C. - Monitor progress by TLC or LC-MS. C->D E 5. Work-up - Cool, dilute with water, and extract with an organic solvent (e.g., EtOAc). D->E F 6. Purification - Dry the organic layer, concentrate, and purify via column chromatography. E->F cluster_cell Cell Interior cluster_membrane Cell Membrane Ca_cytosol [Ca²⁺] (Low) Response Cellular Response (e.g., Muscle Relaxation) Ca_cytosol->Response Reduced Signal Channel Voltage-Gated Calcium Channel Modulator Calcium Channel Blocker (e.g., Pyrimodulator-1) Modulator->Channel Binds & Blocks Ca_extracellular [Ca²⁺] (High) Ca_extracellular->Channel Ca²⁺ Influx (Inhibited)

References

Application Notes & Protocols: Strategic Synthesis of FusedTriazolo[4,3-a]pyridine APJ Receptor Agonists Utilizing Methyl 3-bromo-6-methoxypicolinate

Application Notes & Protocols: Strategic Synthesis of Fused[1][2][3]Triazolo[4,3-a]pyridine APJ Receptor Agonists Utilizing Methyl 3-bromo-6-methoxypicolinate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Overview

The Apelin/APJ receptor system is a critical regulator of cardiovascular homeostasis, and its modulation presents a significant therapeutic opportunity for diseases such as heart failure, pulmonary hypertension, and diabetes.[1][2] While endogenous peptide ligands are potent activators, their clinical utility is hampered by poor pharmacokinetic profiles. This has driven the development of small-molecule agonists, among which fused triazole scaffolds have emerged as a promising class.[3][4] This document provides a detailed guide to the synthesis of fused[5][6][7]triazolo[4,3-a]pyridine APJ agonists, centering on the strategic use of This compound as a pivotal starting material. We will elucidate the underlying chemical logic, provide validated, step-by-step protocols, and present the necessary data for the successful synthesis and characterization of these high-value compounds.

The APJ Receptor: A High-Value Therapeutic Target

The APJ receptor, a G protein-coupled receptor (GPCR), is expressed in various tissues, including the heart, blood vessels, and central nervous system.[1][2] Its activation by agonists initiates a cascade of beneficial physiological effects.

APJ_Signalingcluster_membraneCell MembraneAPJAPJ ReceptorG_ProteinGαi / GαqAPJ->G_ProteinCouplingAgonistFused TriazoleAgonistAgonist->APJBinding &ActivationPLCPLCG_Protein->PLCACAdenylylCyclase ↓G_Protein->ACPI3KPI3K / AktG_Protein->PI3KERKMAPK / ERKG_Protein->ERKEffectsCardioprotective Effects(e.g., Vasodilation, Inotropy)PLC->EffectsPI3K->EffectsERK->Effects

Caption: Simplified APJ receptor signaling cascade upon agonist binding.

The Role of this compound: A Chemist's Perspective

The choice of starting material is paramount in designing an efficient synthetic route. This compound is an exemplary scaffold for this purpose due to its inherent functionalities, which are pre-positioned for the key transformations required to build the fused triazole core.

  • Ester Group (-COOCH₃): This is the primary reactive site for introducing the nitrogen backbone of the triazole ring. It undergoes efficient conversion to a hydrazide, a crucial nucleophile for subsequent cyclization.

  • Bromo Group (-Br): Located at the 3-position, this halogen serves as a stable, yet reactive handle. While not directly involved in the initial cyclization, it provides a vector for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships (SAR).

  • Methoxy Group (-OCH₃): This group at the 6-position modulates the electronic properties of the pyridine ring and can influence receptor binding and metabolic stability.

  • Pyridine Core: This nitrogenous heterocycle is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties and providing a key point for hydrogen bonding interactions with the target receptor.

Synthetic_WorkflowStartThis compound(Starting Material)Step1Step 1: HydrazinolysisStart->Step1Intermediate13-bromo-6-methoxypicolinohydrazide(Key Intermediate)Step1->Intermediate1Step2Step 2: Condensation &Intramolecular CyclizationIntermediate1->Step2Intermediate2Fused [1,2,4]Triazolo[4,3-a]pyridine Core(Scaffold)Step2->Intermediate2Step3Step 3 (Optional):Late-Stage Functionalization(e.g., Suzuki Coupling)Intermediate2->Step3FinalDiverse APJ Receptor Agonists(Final Products)Step3->FinalReaction1reactant1This compoundconditionsMeOH, 23 °C, 24hreactant1->conditionsreactant2Hydrazine Hydrate(NH₂NH₂·H₂O)reactant2->conditionsproduct3-bromo-6-methoxypicolinohydrazideconditions->product+++->conditions

Palladium catalysts for "Methyl 3-bromo-6-methoxypicolinate" cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-bromo-6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Picolinate Scaffolds

This compound is a highly valuable heterocyclic building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The picolinate core, a substituted pyridine ring, is a common motif in biologically active compounds. The strategic placement of the bromine atom at the 3-position and the methoxy group at the 6-position allows for sequential and regioselective functionalization. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[1][2][3]

This guide provides a detailed examination of palladium-catalyzed cross-coupling reactions involving this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale behind catalyst selection, reaction setup, and optimization, empowering researchers to adapt and troubleshoot these powerful transformations.

Part 1: Core Principles of Palladium-Catalyzed Cross-Coupling

The success of any cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle and the specific roles of each component. These reactions are not "black boxes"; they are intricate, multi-step processes where each reagent choice has a direct impact on the outcome.

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of elementary steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and forms a square-planar Pd(II) intermediate. The electron-deficient nature of the pyridine ring facilitates this step.

  • Transmetalation (for C-C couplings) or Ligand Exchange (for C-N couplings) :

    • In Suzuki reactions, a base activates an organoboron reagent, which then transfers its organic group to the palladium center, displacing the halide.[6]

    • In Buchwald-Hartwig aminations, the amine coupling partner coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.[7][8]

    • In Sonogashira couplings, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide that then undergoes transmetalation with the Pd(II) complex.[9]

  • Reductive Elimination : The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle. This step is often accelerated by sterically bulky ligands.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents & Products pd0 LₙPd(0) pd_oxidative LₙPd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_transmetalation LₙPd(II)(Ar)(R') pd_oxidative->pd_transmetalation Transmetalation / Ligand Exchange pd_transmetalation->pd0 Reductive Elimination product Ar-R' (Coupled Product) pd_transmetalation->product aryl_halide Ar-X (this compound) aryl_halide->pd_oxidative coupling_partner R'-M (e.g., Boronic Acid, Amine) coupling_partner->pd_transmetalation

Figure 1: Generalized Palladium Catalytic Cycle.
Causality Behind Experimental Choices

Intelligent screening and rational selection of reagents are vital for success.[10]

  • Palladium Precatalyst : While simple salts like Palladium(II) acetate (Pd(OAc)₂) are common and inexpensive, they require in situ reduction to the active Pd(0) state, often by a phosphine ligand or another reagent.[4][11] This can lead to inconsistent catalyst formation. Modern, well-defined precatalysts , such as Pd-PEPPSI complexes for N-heterocyclic carbene (NHC) ligands or the Buchwald G3 and G4 precatalysts, are air-stable Pd(II) sources designed for clean and quantitative generation of the active Pd(0) species upon activation, leading to more robust and reproducible results.[10]

  • Ligands : The ligand is arguably the most critical component, as it modulates the stability, solubility, and reactivity of the palladium center.[12][13] For electron-deficient heteroaryl halides like our picolinate substrate, the nitrogen atom can coordinate to the palladium and inhibit catalysis.[14] To overcome this, sterically bulky and electron-rich ligands are required.

    • Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These ligands are characterized by a biphenyl backbone that creates a bulky pocket around the metal. This steric hindrance promotes the reductive elimination step and prevents catalyst deactivation.[15]

    • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr): NHCs form very strong bonds with palladium, creating highly stable and active catalysts that are often effective for challenging substrates like aryl chlorides.[16][17]

  • Base : The base plays a crucial role and its choice is highly dependent on the specific coupling reaction.

    • Suzuki : Mild inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are used to facilitate the transmetalation from the boronic acid.[18]

    • Buchwald-Hartwig : Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are necessary to deprotonate the amine coupling partner.[7]

    • Sonogashira : Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, which can also serve as the solvent.

  • Solvent : Anhydrous, polar aprotic solvents are most common. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices as they effectively dissolve the reagents and can be heated to the temperatures often required for these reactions. For Suzuki couplings, a small amount of water is typically added to aid in dissolving the inorganic base and facilitate the transmetalation step.[4]

Part 2: Experimental Protocols and Application Data

The following protocols provide robust starting points for the cross-coupling of this compound. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for coupling with a variety of aryl and heteroaryl boronic acids to form biaryl structures.

Workflow start Start: Oven-Dried Schlenk Flask reagents Add Solids: 1. This compound 2. Arylboronic Acid 3. Pd Catalyst & Ligand 4. Base (e.g., K₃PO₄) start->reagents inert Evacuate and backfill flask with N₂ or Ar (3x) reagents->inert solvent Add degassed solvents (e.g., Dioxane/H₂O) via syringe inert->solvent heat Heat reaction to desired temp (e.g., 100 °C) with stirring solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor monitor->heat No complete Reaction Complete monitor->complete workup Aqueous Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine complete->workup Yes purify Purification: 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Column Chromatography workup->purify end End: Pure Product purify->end

Figure 2: General Experimental Workflow for Cross-Coupling.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound246.061.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂224.500.020.02
SPhos410.470.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane (anhydrous)--~5 mL
Water (degassed)--~1 mL

Step-by-Step Methodology

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 246 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 425 mg).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[18][19]

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol is for the synthesis of 3-amino-picolinate derivatives, which are common pharmacophores.

Buchwald_Hartwig_Cycle title Buchwald-Hartwig Amination Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition + Ar-Br pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination + R₂NH pd_complex->amine_coordination amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ amine_coordination->amine_complex deprotonation Deprotonation + Base amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound246.061.01.0
Primary or Secondary Amine-1.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.600.030.03
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)--~5 mL

Step-by-Step Methodology

  • Caution : NaOtBu is highly basic and moisture-sensitive. Handle in a glovebox if possible.

  • In an inert atmosphere glovebox, add NaOtBu (1.4 mmol, 135 mg) to a Schlenk tube.

  • In a separate vial, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.03 mmol, 14.3 mg) and dissolve in anhydrous toluene (2 mL). Stir for 10 minutes to form the active catalyst.

  • To the Schlenk tube containing the base, add this compound (1.0 mmol, 246 mg).

  • Add the amine (1.2 mmol) via syringe, followed by the pre-mixed catalyst solution and additional toluene to bring the total volume to ~5 mL.

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and proceed with an aqueous work-up and purification as described in Protocol 1.[8][20][21]

Protocol 3: Sonogashira C-C (Alkynyl) Coupling

This protocol introduces a valuable alkyne functional group, a versatile handle for further chemistry like "click" reactions.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound246.061.01.0
Terminal Alkyne-1.51.5
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (TEA)101.19-~5 mL
Tetrahydrofuran (THF, anhydrous)--~5 mL

Step-by-Step Methodology

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 246 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).

  • Seal the flask and establish an inert atmosphere (evacuate/backfill with N₂ or Ar, 3x).

  • Add anhydrous THF (5 mL) and triethylamine (5 mL). The mixture should be a suspension.

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Stir the reaction at room temperature. The reaction is often exothermic and may warm slightly. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction's progress by TLC or LC-MS. A white precipitate of triethylammonium bromide will form as the reaction proceeds.

  • Upon completion (typically 1-6 hours), concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.[9][22][23]

Comparative Data Summary
Reaction TypeTypical Catalyst SystemLigandBaseSolvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd(dppf)Cl₂SPhos, PPh₃K₃PO₄, K₂CO₃Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or G3/G4 PrecatalystXPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane80-110
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃TEA, DIPEATHF, TEA25-50

Part 3: Troubleshooting and Final Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Impure reagents; Insufficiently inert atmosphere.Use a modern precatalyst[10]. Ensure reagents are pure and solvents are anhydrous. Improve inert atmosphere technique (e.g., use a glovebox for weighing sensitive reagents). Degas solvents thoroughly.
Formation of Homocoupling (Suzuki) Premature protodeboronation of boronic acid; (Sonogashira) Glaser coupling.Use a stronger base or different solvent system for Suzuki. For Sonogashira, ensure the reaction is strictly anaerobic to prevent oxidative Glaser coupling of the alkyne.
Dehalogenation (Loss of Br) Presence of a hydrogen source; Side reaction pathway.(Buchwald-Hartwig) This can be a side reaction; ensure the base is fully dissolved and the reaction is well-stirred.[8] In general, ensure all reagents and solvents are anhydrous and of high purity.
Difficult Purification Residual palladium or ligand byproducts.After work-up, filter the organic solution through a small plug of Celite or silica gel to remove baseline impurities. Consider a charcoal treatment or using a metal scavenger if palladium residues are a persistent issue.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling is a robust and versatile strategy for the synthesis of novel compounds for drug discovery and materials science. By understanding the mechanistic underpinnings of these reactions and making rational choices regarding the catalyst, ligand, base, and solvent, researchers can reliably access a diverse array of functionalized picolinates. The protocols provided herein serve as validated starting points for achieving success in these powerful synthetic transformations.

References

Application Notes and Protocols for Ligand Selection in Suzuki Coupling with Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the rational selection of ligands for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 3-bromo-6-methoxypicolinate. This electron-deficient heteroaromatic halide presents unique challenges that necessitate careful consideration of the catalyst system. This guide delves into the mechanistic underpinnings of ligand choice, balancing steric and electronic properties to achieve optimal reaction outcomes. Detailed profiles of recommended phosphine and N-heterocyclic carbene (NHC) ligands are presented, followed by step-by-step experimental protocols and a troubleshooting guide to address common issues encountered in the laboratory.

Introduction: The Critical Role of the Ligand in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The heart of this transformation lies in a palladium catalyst, the reactivity and selectivity of which are intricately controlled by the coordinating ligand. For challenging substrates such as this compound, an electron-deficient pyridyl halide, the choice of ligand is paramount to success.

The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or unproductive pathways. Furthermore, the electron-withdrawing nature of the ester and the pyridine ring can render the C-Br bond less reactive towards oxidative addition. An appropriately chosen ligand must stabilize the active Pd(0) species, facilitate the oxidative addition step, and promote the subsequent transmetalation and reductive elimination steps of the catalytic cycle.[2][3] Generally, bulky and electron-rich ligands have proven to be highly effective for these types of challenging couplings.[4][5][6] They promote the formation of monoligated palladium complexes, which are often the most active catalytic species, and accelerate the rate-limiting steps of the catalytic cycle.[4]

This guide will focus on two principal classes of ligands that have demonstrated broad utility in the Suzuki coupling of heteroaromatic halides: bulky biaryl phosphines and N-heterocyclic carbenes (NHCs).

The Suzuki Catalytic Cycle: A Ligand's Journey

Understanding the role of the ligand at each stage of the catalytic cycle is crucial for rational ligand selection. The following diagram illustrates the key steps influenced by the ligand (L).

Suzuki_Cycle Figure 1: The Suzuki Catalytic Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdBrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPdBrL2 Transmetalation Transmetalation ArPdBrL2->Transmetalation ArPdArB Ar-Pd(II)-Ar'L₂ Transmetalation->ArPdArB BOH3X [B(OH)₃X]⁻ Transmetalation->BOH3X RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0L2 ArAr Ar-Ar' (Coupled Product) RedElim->ArAr ArBr Ar-Br (Methyl 3-bromo-6- methoxypicolinate) ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki catalytic cycle, highlighting the key stages where ligand properties are influential.

Recommended Ligands for Coupling with this compound

Based on extensive literature precedent for the Suzuki coupling of electron-deficient heteroaromatic bromides, the following ligands are recommended for initial screening and optimization.[4][5][7]

Buchwald Biaryl Phosphine Ligands

The Buchwald group has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that are highly effective for a wide range of cross-coupling reactions.[5] Their efficacy stems from a combination of steric bulk, which promotes reductive elimination, and electron-donating character, which facilitates oxidative addition.[4][8]

LigandStructureKey FeaturesRecommended For
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly bulky and electron-rich. Generally effective for a broad range of substrates, including heteroaromatic chlorides and bromides.[4][5]A robust first-choice ligand for this coupling.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylPossesses methoxy groups that may offer additional stabilizing interactions with the palladium center.[9][10] Often shows exceptional activity for coupling heteroaryl halides.[7][9]An excellent alternative to XPhos, particularly if catalyst deactivation is observed.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with bulkier isopropoxy groups, offering a different steric and electronic profile.Useful for fine-tuning reactivity and overcoming specific challenges like competitive side reactions.
N-Heterocyclic Carbene (NHC) Ligands

NHC ligands have emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling.[11][12] They are typically stronger σ-donors than phosphines, which can lead to highly active and stable catalysts.[6]

LigandStructureKey FeaturesRecommended For
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneA sterically demanding and strongly electron-donating NHC ligand. Forms very stable and active palladium complexes.Cases where phosphine ligands lead to catalyst decomposition or low turnover numbers.
SIPr 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylideneThe saturated backbone of SIPr offers a slightly different steric environment compared to IPr, which can influence selectivity.[11]Exploring alternative selectivity or reactivity profiles compared to unsaturated NHCs.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific coupling partners.

General Protocol for Ligand Screening

This workflow outlines a systematic approach to identifying the optimal ligand for a new Suzuki coupling reaction.

Ligand_Screening_Workflow Figure 2: Ligand Screening Workflow Start Start: Define Coupling Partners (this compound + Boronic Acid) Setup Set up Parallel Reactions (e.g., in a vial block) Start->Setup Variables Constant Variables: - Pd Source (e.g., Pd₂(dba)₃) - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) - Temperature (e.g., 100 °C) Setup->Variables Ligands Variable: Ligand (XPhos, SPhos, IPr, etc.) Setup->Ligands Reaction Run Reactions for a Fixed Time (e.g., 12 hours) Variables->Reaction Ligands->Reaction Analysis Analyze Reaction Outcomes (LC-MS, GC-MS, ¹H NMR) Reaction->Analysis Evaluation Evaluate: - Conversion of Starting Material - Yield of Desired Product - Formation of Byproducts Analysis->Evaluation Decision Select Best Performing Ligand(s) for Further Optimization Evaluation->Decision Decision->Start Poor Results (Re-evaluate strategy) Optimization Optimize Other Parameters: - Base - Solvent - Temperature - Catalyst Loading Decision->Optimization Good Results End End: Finalized Protocol Optimization->End

Caption: A systematic workflow for screening and selecting the optimal ligand.

Detailed Step-by-Step Protocol for Suzuki Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF)

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the chosen ligand (2.2-4.4 mol%), and the base (e.g., K₃PO₄, 2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (and water, if using a biphasic system) via syringe. A typical solvent ratio is 10:1 organic solvent to water.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use a pre-catalyst or ensure proper activation of the Pd(0) source.- Use freshly purchased or purified reagents.- Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
Dehalogenation of Starting Material - Presence of water or protic impurities- Sub-optimal base- Use anhydrous solvents and reagents.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃, KF).
Protodeborylation of Boronic Acid - Reaction temperature is too high- Prolonged reaction time- Inappropriate base- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base such as NaHCO₃ or KF.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly anaerobic environment.- Reduce the catalyst loading.
Low Yield of Purified Product - Product instability on silica gel- Inefficient extraction- Consider alternative purification methods such as crystallization or reverse-phase chromatography.- Adjust the pH of the aqueous phase during workup to ensure the product is in a neutral form for efficient extraction.

References

Application Notes and Protocols: Strategic Manipulation of Solvent and Base in Reactions of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-6-methoxypicolinate is a versatile substituted pyridine derivative increasingly utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a bromo-substituent at the 3-position, a methoxy group at the 6-position, and a methyl ester at the 2-position, offers multiple avenues for synthetic modification. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyridine ring, amplified by the ester and bromo substituents, also makes it susceptible to nucleophilic aromatic substitution (SNAr).

The success of these transformations—in terms of yield, selectivity, and reaction rate—is critically dependent on the judicious selection of solvent and base. This guide provides an in-depth analysis of these effects, explaining the underlying chemical principles and offering detailed protocols for key reactions. Understanding the interplay between the substrate, solvent, and base is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

The Pivotal Role of Solvents in Reaction Outcomes

The solvent is not merely a medium for dissolving reactants; it actively participates in the reaction mechanism by solvating reactants, intermediates, and transition states.[1][2] Its polarity, coordinating ability, and protic or aprotic nature can dramatically influence reaction pathways and efficiencies.[3][4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Dioxane, THF): These solvents are frequently the top choice for palladium-catalyzed cross-coupling reactions.[1] Their ability to dissolve a wide range of organic substrates and inorganic bases is a significant advantage.[5] Mechanistically, they can stabilize charged intermediates and transition states that form during the catalytic cycle, often accelerating the reaction rate.[6] For instance, in Suzuki couplings, polar solvents can facilitate the formation of anionic palladium complexes, which may be the active catalytic species in certain scenarios.[3] However, some polar solvents like DMF and DMSO can also coordinate to the palladium center, which can either be beneficial or detrimental depending on the specific reaction.[4]

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents are capable of hydrogen bonding and are often used in combination with polar aprotic solvents, particularly in Suzuki-Miyaura couplings.[5] Water is essential for dissolving many inorganic bases like K₂CO₃ or K₃PO₄ and can play a role in the transmetalation step by facilitating the hydrolysis of boronic esters to the more reactive boronic acids.[6] The use of alcohol-water mixtures can offer an excellent balance of solubility for both organic and inorganic components, leading to significantly enhanced reaction rates.[5]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These solvents are less effective at solvating charged species.[7] In some cases, this can be advantageous. For example, in Buchwald-Hartwig aminations, non-polar solvents can disfavor the formation of charge-separated intermediates, potentially leading to cleaner reactions.[7] However, the poor solubility of many inorganic bases in these solvents can be a significant drawback, often necessitating the use of soluble organic bases or phase-transfer catalysts.

The Base: More Than Just a Proton Scavenger

The choice of base is equally critical and its function extends beyond simple deprotonation. It plays a key role in the activation of coupling partners, the regeneration of the active catalyst, and can influence the overall stability of the catalytic system.[7][8]

  • Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH): These are commonly used in Suzuki-Miyaura and Sonogashira couplings. Their strength and solubility vary significantly. K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings of heteroaryl halides. Cs₂CO₃ is a stronger and more soluble base that can be beneficial for challenging couplings. The choice of inorganic base can influence the rate of transmetalation and the lifetime of the catalyst. The presence of water is often required to dissolve these bases, creating a biphasic reaction mixture that may require vigorous stirring.[5]

  • Organic Bases (e.g., Et₃N, DIPEA, DBU, TMP): These bases are soluble in organic solvents and are frequently used in Sonogashira and Heck reactions.[9] They are typically milder than many inorganic bases. In the Sonogashira reaction, an amine base is essential for the in situ generation of the copper(I) acetylide and for scavenging the HX produced during the reaction.[9] Strong, non-nucleophilic organic bases like DBU have also been explored in Buchwald-Hartwig aminations to create more homogeneous reaction conditions.[10]

  • Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS): These are strong, non-nucleophilic bases that are the standard choice for Buchwald-Hartwig aminations.[11][12] They are highly effective at deprotonating a wide range of amines, forming the palladium-amido complex that is crucial for reductive elimination.[13] Their high reactivity necessitates the use of anhydrous, aprotic solvents to prevent decomposition.

Experimental Protocols and Applications

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. For a substrate like this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position.

Decision Workflow for Suzuki Coupling Conditions

Caption: Decision workflow for selecting Suzuki coupling conditions.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)[14]

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[14]

    • Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Solvent and Base Effects on Suzuki Coupling Yield

EntrySolvent SystemBaseTemperature (°C)Typical Yield (%)Reference
1Dioxane/H₂O (4:1)K₂CO₃10085-95[14]
2Toluene/EtOH/H₂O (4:1:1)K₃PO₄9080-90[6]
3DMFCs₂CO₃11070-85 (for hindered boronic acids)[15]
4THF/H₂O (3:1)NaOH8075-88[5]
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines. With this compound, it provides access to a variety of 3-amino-6-methoxypicolinate derivatives, which are valuable precursors in medicinal chemistry.[11][13]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br Pd(II)_Complex LnPX(Ar)(Br) OxAdd->Pd(II)_Complex Amine_Coord Amine Coordination Pd(II)_Complex->Amine_Coord HNR¹R² Amine_Complex [LnPX(Ar)(HNR¹R²)]⁺Br⁻ Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base-H⁺ Amido_Complex LnPX(Ar)(NR¹R²) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim Ar-NR¹R² (Product) RedElim->Pd(0)L

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.[13]

Representative Protocol: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • Xantphos (2-4 mol%)[11]

    • NaOt-Bu (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

    • Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.

    • Under the inert atmosphere, add anhydrous toluene, followed by this compound and morpholine via syringe.

    • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Summary: Solvent and Base Effects on Buchwald-Hartwig Amination

EntrySolventBaseLigandTemperature (°C)Typical Yield (%)Reference
1TolueneNaOt-BuXantphos11085-98[11]
2DioxaneK₃PO₄RuPhos10070-85 (milder, for sensitive substrates)[12]
3THFLiHMDSBrettPhos8080-95 (for primary amines)[12]
4DMFDBUXantphos12060-75 (homogeneous conditions)[10]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to substituted alkynes.[9][16] This is particularly useful for constructing rigid linkers in drug molecules or functional materials.

Representative Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous THF or DMF[17]

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₂Cl₂ in the anhydrous solvent.

    • Add triethylamine, followed by the dropwise addition of phenylacetylene.

    • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature. Filter off the triethylammonium bromide salt and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary: Solvent and Base Effects on Sonogashira Coupling

EntrySolventBaseCo-catalystTemperature (°C)Typical Yield (%)Reference
1DMFEt₃NCuI (1-5 mol%)8085-95[9]
2THFDIPEACuI (1-5 mol%)6580-90[9]
3DMSOTMPNone (Cu-free)Room Temp - 6075-92[18]
4AcetonitrileEt₃NNone (Cu-free)8070-85[17]
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound allows for SNAr reactions, particularly with strong nucleophiles. This offers a complementary, metal-free approach to C-N, C-O, and C-S bond formation.

Mechanism of SNAr Reaction

SNAr_Mechanism Substrate Substrate (Ar-X) Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ Substrate->Meisenheimer + Nu⁻ (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product Product (Ar-Nu) Meisenheimer->Product - X⁻ (Fast) Leaving_Group Leaving Group (X⁻)

Caption: Stepwise mechanism of the SNAr reaction.[19]

Representative Protocol: SNAr with Sodium Methoxide

  • Materials:

    • This compound (1.0 equiv)

    • Sodium methoxide (2.0 equiv)

    • Anhydrous DMSO or DMF[20]

  • Procedure:

    • Dissolve this compound in anhydrous DMSO in a round-bottom flask under an inert atmosphere.

    • Add sodium methoxide portion-wise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench by pouring into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude product as needed.

Data Summary: Solvent and Base Effects on SNAr

EntrySolventBase/NucleophileTemperature (°C)OutcomeReference
1DMSONaOMe100High conversion to 3,6-dimethoxypicolinate[20]
2DMFK₂CO₃ / Phenol120Formation of 3-phenoxy-6-methoxypicolinate[21]
3NMPNaSMe80High yield of 3-(methylthio)-6-methoxypicolinate[20]
4Water/HPMCPyrrolidine / KOHRoom TempPotential for green conditions, regioselectivity is key[21]
Conclusion

The reactivity of this compound can be precisely controlled through the strategic selection of solvent and base. For palladium-catalyzed cross-coupling reactions, a careful balance of solvent polarity and coordinating ability, along with the appropriate base strength and solubility, is essential for achieving high yields and reaction efficiency. Polar aprotic solvents like dioxane and DMF, paired with bases such as K₂CO₃ for Suzuki, NaOt-Bu for Buchwald-Hartwig, and amine bases for Sonogashira, represent robust starting points for optimization. For SNAr reactions, highly polar aprotic solvents are paramount to stabilize the charged Meisenheimer intermediate, enabling metal-free functionalization. The protocols and data presented herein serve as a comprehensive guide for researchers to navigate the complexities of these transformations and unlock the full synthetic potential of this valuable building block.

References

"Methyl 3-bromo-6-methoxypicolinate" reaction with organoboron reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of Methyl 3-bromo-6-methoxypicolinate with Organoboron Reagents

Introduction: The Strategic Importance of 3-Aryl-6-methoxypicolinates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.[3]

This guide focuses on a specific, high-value transformation: the coupling of this compound with various organoboron reagents. The resulting 3-aryl-6-methoxypicolinate scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential.[4][5][6] The strategic installation of diverse aryl and heteroaryl moieties at the 3-position of the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to the drug discovery process.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights to enable robust reaction optimization and troubleshooting.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide (the electrophile) with an organoboron species (the nucleophile) in the presence of a palladium catalyst and a base.[1][7][8] The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][9]

The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition : The active 14-electron Pd(0) complex initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) intermediate.[1][2][9] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[10]

  • Transmetalation : This is often the rate-determining step. The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate).[1][9][11] This activation overcomes the low nucleophilicity of the neutral three-coordinate boron species, which would otherwise fail to transmetalate efficiently.[11]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands (the picolinate and the group from the boronic acid) on the palladium center. This forms the desired C-C bond, yielding the 3-aryl-6-methoxypicolinate product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][9]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex [Ar-Pd(II)L₂-Br] Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ + Base pd2_diaryl [Ar-Pd(II)L₂-Ar'] Complex transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product) boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation Nucleophilic Attack caption Catalytic cycle of the Suzuki-Miyaura reaction. Experimental_Workflow prep 1. Reagent Preparation (Halide, Boronic Acid, Base) setup 2. Reaction Setup (Combine in Schlenk Flask) prep->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition 4. Add Catalyst & Degassed Solvent inert->addition reaction 5. Reaction Execution (Heat with Stirring) addition->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Work-up (Cool, Filter, Extract, Wash) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify product Pure Product (3-Aryl-6-methoxypicolinate) purify->product caption General workflow for Suzuki-Miyaura coupling.

References

Application Note: A Scalable and Efficient Synthesis of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromo-6-methoxypicolinate is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its utility in forming carbon-carbon bonds through cross-coupling reactions makes a robust and scalable synthesis protocol essential for drug development and manufacturing professionals.[1] This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. We delve into the causality behind experimental choices, from reagent selection to process safety, ensuring a self-validating system for researchers. The protocol is designed for scalability, addressing the common challenges encountered when transitioning from bench-scale to pilot-plant production.

Introduction and Scientific Background

The picolinate scaffold is a recurring motif in a wide array of biologically active compounds.[2][3] Specifically, functionalized picolinates like this compound serve as versatile building blocks. The bromo- and methoxy- substituents on the pyridine ring offer distinct points for chemical modification, providing regioselective control during the construction of more complex molecular architectures.[1]

The synthesis route detailed herein is an O-methylation of the corresponding hydroxypicolinate precursor. This reaction, a variation of the Williamson ether synthesis, is a well-established and reliable transformation. However, scaling this process requires careful consideration of reaction kinetics, thermal management, reagent stoichiometry, and downstream processing to ensure safety, efficiency, and high product purity. This guide provides the necessary framework to navigate these challenges effectively.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The phenolic hydroxyl group of the starting material, Methyl 6-bromo-3-hydroxypicolinate, is first deprotonated by a base (Potassium Carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of the methylating agent (Iodomethane), displacing the iodide leaving group to form the desired methoxy ether product.

Scale-Up Synthesis: Core Principles and Rationale

Successfully transitioning a synthesis from the bench to a larger scale is contingent upon a thorough understanding of the process parameters. Here, we dissect the key choices made in this protocol.

  • Choice of Starting Material: The synthesis begins with Methyl 6-bromo-3-hydroxypicolinate. The purity of this starting material is critical, as impurities can carry through and complicate the final purification steps.[4]

  • Solvent Selection (N,N-Dimethylformamide - DMF): DMF is an excellent choice for this reaction due to its polar aprotic nature, which effectively solvates the potassium carbonate and the phenoxide intermediate without interfering with the nucleophilic attack. Its high boiling point allows for a broad range of reaction temperatures, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Base Selection (Potassium Carbonate - K₂CO₃): For large-scale synthesis, potassium carbonate is a superior choice over stronger bases like sodium hydride. It is significantly less expensive, non-flammable, easier to handle, and its moderate basicity is sufficient to deprotonate the phenol without promoting side reactions. The solid base is easily removed by filtration during work-up.

  • Methylating Agent (Iodomethane - CH₃I): Iodomethane is a highly effective and reactive methylating agent. Its volatility requires careful handling in a well-ventilated fume hood or a closed reactor system, especially at scale.

  • Thermal Management: While this reaction is not violently exothermic, any large-scale chemical process requires diligent temperature control. The use of a jacketed reactor vessel connected to a chiller/heater is highly recommended to maintain a consistent internal temperature and prevent any potential thermal runaway.

  • Process Safety and Hazard Mitigation: All operations should be conducted in a controlled environment, such as a chemical fume hood or a dedicated reactor bay. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves resistant to the chemicals being used.[5][6][7] Iodomethane is toxic and a suspected carcinogen, and DMF is a suspected reproductive toxin; therefore, exposure must be minimized. An emergency plan, including access to spill kits and safety showers, is mandatory.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale synthesis of the final product.

Equipment and Reagents
Equipment Reagents & Materials
2 L Jacketed Glass ReactorMethyl 6-bromo-3-hydroxypicolinate (1.0 eq)
Overhead Mechanical StirrerIodomethane (2.0 eq)
Temperature Probe & ControllerAnhydrous Potassium Carbonate (K₂CO₃), granular (2.0 eq)
Condenser with Inert Gas Inlet (N₂/Ar)N,N-Dimethylformamide (DMF), anhydrous
Addition Funnel (for Iodomethane)Ethyl Acetate (EtOAc)
2 L Separatory FunnelDeionized Water
Rotary EvaporatorBrine (Saturated NaCl solution)
Filtration Apparatus (Büchner funnel)Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Procedure
  • Reactor Setup: Assemble the 2 L jacketed reactor with the overhead stirrer, temperature probe, and condenser under an inert atmosphere of nitrogen. Ensure all glassware is dry.

  • Reagent Charging: To the reactor, add Methyl 6-bromo-3-hydroxypicolinate (e.g., 92.8 g, 0.4 mol, 1.0 eq) and anhydrous potassium carbonate (e.g., 110.6 g, 0.8 mol, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~1 L) to the reactor.

  • Initiate Stirring: Begin stirring the mixture to create a uniform slurry. A stirring speed of 200-300 RPM is typically sufficient.

  • Reagent Addition & Reaction: Slowly add iodomethane (e.g., 113.5 g, 50 mL, 0.8 mol, 2.0 eq) to the slurry at room temperature over 15-20 minutes using the addition funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Reaction Quench: Once the reaction is complete, carefully pour the reaction mixture into a separate vessel containing 2 L of cold deionized water with stirring. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 500 mL).[8]

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 500 mL) and brine (1 x 500 mL) to remove residual DMF and salts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[8]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H).[8]

  • Mass Spectrometry (ESI+): (M+H)⁺: 246.0, 248.0.[8]

Process Workflow and Data

The overall workflow from setup to final product is visualized below.

Scale_Up_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product Prep Reactor Setup & Inerting Charge Charge Picolinate & K₂CO₃ Prep->Charge Solvent Add Anhydrous DMF Charge->Solvent Add_MeI Add Iodomethane (Control Temperature) Solvent->Add_MeI Stir Stir at RT (3-5h) Add_MeI->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with EtOAc (3x) Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Recrystallize Product Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize Final_Product Pure Methyl 3-bromo- 6-methoxypicolinate Characterize->Final_Product

Caption: Scale-up synthesis workflow diagram.

Quantitative Data Summary
Parameter Value Notes
Starting Material Methyl 6-bromo-3-hydroxypicolinateMW: 232.03 g/mol
Final Product This compoundMW: 246.06 g/mol
Typical Yield 85-95%Based on a similar reported procedure.[8]
Purity (Post-Recrystallization) >98%As determined by HPLC/NMR
Reaction Time 3-5 hoursDependent on scale and temperature

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive K₂CO₃ (absorbed moisture). 3. Low reaction temperature.1. Extend reaction time and continue monitoring. 2. Use freshly opened or dried K₂CO₃. 3. Gently warm the reaction to 40-50°C.
Low Yield 1. Inefficient extraction. 2. Product loss during work-up/transfer. 3. Side reactions.1. Perform additional extractions. 2. Ensure quantitative transfers between vessels. 3. Re-evaluate reagent stoichiometry and purity.
Product is an Oil/Difficult to Crystallize 1. Presence of residual solvent (DMF). 2. Impurities disrupting crystal lattice.1. Ensure thorough washing of organic layers; co-evaporate with a high-boiling solvent like toluene. 2. Attempt purification via flash column chromatography on a small scale to isolate pure material for seeding.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the troubleshooting guide for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-6-methoxypicolinate. This substrate, a key building block in pharmaceutical and materials science, presents a unique set of challenges due to its electronic and structural properties. The electron-withdrawing nature of the picolinate ester and the coordinating potential of the pyridine nitrogen can complicate the catalytic cycle, often leading to lower-than-expected yields. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers. We will delve into the mechanistic reasons behind these problems and provide actionable, field-proven solutions to optimize your reaction.

Troubleshooting Guide & FAQs

Category 1: Low or No Conversion of Starting Material

Question 1: My reaction shows no consumption of this compound after several hours. What are the most critical initial checks?

Answer: When a Suzuki coupling fails to initiate, the root cause often lies with the catalyst's activity or the reaction environment. Here are the primary factors to investigate:

  • Oxygen Contamination: The active Pd(0) species is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and also promote the degradation of phosphine ligands.[1][2] Rigorous degassing of your solvent and ensuring a tight seal under an inert atmosphere (Argon or Nitrogen) is paramount.[1][2]

  • Catalyst & Ligand Integrity:

    • Pd(0) vs. Pd(II): If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be a simple solution.[3]

    • Ligand Oxidation: Phosphine ligands, especially electron-rich ones like SPhos or XPhos that are often required for challenging substrates, are prone to oxidation.[1][4] Use fresh ligands from a bottle stored under inert gas or in a desiccator.

  • Inactive Base: The base is not just a spectator; it is crucial for activating the boronic acid for the transmetalation step.[5][6] If you are using a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄), ensure it is finely powdered and dry. Clumped or old base may have reduced activity.

Question 2: I'm observing very slow conversion, and the reaction stalls before completion. How can I improve the reaction rate?

Answer: A sluggish reaction points to a high activation energy barrier in one of the key steps of the catalytic cycle, typically the oxidative addition or reductive elimination. For an electron-deficient pyridine like yours, this can be a common issue.[7]

  • Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C) to overcome these kinetic barriers.[2] A modest increase in temperature can sometimes be sufficient to drive the reaction to completion.

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[2] The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[8] To overcome this, you need a ligand that is both bulky and electron-donating. This combination stabilizes the Pd(0) center, accelerates the rate-determining oxidative addition, and promotes the final reductive elimination step.[4][9] Consider the systems outlined in the table below.

Catalyst SystemLigand TypeRationale for Use with PicolinatesTypical Base/Solvent
Pd(OAc)₂ / SPhos Buchwald Ligand (Biarylphosphine)Highly electron-rich and bulky, excellent for heteroaryl couplings. Promotes difficult oxidative additions.[4][10]K₃PO₄ / Dioxane or Toluene/H₂O
Pd₂(dba)₃ / XPhos Buchwald Ligand (Biarylphosphine)Even bulkier than SPhos, can be effective for sterically hindered couplings.Cs₂CO₃ / t-AmylOH
PEPPSI-IPr N-Heterocyclic Carbene (NHC)Provides a very strong Pd-C bond, creating a highly stable and active catalyst resistant to deactivation.[4]K₂CO₃ / Dioxane
Pd(dppf)Cl₂FerrocenylphosphineGood general catalyst, but may be less effective than Buchwald or NHC systems for this specific substrate.Na₂CO₃ / DMF/H₂O
Category 2: Significant Byproduct Formation

Question 3: My main byproduct is 6-methoxypicolinate (protodebromination). How can I minimize this?

Answer: Protodebromination (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen. This is a common side reaction, especially with heteroaryl halides, and it points to issues with the boronic acid or trace amounts of water.[11][12]

  • Cause: This side reaction can occur when the palladium intermediate reacts with a proton source before it can couple with the boronic acid.[11] This is often exacerbated by the slow rate of transmetalation with electron-deficient heteroaryl boron derivatives.[7]

  • Solutions:

    • Use a More Stable Boron Reagent: Boronic acids can be unstable and prone to decomposition.[11][13] Switching to a more robust boronic ester, such as a pinacol ester [B(pin)] or a trifluoroborate salt (BF₃K), can significantly suppress this pathway.[8][14] These reagents are more stable and release the boronic acid slowly under the reaction conditions.[15]

    • Scrutinize the Base and Water Content: While some water is often beneficial, excess water in combination with a strong base can accelerate the decomposition of the boronic acid. Try using a meticulously dried solvent and a milder base like potassium fluoride (KF).[5]

    • Boronic Acid Quality: Ensure your boronic acid is pure. Impurities can catalyze decomposition. Some boronic acids are prone to forming boroxine anhydrides upon storage, which can affect reactivity.

Question 4: I'm seeing significant homocoupling of my boronic acid partner. What is the cause and solution?

Answer: Homocoupling (formation of a biaryl from two molecules of the boronic acid) is typically caused by the presence of oxygen.[12] Oxygen can mediate the oxidative coupling of the boronic acid, catalyzed by the palladium species.

  • Solution: The primary solution is rigorous exclusion of oxygen. Re-evaluate your degassing procedure. For maximum oxygen removal, a freeze-pump-thaw cycle (repeated three times) is more effective than simply bubbling inert gas through the solvent.[16] Ensure all reagents are added under a positive pressure of inert gas.[1]

Category 3: Low Isolated Yield & Product Instability

Question 5: My crude reaction mixture looks clean by TLC/LCMS, but my yield after workup and chromatography is very low. What's happening?

Answer: Low isolated yield despite good crude conversion often points to issues during the workup or purification, such as product decomposition or physical loss.

  • Ester Hydrolysis: The methyl picolinate is an ester, which can be susceptible to hydrolysis under basic conditions, especially if the workup is prolonged or involves heating.[5] The resulting carboxylic acid will have very different solubility and chromatographic properties, and may be lost to the aqueous layer during extraction.

    • Solution: Keep the workup swift and avoid strong bases. Use a mild bicarbonate solution for washing instead of stronger hydroxides. When performing chromatography, consider neutralizing the silica gel by pre-eluting the column with your eluent containing a small amount of a non-nucleophilic base like triethylamine (~1%) to prevent on-column hydrolysis.

  • Product Adsorption: Pyridine-containing compounds can sometimes chelate to the silica gel, leading to streaking and poor recovery from column chromatography.

    • Solution: As mentioned above, adding a small amount of triethylamine to your eluent system can mitigate this issue by competing for the acidic sites on the silica gel.

Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Place the solvent in a round-bottom flask with a stir bar and a side-arm with a stopcock (a Schlenk flask is ideal).

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath with gentle swirling.

  • Once completely frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock and remove the flask from the liquid nitrogen, allowing the solvent to thaw completely. You will see gas bubbles evolve from the liquid.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure maximum removal of dissolved oxygen.

  • After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.

Mechanistic Insights & Troubleshooting Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps. Low yields often result from a bottleneck at one of these stages.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oa_complex->trans_complex Transmetalation (+ Ar'-B(OR)₂) edge_node1 trans_complex->edge_node1 Reductive Elimination product Ar-Ar' (Desired Product) edge_node1->pd0 Catalyst Regeneration edge_node1->product edge_node2 sub1 Methyl 3-bromo- 6-methoxypicolinate (Ar-X) sub1->oa_complex sub2 Boronic Acid/Ester (Ar'-B(OR)₂ + Base) sub2->trans_complex

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

This workflow can help diagnose the most likely cause of low yield.

Troubleshooting_Tree start Low Yield Observed check_sm Check Starting Material (SM) Consumption by TLC/LCMS start->check_sm no_reaction No Reaction / >80% SM Remaining check_sm->no_reaction High SM incomplete_reaction Incomplete Reaction / Byproducts check_sm->incomplete_reaction Low SM catalyst_issue Potential Catalyst Issue: 1. Degas solvent again (F-P-T) 2. Use fresh Pd source/ligand 3. Switch to Pd(0) source no_reaction->catalyst_issue Yes kinetics_solution Slow Kinetics / Catalyst Mismatch: 1. Increase Temperature 2. Switch to Buchwald/NHC ligand (e.g., SPhos, PEPPSI-IPr) no_reaction->kinetics_solution No improvement byproduct_analysis Analyze Byproducts incomplete_reaction->byproduct_analysis protodebromination Protodebromination is Major Byproduct byproduct_analysis->protodebromination H instead of Br homocoupling Homocoupling is Major Byproduct byproduct_analysis->homocoupling Boronic dimer byproduct_analysis->kinetics_solution General low conversion boron_solution Boron Reagent Issue: 1. Switch to Boronic Ester (Bpin) 2. Use fresh Boronic Acid 3. Use anhydrous conditions protodebromination->boron_solution Yes oxygen_solution Oxygen Contamination: 1. Perform rigorous degassing (Freeze-Pump-Thaw) 2. Ensure inert atmosphere seal homocoupling->oxygen_solution Yes

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

References

Technical Support Center: Cross-Coupling Reactions with Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-bromo-6-methoxypicolinate is a versatile building block in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its substituted pyridine core is a common motif in biologically active molecules. The presence of a bromo-substituent at the 3-position, an electron-withdrawing ester at the 2-position, and an electron-donating methoxy group at the 6-position creates a unique electronic and steric environment. This makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

However, the inherent reactivity and the presence of the pyridine nitrogen can lead to specific challenges and side reactions that diminish yields and complicate purification. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help researchers diagnose and resolve common issues encountered during cross-coupling experiments with this substrate.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Category 1: Suzuki-Miyaura Coupling Issues
Q1: My Suzuki reaction is producing a significant amount of a symmetrical biaryl byproduct corresponding to the homocoupling of my boronic acid. What's causing this and how can I minimize it?

A1: This is a classic side reaction known as boronic acid homocoupling. It significantly reduces the yield of your desired product and introduces purification challenges. There are two primary mechanisms responsible for this unwanted reaction.[1]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two equivalents of the boronic acid to form the homocoupled product.[1]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to generate the homocoupled dimer before the primary catalytic cycle is established.[1] This is often a problem at the beginning of the reaction.

Troubleshooting Workflow: Mitigating Boronic Acid Homocoupling

start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 check_pd Are you using a Pd(II) precatalyst? start->check_pd sol_o2_1 Degas solvent (e.g., 3x freeze-pump-thaw cycles). check_o2->sol_o2_1 No sol_o2_2 Maintain a positive pressure of inert gas (Ar/N₂). check_o2->sol_o2_2 No sol_pd_1 Switch to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). [5] check_pd->sol_pd_1 Yes sol_pd_2 Use a modern precatalyst (e.g., Buchwald G3/G4) for efficient Pd(0) generation. [15] check_pd->sol_pd_2 Yes sol_pd_3 Add a mild reducing agent (e.g., potassium formate) to scavenge Pd(II). [2] check_pd->sol_pd_3 Yes

Caption: Troubleshooting workflow for minimizing homocoupling.

Step-by-Step Protocol for Minimizing Homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. A common method is three freeze-pump-thaw cycles. For the reaction itself, assemble the reaction vessel with all solid reagents, seal it, and then evacuate and backfill with an inert gas (Argon is preferred due to its density) at least three times.

  • Catalyst Selection:

    • If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃.[2]

    • Alternatively, utilize modern palladium precatalysts (e.g., XPhos Pd G3) which are designed for rapid and clean generation of the active Pd(0) species, minimizing off-cycle reactions.

  • Optimize Base and Ligand:

    • Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the reductive elimination step of the desired product, which can outcompete the side reactions leading to homocoupling.[2]

    • The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ can accelerate the rate-limiting transmetalation step, favoring the desired cross-coupling pathway.[3][4]

Category 2: General Cross-Coupling Side Reactions
Q2: My reaction is stalled, and I'm recovering a significant amount of starting material along with a byproduct that appears to be Methyl 6-methoxypicolinate (debrominated starting material). What is happening?

A2: This side reaction is known as protodebromination or hydrodehalogenation. It involves the replacement of the bromine atom with a hydrogen atom from a proton source in the reaction medium.[5] For pyridine-containing substrates, this can be a particularly vexing issue.

Plausible Causes and Solutions:

CauseMechanistic ExplanationRecommended Solution
Water/Protic Impurities Residual water in solvents or bases can serve as a proton source. The palladium-hydride species, which can form as a catalytic intermediate, may reductively eliminate to give the debrominated product.Ensure all reagents and solvents are rigorously anhydrous. Use freshly dried solvents and high-purity, anhydrous bases.
Base-Promoted Decomposition Some bases, particularly in combination with certain solvents at high temperatures, can generate hydride sources that lead to debromination.Screen different bases. K₃PO₄ is often a good choice as it is strong enough to promote coupling but is less prone to causing debromination than some alkoxides.[3][6]
Slow Catalysis If the desired cross-coupling catalytic cycle is slow, competing pathways like debromination become more prominent. The pyridine nitrogen can coordinate to the palladium center, slowing down the reaction.[7]Use a ligand that accelerates the catalytic cycle. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) can sterically discourage pyridine coordination and accelerate reductive elimination.[4] Increasing catalyst loading (e.g., from 1 mol% to 3 mol%) may also be beneficial.

Proposed Catalytic Cycles: Desired vs. Side Reaction

cluster_main Desired Cross-Coupling Cycle cluster_side Debromination Side Reaction Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br (Oxidative Addition) Trans L₂Pd(II)(Ar)(R) OxAdd->Trans + R-B(OR)₂ (Transmetalation) Hydride L₂Pd(II)(Ar)(H) OxAdd->Hydride + Hydride Source (e.g., from base/solvent) Trans->Pd0 - Ar-R (Reductive Elimination) Hydride->Pd0 - Ar-H (Reductive Elimination)

Caption: Competing catalytic pathways for cross-coupling vs. debromination.

Q3: After workup of my reaction, I'm finding my product is highly water-soluble and difficult to extract. My NMR shows the absence of a methyl ester singlet. What happened?

A3: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-bromo-6-methoxypicolinic acid or its coupled derivative). This is a common issue when running reactions with ester functional groups under basic conditions, especially with aqueous base systems or at elevated temperatures.

Preventative Measures and Solutions:

  • Choice of Base: The most critical factor is the base. Avoid strong hydroxide bases like NaOH or KOH.

    • Recommended Bases: Use carbonate bases (Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄). These are generally less nucleophilic and less likely to promote ester hydrolysis.[3][8]

  • Solvent System: If possible, use an anhydrous solvent system (e.g., toluene, dioxane, THF). If an aqueous system is required for solubility, minimize the amount of water and consider running the reaction at a lower temperature.[8]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of hydrolysis. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. If the reaction is sluggish, it is better to optimize the catalyst system rather than simply increasing the heat or time.

  • Post-Hoc Esterification: If hydrolysis is unavoidable or has already occurred, you can isolate the carboxylic acid product and re-esterify it in a separate step (e.g., using TMS-diazomethane, or Fischer esterification with methanol and a catalytic amount of acid).

Category 3: Reaction-Specific FAQs
Q4: I am attempting a Sonogashira coupling, but the reaction is messy, with significant formation of a symmetrical diyne (Glaser coupling byproduct). How do I improve selectivity?

A4: The Sonogashira reaction relies on a dual catalytic system of palladium and copper.[9] The homocoupling of terminal alkynes, known as Glaser coupling, is a copper-mediated process that is often promoted by the presence of oxygen.

Key Optimization Parameters:

  • Inert Atmosphere: This is the most crucial parameter. Oxygen promotes the Cu(I) to Cu(II) oxidation that facilitates Glaser coupling. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[10]

  • Copper Co-catalyst: While essential for the Sonogashira cycle, excess copper can accelerate homocoupling. Use the minimum effective amount of CuI (typically 1-5 mol%).

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is typically used and often serves as the solvent. Ensure it is high purity and deoxygenated.[11]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require specific ligands (e.g., bulky phosphines) and may need slightly higher temperatures, but they completely eliminate the Glaser coupling pathway.[9]

Q5: My Buchwald-Hartwig amination is giving low yields. Why are pyridine substrates like this one challenging?

A5: The Buchwald-Hartwig amination of electron-deficient heteroaryl halides like this compound can be challenging for several reasons.[12][13]

  • Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, acting as a ligand and inhibiting the catalyst's activity by preventing it from participating in the catalytic cycle.[7]

  • Slow Reductive Elimination: The formation of the C-N bond via reductive elimination from the Pd(II) intermediate can be slow for electron-deficient heteroaryl groups.

Proven Strategies for Success:

  • Ligand Choice is Paramount: Use bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed to overcome these challenges.[4][14] Their steric bulk prevents the pyridine nitrogen from binding effectively to the palladium center and their electron-donating nature accelerates the rate-limiting reductive elimination step.[13]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly the most effective bases for this transformation.[12][13]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

References

Preventing protodebromination of "Methyl 3-bromo-6-methoxypicolinate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.### Technisches Support-Center: Strategien zur Minderung der Protodebromierung von Methyl-3-brom-6-methoxypicolinat

Einführung

Methyl-3-brom-6-methoxypicolinat ist ein wichtiger Baustein in der medizinischen Chemie und der Materialwissenschaft, der häufig in Palladium-katalysierten Kreuzkupplungsreaktionen eingesetzt wird, um komplexe Molekülarchitekturen zu konstruieren. Eine der größten Herausforderungen bei der Arbeit mit diesem Substrat ist jedoch seine Anfälligkeit für Protodebromierung – eine unerwünschte Nebenreaktion, bei der das Bromatom durch ein Wasserstoffatom ersetzt wird, was zu einer erheblichen Verringerung der Ausbeute und zu komplexen Reinigungsproblemen führt.

Dieser Leitfaden dient als technisches Support-Center für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Er bietet detaillierte Fehlerbehebungsstrategien, optimierte Protokolle und mechanistische Einblicke, um die Protodebromierung zu minimieren und den Erfolg Ihrer Synthese zu maximieren.

Abschnitt 1: Fehlerbehebungsleitfaden (F&A)

Dieser Abschnitt befasst sich mit den häufigsten Problemen, die bei Experimenten mit Methyl-3-brom-6-methoxypicolinat auftreten.

F1: Ich beobachte eine signifikante Protodebromierung während meiner Suzuki-Miyaura-Kupplung. Was sind die Hauptursachen?

A1: Die Protodebromierung bei Suzuki-Miyaura-Reaktionen ist ein häufiges Problem, insbesondere bei elektronenarmen Heterozyklen wie dem Pyridinring in Ihrem Substrat. Die Hauptursachen sind typischerweise auf die Reaktionsbedingungen zurückzuführen, die unbeabsichtigt Wege für die Protonolyse der C-Br-Bindung oder den Abbau des Boronsäure-Reagenzes schaffen.

Die Hauptverursacher sind:

  • Die Base: Starke Basen (z. B. NaOH, K₃PO₄, Alkoxide) können die Protodeboronierung des Boronsäure-Reagenzes beschleunigen, wodurch in situ eine Protonenquelle entsteht.[1][2][3] Diese Reaktion verbraucht nicht nur Ihr Nukleophil, sondern führt auch zur Bildung des unerwünschten Nebenprodukts.

  • Das Lösungsmittel: Protische Lösungsmittel wie Wasser oder Alkohole können als direkte Protonenquelle für die konkurrierende Hydrodehalogenierungsreaktion am Palladiumzentrum dienen.[4]

  • Temperatur: Hohe Reaktionstemperaturen können die Raten von Nebenreaktionen, einschließlich der Protodebromierung und des Abbaus von Reagenzien, überproportional erhöhen.

  • Katalysator/Ligandensystem: Bestimmte Palladium-Liganden-Komplexe, insbesondere solche, die sterisch anspruchsvoll sind, können die Bildung von Palladium-Hydrid-Spezies (Pd-H) fördern.[5] Diese Intermediate sind hochreaktiv und können das Arylhalogenid direkt reduzieren, was zur Protodebromierung führt, anstatt den gewünschten Kreuzkupplungszyklus abzuschließen.

F2: Wie kann ich meine Suzuki-Miyaura-Reaktionsbedingungen ändern, um diese Nebenreaktion zu minimieren?

A2: Die strategische Anpassung Ihrer Reaktionsparameter ist entscheidend, um den gewünschten Kupplungsweg gegenüber der Protodebromierung zu begünstigen. Betrachten Sie die folgenden Modifikationen, die in der Tabelle unten zusammengefasst sind.

Tabelle 1: Vergleich der Reaktionsbedingungen zur Minimierung der Protodebromierung

ParameterStandardbedingungen (Hohe Protodebromierung)Optimierte Bedingungen (Geringe Protodebromierung)Begründung
Base K₃PO₄, NaOH, NaOtBuK₂CO₃, Cs₂CO₃, CsFMildere anorganische Basen reduzieren die Rate der Protodeboronierung des Boronsäure-Reagenzes.[1][6]
Lösungsmittel Dioxan/H₂O, THF/H₂O, EtOHStreng wasserfreies Dioxan, Toluol, CPMEDie Eliminierung von protischen Lösungsmitteln entfernt eine primäre Protonenquelle aus der Reaktionsmischung.
Katalysator Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Die Verwendung eines Pd(II)- oder Pd(0)-Präkatalysators in Kombination mit einem spezifischen Liganden ermöglicht eine bessere Kontrolle.
Ligand PPh₃SPhos, XPhos, RuPhosSperrige, elektronenreiche Buchwald-Liganden fördern die reduktive Eliminierung des gewünschten Produkts und können die Bildung von Pd-H-Spezies unterdrücken.[7][8]
Temperatur >100 °C70–90 °CNiedrigere Temperaturen verlangsamen die konkurrierenden Abbauwege.
Bor-Reagenz BoronsäureKaliumaryltrifluoroborat, MIDA-BoronatesterDiese Reagenzien sind stabiler gegenüber Protodeboronierung und geben die Boronsäure langsam unter den Reaktionsbedingungen frei.[9][10]

Ein logischer Arbeitsablauf zur Fehlerbehebung ist im folgenden Diagramm dargestellt:

G cluster_0 Fehlerbehebung bei Protodebromierung Start Hohe Protodebromierung (>10%) nachgewiesen CheckBase 1. Überprüfung der Base: Verwenden Sie eine starke Base (z.B. K3PO4, NaOH)? Start->CheckBase ActionBase Aktion: Wechseln Sie zu einer milderen Base (K2CO3, CsF) CheckBase->ActionBase Ja CheckSolvent 2. Überprüfung des Lösungsmittels: Ist Wasser oder Alkohol vorhanden? CheckBase->CheckSolvent Nein ActionBase->CheckSolvent ActionSolvent Aktion: Verwenden Sie streng wasserfreie Lösungsmittel (z.B. Toluol, Dioxan) CheckSolvent->ActionSolvent Ja CheckLigand 3. Überprüfung des Liganden/Katalysators: Verwenden Sie einen generischen Katalysator (z.B. Pd(PPh3)4)? CheckSolvent->CheckLigand Nein ActionSolvent->CheckLigand ActionLigand Aktion: Verwenden Sie einen modernen Biarylphosphin-Liganden (z.B. SPhos, XPhos) CheckLigand->ActionLigand Ja End Reaktion erneut durchführen und analysieren CheckLigand->End Nein ActionLigand->End

Abbildung 1: Logischer Arbeitsablauf zur Fehlerbehebung bei Protodebromierung.

F3: Tritt Protodebromierung auch bei anderen Kreuzkupplungsreaktionen wie der Buchwald-Hartwig-Aminierung auf, und sind die Lösungen ähnlich?

A3: Ja, Protodebromierung (oder allgemeiner Hydrodehalogenierung) ist eine bekannte Nebenreaktion bei vielen Palladium-katalysierten Kreuzkupplungen, einschließlich der Buchwald-Hartwig-Aminierung.[4][11] Der Mechanismus ist analog: Die Bildung einer Pd-H-Spezies kann zur Reduktion des Arylhalogenids führen, anstatt zur C-N-Bindungsbildung.

Die Lösungen sind in der Tat sehr ähnlich und konzentrieren sich auf die Kontrolle der Base und des Katalysatorsystems:

  • Basenauswahl: Bei der Buchwald-Hartwig-Reaktion ist eine starke Base erforderlich, um das Amin zu deprotonieren. Allerdings können Basen wie NaOtBu oder LHMDS auch die Bildung von Pd-H-Spezies fördern. Die Verwendung von K₂CO₃ oder Cs₂CO₃ ist oft eine gute Alternative, obwohl möglicherweise höhere Temperaturen erforderlich sind.

  • Ligandenauswahl: Wie bei der Suzuki-Kupplung ist die Wahl des Liganden entscheidend. Sperrige, elektronenreiche Liganden (z. B. die Josiphos- oder Buchwald-Familien) sind dafür bekannt, die reduktive Eliminierung zur Bildung der C-N-Bindung zu beschleunigen und so die konkurrierende Hydrodehalogenierung zu minimieren.[12][13]

  • Lösungsmittel: Aprotische, nicht-koordinierende Lösungsmittel wie Toluol oder Dioxan sind auch hier die bevorzugte Wahl.

Abschnitt 2: Mechanistische Einblicke

Das Verständnis des zugrunde liegenden Mechanismus ist der Schlüssel zur rationalen Gestaltung von Experimenten. Die Protodebromierung konkurriert direkt mit dem produktiven katalytischen Zyklus.

G cluster_main Gewünschter Suzuki-Kupplungszyklus cluster_side Konkurrierende Protodebromierungs-Nebenreaktion Pd0 Pd(0)L_n OA Ar-Pd(II)-Br(L_n) Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)-R(L_n) OA->TM Trans- metallierung (Ar'-B(OH)2 + Base) PdH H-Pd(II)-Br(L_n) OA->PdH Protonenquelle (H2O, Base, etc.) TM->Pd0 Reduktive Eliminierung Product Ar-R (Produkt) TM->Product PdH->Pd0 Reduktive Eliminierung SideProduct Ar-H (Nebenprodukt) PdH->SideProduct

Abbildung 2: Vereinfachter Mechanismus, der die gewünschte Kreuzkupplung mit der Protodebromierung vergleicht.

Der entscheidende Punkt ist die Verzweigung nach dem Schritt der oxidativen Addition. Im gewünschten Weg führt die Transmetallierung mit dem Organoboron-Reagenz zum Produkt.[14][15] Im konkurrierenden Weg kann eine Protonenquelle mit dem Palladium(II)-Komplex reagieren oder ein Palladium-Hydrid-Intermediat kann sich bilden, was nach der reduktiven Eliminierung zum protodebromierten Nebenprodukt führt. Die Optimierung der Bedingungen zielt darauf ab, den Weg der Transmetallierung kinetisch zu begünstigen und gleichzeitig die Quellen für die Bildung von Pd-H-Spezies zu minimieren.

Abschnitt 3: Optimierte experimentelle Protokolle

Die folgenden Protokolle wurden entwickelt, um das Risiko einer Protodebromierung zu minimieren.

Protokoll 1: Suzuki-Miyaura-Kupplung mit geringer Protodebromierung

Dieses Protokoll verwendet ein modernes Ligandensystem und wasserfreie Bedingungen.

  • Vorbereitung des Reaktionsgefäßes: Flammgetrocknen Sie einen Schlenkkolben oder ein Mikrowellenröhrchen mit einem Rührstab unter Vakuum und füllen Sie ihn mit Argon oder Stickstoff.

  • Zugabe der Feststoffe: Geben Sie in das Gefäß Methyl-3-brom-6-methoxypicolinat (1,0 Äq.), die Arylboronsäure (1,2 Äq.), SPhos (2 Mol-%) und Kaliumcarbonat (K₂CO₃, 2,0 Äq., zuvor im Ofen getrocknet).

  • Zugabe des Katalysators: Fügen Sie Palladium(II)-acetat (Pd(OAc)₂, 1 Mol-%) hinzu.

  • Zugabe des Lösungsmittels: Geben Sie wasserfreies Toluol oder 1,4-Dioxan (ca. 0,1 M Konzentration bezogen auf das Halogenid) über eine Spritze hinzu.

  • Entgasung: Entgasen Sie die Mischung durch drei "Freeze-Pump-Thaw"-Zyklen oder durch 15-minütiges Spülen mit Argongas.

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter einer inerten Atmosphäre bei 80–90 °C für 12–24 Stunden.

  • Überwachung: Überwachen Sie den Reaktionsfortschritt mittels LC-MS oder GC-MS, um die Umwandlung und das Verhältnis von Produkt zu Nebenprodukt zu bestimmen.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab, verdünnen Sie sie mit Ethylacetat und filtrieren Sie sie durch einen Celite-Pfropfen. Waschen Sie das Filtrat mit Wasser und anschließend mit Sole. Trocknen Sie die organische Schicht über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigung: Reinigen Sie den Rohrückstand mittels Flash-Säulenchromatographie auf Kieselgel.

Protokoll 2: Buchwald-Hartwig-Aminierung mit geringer Protodebromierung
  • Vorbereitung des Reaktionsgefäßes: Bereiten Sie ein Reaktionsgefäß unter inerter Atmosphäre wie in Protokoll 1 beschrieben vor.

  • Zugabe der Reagenzien: Geben Sie in das Gefäß Methyl-3-brom-6-methoxypicolinat (1,0 Äq.), das Amin (1,2 Äq.) und Natrium-tert-butoxid (NaOtBu, 1,3 Äq.).

  • Zugabe des Katalysatorsystems: Fügen Sie den G3-XPhos-Palladacyclus-Präkatalysator (2 Mol-%) hinzu. Die Verwendung eines Präkatalysators gewährleistet die Bildung der aktiven Pd(0)-Spezies.

  • Zugabe des Lösungsmittels: Geben Sie wasserfreies Toluol (ca. 0,1 M) hinzu.

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter einer inerten Atmosphäre bei 90–100 °C für 12–24 Stunden.

  • Überwachung, Aufarbeitung und Reinigung: Fahren Sie wie in den Schritten 7–9 von Protokoll 1 beschrieben fort.

Abschnitt 4: Häufig gestellte Fragen (FAQ)

F: Wie kann ich das Verhältnis meines gewünschten Produkts zum protodebromierten Nebenprodukt genau quantifizieren? A: Die genaueste Methode ist die quantitative NMR (qNMR) unter Verwendung eines internen Standards mit bekanntem Gewicht. Alternativ können Sie eine Kalibrierungskurve für das Produkt und das Nebenprodukt mittels GC-MS oder LC-MS erstellen, um eine genaue Quantifizierung zu ermöglichen. Die einfache Integration von Peaks ohne Kalibrierung kann aufgrund unterschiedlicher Response-Faktoren irreführend sein.

F: Was sind die besten Praktiken für die Lagerung und Handhabung von Methyl-3-brom-6-methoxypicolinat, um seine Stabilität zu gewährleisten? A: Wie die meisten Arylhalogenide ist die Verbindung bei Raumtemperatur relativ stabil.[16] Lagern Sie sie jedoch an einem kühlen, trockenen und dunklen Ort in einem dicht verschlossenen Behälter unter einer inerten Atmosphäre (Argon oder Stickstoff), um eine langsame Hydrolyse oder Zersetzung zu verhindern. Vermeiden Sie die Lagerung in der Nähe von starken Basen.

F: Gibt es Alternativen zu Boronsäuren (für Suzuki), die weniger anfällig für Protodeboronierung sind? A: Ja, es gibt mehrere Alternativen, die eine höhere Stabilität bieten.

  • Kaliumaryltrifluoroborate (ArBF₃K): Diese Salze sind luftstabil, kristallin und im Allgemeinen viel robuster gegenüber Protodeboronierung als die entsprechenden Boronsäuren.[10]

  • MIDA-Boronatester: Diese Ester sind sehr stabil und können chromatographisch gereinigt werden. Unter basischen Kupplungsbedingungen geben sie die Boronsäure langsam frei, wodurch die Konzentration des instabilen Zwischenprodukts niedrig gehalten und Nebenreaktionen minimiert werden.[9][10]

  • Sulfinate: Pyridinsulfinate haben sich als stabile und effektive Nukleophile in Palladium-katalysierten Kupplungen erwiesen und bieten eine hervorragende Alternative zum "2-Pyridyl-Problem" bei Boronsäuren.[17][18][19]

Abschnitt 5: Referenzen

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2011). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • Chemie, A. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Verfügbar unter: --INVALID-LINK--

  • Cresswell, A. J., Eey, S. T. C., & Denmark, S. E. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Verfügbar unter: --INVALID-LINK--

  • Denmark, S. E., & N. K. Butler. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Verfügbar unter: --INVALID-LINK--

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Verfügbar unter: --INVALID-LINK--

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2019). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Verfügbar unter: --INVALID-LINK--

  • Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry. Verfügbar unter: --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Verfügbar unter: --INVALID-LINK--

  • Thomas, D. A., & Ball, N. D. (2018). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • Wallace, D. J., & Chen, C. Y. (2002). The Suzuki Reaction. Myers Research Group, Harvard University. Verfügbar unter: --INVALID-LINK--

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Verfügbar unter: --INVALID-LINK--

  • Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. Verfügbar unter: --INVALID-LINK--

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. Verfügbar unter: --INVALID-LINK--

References

Technical Support Center: Minimizing Homocoupling of Boronic Acids with "Methyl 3-bromo-6-methoxypicolinate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing "Methyl 3-bromo-6-methoxypicolinate" in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth, actionable solutions to a common and often frustrating side reaction: the homocoupling of the boronic acid partner. By understanding the underlying mechanisms and optimizing key reaction parameters, you can significantly improve the yield and purity of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a biaryl byproduct, which I suspect is from the homocoupling of my boronic acid. What is the primary cause of this side reaction?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings and can arise from several mechanistic pathways. The two most common culprits are:

  • Oxygen-Mediated Homocoupling: This is the most frequent cause. If the reaction is not conducted under strictly inert conditions, dissolved oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[1] This complex can then react with two molecules of your boronic acid, leading to the formation of the homocoupled biaryl and regenerating a Pd(0) species that can re-enter the catalytic cycle.[1] Rigorous exclusion of oxygen is therefore your first and most critical line of defense.[2][3][4]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction involves the stoichiometric reaction of the Pd(II) species with two equivalents of the boronic acid, which results in the homocoupled product and Pd(0).[2][5] While this process initiates the desired catalytic cycle, it inherently generates an initial amount of the homocoupling byproduct.

Understanding which pathway is dominant in your specific system is key to implementing the most effective mitigation strategy.

Q2: My starting material, this compound, is an electron-deficient pyridine derivative. Does this affect the propensity for boronic acid homocoupling?

A2: Yes, the electronic nature of your aryl halide can indirectly influence the extent of homocoupling. This compound contains an electron-withdrawing picolinate ester and a pyridine nitrogen, which generally makes the C-Br bond more reactive towards oxidative addition by the Pd(0) catalyst.

A faster oxidative addition step is beneficial as it rapidly converts the Pd(0) catalyst into the Pd(II) intermediate of the main catalytic cycle. This reduces the standing concentration of Pd(0) available to participate in the oxygen-mediated homocoupling pathway.

However, electron-deficient boronic acids are themselves more prone to side reactions like protodeboronation and homocoupling.[6][7][8] Therefore, the overall outcome will depend on the balance between the rates of the desired cross-coupling and the undesired side reactions. Careful optimization of the reaction conditions is crucial.

Troubleshooting Guide: Strategies to Suppress Homocoupling
Q3: What is the single most important procedural step I can take to minimize homocoupling?

A3: Rigorous deoxygenation. This cannot be overstated. The oxygen-mediated pathway is a major contributor to homocoupling.[1][4][5]

  • Protocol for Deoxygenation:

    • Solvents: All solvents, including any water used in the system, must be thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes or by using three consecutive freeze-pump-thaw cycles.[9]

    • Reaction Vessel: Assemble your glassware (oven-dried to remove moisture) and purge it thoroughly with an inert gas. A Schlenk line or a glovebox provides the best environment.

    • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

Q4: How does my choice of palladium source and ligand impact homocoupling?

A4: The choice of catalyst and ligand is critical for directing the reaction towards the desired cross-coupling pathway.

  • Palladium Source:

    • Pd(0) vs. Pd(II): Using a direct Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the initial reduction step that can generate homocoupled products from Pd(II) precatalysts.[10] However, Pd(0) sources can be more sensitive to air and require careful handling.

    • Precatalysts: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type) are often highly efficient and can lead to faster catalytic turnover, which can outcompete the homocoupling side reaction.[4][11]

  • Ligand Selection:

    • Electron-Rich, Bulky Ligands: For electron-deficient halides like yours, using electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often beneficial.[6][7][10] These ligands promote rapid oxidative addition and reductive elimination, accelerating the main catalytic cycle and minimizing the lifetime of intermediates that could engage in side reactions.[12]

The interplay between the catalyst and ligand is visually represented in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Methyl 3-bromo-6- methoxypicolinate) Pd0_O2 Pd(0)L₂ + O₂ Pd0->Pd0_O2 PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Desired Product) Peroxo (η²-O₂)PdL₂ Pd0_O2->Peroxo Forms Peroxo Complex Homocoupling_Step Reaction with 2 Ar'B(OH)₂ Peroxo->Homocoupling_Step Homocoupling_Step->Pd0 Regenerates Pd(0) Biaryl Ar'-Ar' Homocoupling_Step->Biaryl Forms Biaryl Byproduct

Diagram 1. Suzuki-Miyaura cycle vs. O₂-mediated homocoupling.
Q5: Which base should I choose, and how does it influence homocoupling?

A5: The base is crucial for activating the boronic acid for transmetalation but its choice can significantly impact side reactions.[13][14][15]

  • Mechanism of Action: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group to the palladium center.[15]

  • Base Strength:

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally the preferred choice. They are strong enough to promote the formation of the boronate complex for the desired transmetalation but are often less likely to promote side reactions like protodeboronation.[15]

    • Strong Bases (e.g., NaOH, NaOEt): While effective at activating the boronic acid, strong bases can accelerate the degradation of boronic acids and may not be compatible with the ester functionality on your picolinate substrate.[12]

For your specific substrate, a moderately weak inorganic base is recommended as a starting point.

Base TypeExamplesSuitability for Methyl Picolinate SubstrateRationale
Weak Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄High Effective for transmetalation, minimizes risk of ester hydrolysis and boronic acid degradation.[15]
Strong Inorganic NaOH, KOHLow High risk of hydrolyzing the methyl ester. Can accelerate boronic acid decomposition.[12]
Organic Amines Et₃N, DIPEAModerate Can be useful but are generally less effective at promoting transmetalation than inorganic bases.
Q6: Can my reaction setup and procedural choices help?

A6: Absolutely. Beyond reagent choice, how you run the reaction matters.

  • Slow Addition: Adding the boronic acid solution slowly (e.g., via a syringe pump) to the reaction mixture can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide complex.[9]

  • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate. While higher temperatures can speed up the desired reaction, they often accelerate side reactions like homocoupling and protodeboronation even more.[9]

  • Reagent Stoichiometry: Using a slight excess of the aryl halide (this compound) can help ensure the palladium catalyst preferentially undergoes oxidative addition with it, rather than engaging in pathways that lead to boronic acid homocoupling.[9][16]

This troubleshooting workflow can help systematically diagnose and solve issues with homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_inert Step 1: Verify Inert Atmosphere (Rigorous Degassing) start->check_inert check_catalyst Step 2: Evaluate Catalyst System check_inert->check_catalyst If problem persists inert_1 Use Freeze-Pump-Thaw or Sparge Solvents check_base Step 3: Screen Bases check_catalyst->check_base If problem persists cat_1 Try Pd(0) source (e.g., Pd(PPh₃)₄) check_conditions Step 4: Adjust Reaction Conditions check_base->check_conditions If problem persists base_1 Use weak inorganic base (K₂CO₃, K₃PO₄) solution Minimized Homocoupling Improved Yield check_conditions->solution Optimized Procedure cond_1 Lower Reaction Temperature inert_2 Maintain Positive N₂/Ar Pressure cat_2 Use bulky, e⁻-rich ligand (e.g., SPhos) base_2 Avoid strong hydroxides cond_2 Slowly add boronic acid cond_3 Use slight excess of Aryl Halide

Diagram 2. Troubleshooting workflow for minimizing homocoupling.
Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of This compound , designed to minimize boronic acid homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, 5 mL total) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This guide provides a comprehensive framework for addressing and minimizing boronic acid homocoupling. By applying these principles of rigorous deoxygenation, rational catalyst and base selection, and careful control of reaction parameters, you can significantly enhance the success of your Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Purification of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-bromo-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the purification of this key synthetic intermediate.

Introduction

This compound is a vital building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive resource to navigate the common challenges associated with its purification.

The typical synthesis of this compound involves the O-methylation of methyl 6-bromo-3-hydroxypicolinate using an alkylating agent like iodomethane in the presence of a base such as potassium carbonate. The crude reaction mixture often contains a variety of impurities that must be effectively removed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The primary impurities typically stem from the starting materials and potential side reactions. These include:

  • Unreacted Starting Material: Methyl 6-bromo-3-hydroxypicolinate is a common impurity due to incomplete methylation.[2]

  • Excess Methylating Agent: Residual iodomethane from the reaction.

  • Inorganic Salts: Potassium carbonate and potassium iodide (a byproduct of the reaction between potassium carbonate and iodomethane).

  • Solvent Residue: High-boiling point solvents like DMF are often used and can be challenging to remove completely.

  • Side-Products: While O-methylation is generally efficient, minor side-products from undesired reactions can occur.

Q2: What are the recommended initial work-up procedures for the crude reaction mixture?

A2: A standard aqueous work-up is typically effective for removing the bulk of inorganic salts and water-soluble impurities. A general procedure is as follows:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a high-boiling point solvent like DMF was used, it is often removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is washed sequentially with water and then with brine to remove residual salts and water.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q3: Which purification techniques are most effective for this compound?

A3: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between them, or their sequential use, depends on the impurity profile and the desired final purity.

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.[3][4]

  • Recrystallization: An excellent method for obtaining highly pure crystalline material, especially if the crude product is already of moderate purity.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Troubleshooting

Issue 1: My compound is streaking or tailing on the TLC plate and column.

  • Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing peaks.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of pyridine, to your eluent. This will compete with your compound for the active sites on the silica gel, resulting in sharper peaks and better separation.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Issue 2: I am having difficulty separating my product from a close-running impurity.

  • Cause: The impurity may have a very similar polarity to your desired product.

  • Solution:

    • Optimize the Solvent System: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Run multiple TLCs with varying solvent ratios to find the optimal separation. A good target Rf value for your product is typically between 0.2 and 0.4 for effective column separation.[3]

    • Use a Different Solvent System: Sometimes, a complete change of solvents is necessary. For example, if a hexane/ethyl acetate system is not working, you could try a dichloromethane/methanol system.

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the less polar impurities and then your product, followed by the more polar impurities.

Issue 3: I have low recovery of my compound from the column.

  • Cause: This could be due to irreversible adsorption of your compound onto the silica gel or decomposition on the column.

  • Solution:

    • Deactivate the Silica Gel: As mentioned for tailing, adding a base to the eluent can prevent strong adsorption.

    • Run the Column Quickly: Flash chromatography with applied pressure is generally preferred over gravity chromatography to minimize the time the compound spends on the stationary phase, which can reduce the chances of decomposition.

    • Check for Decomposition: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a while. If you observe the appearance of new spots over time, your compound may be unstable on silica.

Recrystallization Troubleshooting

Issue 1: My compound "oils out" instead of forming crystals.

  • Cause: This happens when the solute comes out of solution at a temperature above its melting point. It is often caused by a high concentration of impurities or cooling the solution too quickly.[6]

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to ensure the saturation point is not reached at too high a temperature.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small scratches can provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Issue 2: No crystals form even after the solution has cooled.

  • Cause: The solution may not be supersaturated, meaning too much solvent was used.

  • Solution:

    • Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.

    • Use an Anti-Solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve your compound in a minimum amount of the "good" solvent and then slowly add the "anti-solvent" until the solution becomes cloudy, then allow it to cool.

Issue 3: The recrystallized product is not pure.

  • Cause: Impurities may have co-crystallized with your product.

  • Solution:

    • Choose a Different Solvent: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures.

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can often significantly improve purity.

    • Pre-purification: If the crude material is very impure, it is often better to first purify it by column chromatography to remove the bulk of the impurities before performing a final recrystallization to obtain a highly pure product.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline. The specific solvent system should be optimized using Thin-Layer Chromatography (TLC).

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Aim for an Rf value of ~0.3 for the product spot.

  • Column Preparation:

    • Select an appropriate size glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to pack evenly.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is a general guideline and the solvent system may need to be optimized. For a compound similar to this compound, a methanol/water system has been reported to be effective.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate).

    • Heat the mixture to see if the compound dissolves.

    • Cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., methanol) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • If using a solvent pair like methanol/water, after dissolving in hot methanol, add water dropwise until the solution becomes slightly cloudy, then allow it to cool.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 2:1Low to MediumA good starting point for many substituted pyridines.
Dichloromethane / Methanol99:1 to 95:5Medium to HighUseful for more polar compounds.

Table 2: Common Solvents for Recrystallization Screening

SolventPolarityNotes
MethanolPolar ProticOften a good choice for pyridine derivatives.
EthanolPolar ProticSimilar to methanol, but less volatile.
IsopropanolPolar ProticAnother alcohol option.
Ethyl AcetatePolar AproticA common solvent for a wide range of organic compounds.
TolueneNon-polarCan be used in a solvent pair with a more polar solvent.
HexaneNon-polarOften used as an "anti-solvent".

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup Remove Salts crude_product Crude Product workup->crude_product column Column Chromatography crude_product->column Separation by Polarity recrystallization Recrystallization crude_product->recrystallization For moderately pure material column->recrystallization Further Purification pure_product Pure this compound column->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, NMR, HPLC) pure_product->analysis Confirm Purity TroubleshootingColumn start Poor Separation/Tailing check_solvent Optimize Solvent System (TLC) start->check_solvent add_base Add Triethylamine (0.1-1%) to Eluent check_solvent->add_base Tailing Persists gradient Use Gradient Elution check_solvent->gradient Close Spots change_stationary Use Neutral Alumina add_base->change_stationary Still Tailing good_sep Good Separation add_base->good_sep change_stationary->good_sep dry_load Perform Dry Loading gradient->dry_load Band Broadening gradient->good_sep dry_load->good_sep

References

Technical Support Center: Catalyst Deactivation in Reactions with Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Methyl 3-bromo-6-methoxypicolinate in catalytic reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation. As drug development professionals and synthetic chemists, understanding and overcoming this hurdle is critical for achieving reproducible, high-yielding, and scalable results. This guide is structured to move from symptom identification to root cause analysis and finally to actionable mitigation strategies.

Section 1: Frequently Asked Questions - Diagnosing Catalyst Issues

This section addresses the most common initial observations that point towards catalyst deactivation.

Q1: My Suzuki or Buchwald-Hartwig reaction with this compound has stalled, showing low or no conversion of my starting material. What's happening?

A: A stalled reaction is a classic symptom of catalyst deactivation. While other factors like reagent purity or temperature could be at play, the catalyst is a primary suspect. The two most common palladium-catalyzed reactions for this substrate are C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formations.[1][2] Deactivation can occur through several pathways:

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or agglomerate into palladium black, which has very low catalytic activity.[3][4] This is often visible as a black precipitate in the reaction flask.

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium center can degrade or dissociate, leaving an unstable metal center prone to aggregation.[5]

  • Substrate/Product Inhibition (The "Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen of your starting material or product can coordinate strongly to the palladium center.[6] This coordination occupies an active site, preventing the catalyst from participating in the catalytic cycle and leading to inhibition or deactivation.[6]

Q2: I'm seeing significant side products, such as the homocoupling of my boronic acid (in a Suzuki reaction) or dehalogenation of the this compound. Is my catalyst underperforming?

A: Yes, the formation of these specific byproducts is often linked to a struggling catalytic system.

  • Homocoupling: This side reaction is often exacerbated by the presence of oxygen, but it can also indicate that the transmetalation step of the catalytic cycle is slow relative to other pathways.[6] If the catalyst is partially deactivated or inhibited, the desired cross-coupling is slowed, giving the boronic acid more opportunity to homocouple.

  • Dehalogenation (Proto-debromination): The formation of Methyl 6-methoxypicolinate (where the bromine is replaced by hydrogen) suggests that the catalyst is participating in an undesired reaction pathway. This can happen if the catalytic cycle is interrupted after the oxidative addition step, followed by a side reaction (e.g., with trace water or other proton sources) instead of the desired transmetalation or reductive elimination. Optimizing reaction parameters is crucial to favor cross-coupling over dehalogenation.[6]

Q3: My reaction worked perfectly on a 100 mg scale, but when I tried to scale up to 5 grams, the yield dropped dramatically. Why?

A: Scale-up issues are frequently tied to catalyst performance and deactivation. Several factors become more pronounced at a larger scale:

  • Mass and Heat Transfer: Inefficient stirring or heating in a larger vessel can create localized "hot spots" or areas of high concentration, which can accelerate catalyst decomposition.

  • Sensitivity to Impurities: The absolute amount of impurities (e.g., oxygen, water) increases with scale, even if the concentration in the reagents and solvents is the same. These impurities can act as catalyst poisons.[7] A catalyst loading that was sufficient to overcome these impurities on a small scale may be overwhelmed on a larger scale.

  • Mixing and Dissolution: The time required to dissolve all solids, including the base and catalyst, is longer on a larger scale. Slower dissolution can affect the initiation and propagation of the catalytic cycle, potentially favoring deactivation pathways.

Q4: My reaction mixture turned from a clear yellow/orange to a dark brown or black suspension. What does this signify?

A: This is a strong visual indicator of catalyst decomposition. The dark precipitate is almost certainly palladium black , which consists of agglomerated, catalytically inactive palladium nanoparticles.[8] This occurs when the phosphine ligands, which are meant to stabilize individual palladium atoms, either dissociate from the metal center or are degraded, allowing the palladium atoms to cluster together. Once formed, palladium black is very difficult to re-dissolve and re-activate under typical reaction conditions.

Section 2: Troubleshooting Guides & Protocols

When faced with catalyst deactivation, a systematic approach is required to identify the cause and implement a solution.

Guide 1: Pinpointing the Root Cause of Deactivation

Before modifying the reaction, it is crucial to confirm that the catalyst is indeed the issue and to understand the deactivation pathway.

Workflow: Diagnosing Catalyst Deactivation

G cluster_0 Initial Observation cluster_1 Analysis & Diagnosis cluster_2 Hypothesis Formulation cluster_3 Actionable Troubleshooting (See Guide 2) A Low Yield / Stalled Reaction B Analyze Crude Reaction Mixture (LC-MS, NMR) A->B Step 1 C Identify Byproducts: - Dehalogenation - Homocoupling - Starting Material B->C D Observe Physical Changes: - Color Change - Precipitate (Pd Black) B->D G Hypothesis: Reagent/Solvent Issue (e.g., Water, Oxygen) B->G E Hypothesis: Catalyst Poisoning (e.g., Pyridine Coordination) C->E F Hypothesis: Catalyst Decomposition (e.g., Ligand Failure, Thermal) C->F D->F H Optimize Ligand/Base/Solvent E->H F->H I Improve Inert Atmosphere Technique G->I

Caption: A workflow for diagnosing the root cause of catalyst issues.

Protocol 2.1: Crude Reaction Analysis

  • Sample Preparation: Carefully quench a small aliquot of the reaction mixture (e.g., 0.1 mL) with a suitable solvent like ethyl acetate and water.

  • TLC Analysis: Run a TLC plate to get a quick qualitative assessment of the reaction progress, comparing it to your starting materials.

  • LC-MS Analysis: Dilute the organic layer from the quenched sample and inject it into an LC-MS. This is the most powerful tool for identifying expected products and potential byproducts (dehalogenated starting material, homocoupled boronic acid, etc.) by their mass.

  • NMR Analysis: For a more detailed picture, work up a larger portion of the reaction mixture, purify via column chromatography to isolate the different components, and analyze them by ¹H NMR.

Guide 2: Proactive Strategies to Mitigate Deactivation

Once a likely cause has been identified, the following strategies can be employed to improve catalyst stability and performance.

1. Ligand Selection is Critical

The choice of phosphine ligand is paramount for stabilizing the palladium catalyst, especially when dealing with potentially inhibiting substrates like pyridines.[5] Bulky, electron-rich monophosphine ligands are often the best choice for C-N and C-C couplings.[9]

  • Why it works: Bulky ligands promote the final reductive elimination step, which is often the rate-limiting step, to release the product.[2] Their steric hindrance also prevents the formation of inactive catalyst dimers. Electron-donating properties increase the electron density on the palladium, facilitating the initial oxidative addition step.[9]

Ligand TypeRecommended ForRationale
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos)Suzuki & Buchwald-HartwigProven to be highly active and stable for coupling pyridyl halides due to their bulk and electron-rich nature.[10]
Dicyclohexylphosphino-type Ligands (e.g., JohnPhos, CyJohnPhos)Suzuki & Buchwald-HartwigOffer a different steric and electronic profile that can be effective when biarylphosphines fail.
Chelating Diphosphine Ligands (e.g., dppf)SuzukiCan provide extra stability, but may sometimes lead to lower activity compared to bulky monophosphines.

2. Optimize Base and Solvent Conditions

The base and solvent play a crucial role in the catalytic cycle and can influence catalyst stability.

  • Base: A weak base (e.g., K₂CO₃, K₃PO₄) is often preferred over strong bases (e.g., NaOtBu) for Suzuki reactions involving sensitive substrates, as it can minimize side reactions.[11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[12]

  • Solvent: Anhydrous, degassed solvents are essential.[6] Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can lead to protodeborylation of the boronic acid in Suzuki reactions.[13] Common solvent systems include Dioxane/Water, Toluene, or THF.

Protocol 2.2: Setting Up an Oxygen-Free Reaction

  • Glassware: Oven-dry all glassware (Schlenk flask, condenser) overnight at >120 °C and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagents: Add all solid reagents (this compound, boronic acid/amine, base, catalyst) to the flask.

  • Purge Cycle: Seal the flask and perform at least three vacuum/inert gas backfill cycles to remove all atmospheric oxygen from the headspace and solids.

  • Solvent Addition: Use anhydrous, degassed solvents. Degas solvents by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method for best results. Add the solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction under a positive pressure of inert gas for the duration of the experiment.

3. Choosing the Right Palladium Precursor

The choice of palladium source (precatalyst) can impact the formation of the active Pd(0) species.

  • Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) require in situ reduction to Pd(0), which is usually accomplished by the phosphine ligand or amine.

  • Pd(0) sources like Pd₂(dba)₃ are already in the correct oxidation state but can be sensitive to air. The dba ligand can also influence reactivity.[9]

Using pre-formed catalysts, where the ligand is already coordinated to the palladium, can often give more reproducible results than generating the catalyst in situ.

Section 3: Advanced Catalyst Characterization & Reactivation

For persistent issues or process development, a deeper analysis of the spent catalyst may be necessary.

Characterizing Deactivated Catalysts

Several analytical techniques can provide insight into the physical and chemical state of a deactivated catalyst.[7][14] This is typically done by filtering the reaction mixture to isolate the solid catalyst particles for analysis.

TechniqueInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of palladium on the catalyst surface (e.g., Pd(0) vs. Pd(II)) and can detect surface poisons.[15]
Transmission Electron Microscopy (TEM) Visualizes the size and morphology of palladium particles. Useful for confirming the formation of large agglomerates (palladium black).
Inductively Coupled Plasma (ICP-MS/OES) Measures the amount of palladium that has leached into the solution versus what remains on a solid support (if using a heterogeneous catalyst).
Thermogravimetric Analysis (TGA) Can reveal coking or fouling by measuring mass loss as the catalyst is heated.[16]
Catalyst Reactivation

While prevention is the best strategy, some deactivated catalysts can be partially or fully reactivated. This is more common for heterogeneous (supported) catalysts.

  • Oxidative Treatment: For catalysts deactivated by reduction to palladium black, treatment with a mild oxidizing agent can sometimes re-oxidize the palladium to an active Pd(II) state, which can then re-enter the catalytic cycle.[3][17]

  • Washing/Cleaning: In cases of fouling, where the catalyst surface is blocked by byproducts, washing with appropriate solvents can remove the adsorbed species and restore activity.[7][18]

Catalyst Deactivation & Mitigation Pathways

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways cluster_2 Mitigation Strategies Active_Catalyst Active L-Pd(0) Species Poisoning Poisoning (Pyridine Coordination) Active_Catalyst->Poisoning Inhibition Aggregation Aggregation (Pd Black Formation) Active_Catalyst->Aggregation Ligand Loss Oxidation Oxidation to Pd(II) Active_Catalyst->Oxidation O₂ / Impurities Ligand Use Bulky, Electron-Rich Ligands Poisoning->Ligand Competes with Coordination Aggregation->Ligand Prevents Inert Strict Inert Atmosphere (O₂-free) Oxidation->Inert Prevents

Caption: Common deactivation pathways and corresponding mitigation strategies.

References

Technical Support Center: Optimizing Temperature for Methyl 3-bromo-6-methoxypicolinate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions involving Methyl 3-bromo-6-methoxypicolinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high-yielding, reproducible results.

Introduction: The Role of Temperature in Cross-Coupling Reactions

Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. It directly influences reaction kinetics, catalyst stability, and the potential for side reactions. For a substrate like this compound, an electron-deficient pyridine derivative, finding the optimal temperature is a balancing act. Too low, and the reaction may be sluggish or fail to initiate due to the high activation energy of the oxidative addition step.[1] Too high, and you risk catalyst decomposition, ligand degradation, or undesirable side reactions such as protodeboronation in Suzuki couplings or β-hydride elimination in Buchwald-Hartwig aminations.[2][3][4] This guide will walk you through a logical approach to temperature optimization for your specific coupling reaction.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound, with a focus on temperature-related solutions.

Issue 1: Low to No Product Yield

Question: My reaction shows very low or no conversion of this compound. What are the first steps to troubleshoot this, focusing on temperature?

Answer: Low or no conversion is a frequent challenge, and temperature is a primary suspect.[3] The C-Br bond on the electron-deficient picolinate ring requires sufficient thermal energy for the initial oxidative addition to the palladium(0) catalyst.[1]

Systematic Troubleshooting Strategy:

  • Verify Reagent and Catalyst Integrity: Before adjusting temperature, ensure your reagents, especially the boronic acid/ester, amine, or alkyne, are pure and that your palladium catalyst and ligands are active.[5] Palladium(II) precatalysts require in situ reduction to the active Pd(0) species, a process that can be temperature-dependent.[6][7]

  • Incremental Temperature Increase: If you started at a lower temperature (e.g., 70-80 °C), incrementally increase the reaction temperature in 10 °C intervals.[3] A common effective range for Suzuki and Buchwald-Hartwig couplings of bromopyridines is 80-110 °C.[2][8][9]

  • Monitor for Reactant Consumption: Use TLC or LC-MS to monitor the disappearance of the starting material at each new temperature before deciding to increase it further.

  • Consider Catalyst Stability: Be aware that each catalyst system has an optimal temperature range. Exceeding this can lead to catalyst decomposition. For instance, palladium nanoparticles, which can form from catalyst degradation, may require temperatures above 600-700 °C to decompose into single atoms, but subtle degradation can occur at much lower temperatures.[10] Palladium acetate, a common precatalyst, begins to decompose to palladium metal between 200 and 300°C, but its stability in solution with ligands at lower temperatures can vary.[11]

Issue 2: Significant Side Product Formation

Question: I'm observing significant byproducts, such as homocoupling of my boronic acid (in Suzuki reactions) or debromination of the starting material. How can temperature manipulation help?

Answer: The formation of byproducts is often linked to reaction conditions, with temperature playing a key role.[2][3]

Strategies to Minimize Side Reactions:

  • For Suzuki Homocoupling: This side reaction is often promoted by the presence of oxygen.[2][3] While rigorous degassing is the primary solution, excessively high temperatures can sometimes exacerbate oxidative processes. If homocoupling is a major issue, try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) once you've established conditions for good conversion.[2][3]

  • For Debromination (Protodeboronation/Hydrodehalogenation): The replacement of the bromine atom with hydrogen can occur if the catalytic cycle is inefficient. This can sometimes be mitigated by optimizing the temperature. A temperature that is too low may lead to a slow turnover, allowing side reactions to compete. Conversely, a temperature that is too high might cause catalyst or ligand degradation, leading to off-cycle pathways. A careful temperature screen (e.g., 80 °C, 95 °C, 110 °C) is recommended to find the sweet spot that favors the desired coupling over side reactions.

Visualization: Troubleshooting Workflow for Temperature Optimization

Below is a workflow diagram to guide your temperature optimization experiments when faced with low yield.

Troubleshooting_Workflow start Low Yield with this compound check_reagents Verify Reagent & Catalyst Quality start->check_reagents initial_temp Run Reaction at Initial Temp (e.g., 80°C) check_reagents->initial_temp monitor Monitor by TLC/LC-MS initial_temp->monitor increase_temp Increase Temp by 10-15°C monitor->increase_temp No/Low Conversion check_byproducts Significant Byproducts? monitor->check_byproducts Good Conversion increase_temp->monitor optimize_other Optimize Other Parameters (Ligand, Base, Solvent) increase_temp->optimize_other Max Temp Reached (e.g., 120°C) lower_temp Lower Temp / Screen Weaker Bases check_byproducts->lower_temp Yes success High Yield Achieved check_byproducts->success No lower_temp->optimize_other optimize_other->initial_temp

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with this compound?

A1: A temperature range of 90-100 °C is a robust starting point for Suzuki couplings of bromopyridines.[9] This range generally provides enough energy to facilitate the oxidative addition step without being excessively high, which could risk decomposition of the boronic acid coupling partner.

Q2: How does the choice of coupling partner affect the optimal temperature?

A2: The nature of the coupling partner is crucial.

  • Suzuki: Electron-rich boronic acids tend to be more reactive and may couple at slightly lower temperatures, whereas electron-deficient boronic acids might require more thermal energy.

  • Buchwald-Hartwig: The pKa and steric bulk of the amine play a significant role. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered secondary amines often require higher temperatures (e.g., 100-110 °C) and robust catalyst systems with bulky, electron-rich ligands.[4][12]

  • Sonogashira: Couplings with terminal alkynes can often be performed under milder conditions, sometimes even at room temperature, particularly if a copper co-catalyst is used.[13] However, for less reactive bromides, heating to 60-100 °C may be necessary.[8]

Q3: Can microwave heating be used to optimize the temperature for these couplings?

A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent tool for rapidly screening reaction conditions, including temperature.[14][15] It allows for precise temperature control and can often reduce reaction times significantly. A typical starting point for microwave optimization would be 120-150 °C for 15-60 minutes.[15]

Q4: My palladium catalyst turns black at higher temperatures. What does this mean?

A4: The formation of a black precipitate ('palladium black') is a common sign of catalyst decomposition, where the soluble Pd(0) complex agglomerates into insoluble palladium metal. This deactivates the catalyst and halts the reaction. If this occurs, you should consider:

  • Lowering the reaction temperature.

  • Using a more stable ligand that better protects the palladium center. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective at preventing this.[9]

  • Ensuring a strictly inert atmosphere, as oxygen can contribute to catalyst degradation at elevated temperatures.[2]

Part 3: Data & Protocols

Table 1: Recommended Starting Temperatures for Couplings with this compound
Coupling TypeCoupling PartnerCatalyst/Ligand System (Example)Base (Example)Solvent (Example)Starting Temp. (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O90 - 100
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBu or LHMDSToluene or Dioxane100 - 110
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃NDMF or Toluene60 - 80

Note: These are general starting points. Optimization is highly recommended for each specific substrate combination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[2]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 95 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps to rationalize the need for thermal energy. The initial oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and requires heat.

Suzuki_Cycle cluster_steps pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Ar-Br transmetalation Transmetalation pd2_biaryl Ar-Pd(II)(Ar')L₂ pd2_complex->pd2_biaryl Ar'B(OH)₂ reductive_elimination Reductive Elimination boronic_acid Ar'B(OH)₂ + Base pd2_biaryl->pd0 product Ar-Ar' (Product) reductive_elimination->product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Reaction Monitoring for Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving Methyl 3-bromo-6-methoxypicolinate . This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth, field-proven insights into monitoring its reactions using two of the most common techniques in the organic chemistry lab: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on practical, actionable advice to help you troubleshoot common issues and ensure the integrity of your experimental results.

Section 1: Thin-Layer Chromatography (TLC) Reaction Monitoring

TLC is an indispensable technique for its speed, simplicity, and cost-effectiveness, making it the first line of analysis for tracking reaction progress.[1][2] It is ideal for qualitatively assessing the consumption of starting materials and the formation of products, especially when there is a significant polarity difference between them.[3]

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: How do I select an appropriate mobile phase (eluent) for my reaction? A1: The goal is to find a solvent system where the starting material (SM) and product (P) have distinct and ideal Retention Factor (Rf) values. An ideal Rf is typically between 0.2 and 0.8.[4]

  • Starting Point: this compound is a moderately polar molecule. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate is a common starting point.

  • Causality: The polarity of the mobile phase dictates how far spots travel up the plate. If your spots are too close to the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent (e.g., ethyl acetate).[5] If they are too close to the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[5]

  • For Pyridines: Pyridine-containing compounds can interact strongly with the acidic silica gel stationary phase, sometimes leading to streaking.[6] If this occurs, adding a small amount (0.1–2.0%) of a modifier like triethylamine (for basic compounds) or acetic acid to the mobile phase can improve spot shape.[5]

Q2: My spots are not visible under UV light. What should I do? A2: While the pyridine ring in this compound should be UV-active, your product or other byproducts may not be.

  • Alternative Visualization: Use a chemical stain. After eluting, dry the plate and dip it into a staining solution. Common stains include potassium permanganate (visualizes compounds that can be oxidized) or anisaldehyde (can produce a range of colors for different functional groups).[7] It is always good practice to use a stain even if your compound is UV-active to reveal any non-UV active impurities.[4]

  • Concentration Issues: The sample may be too dilute. Try spotting the plate multiple times in the same location, ensuring the solvent dries completely between applications.[5][8]

Q3: What is a "co-spot" and why is it essential? A3: A co-spot is a lane on the TLC plate where you apply both a sample of the starting material and an aliquot of the reaction mixture in the same spot.[1][9] Its purpose is to definitively confirm if the spot in your reaction lane is the starting material. If the starting material and product have very similar Rf values, the co-spot may appear as a single, potentially elongated spot, indicating that the two are different.[1]

TLC Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaked or appear as vertical smears. 1. Sample is too concentrated (overloaded). [5][8] 2. Compound is highly polar or acidic/basic. The pyridine nitrogen can interact strongly with silica gel.[8] 3. Compound is degrading on the silica plate. [7]1. Dilute the sample before spotting.[8] 2. Add a modifier to the mobile phase (e.g., 0.5% triethylamine or acetic acid) to improve peak shape.[5] 3. Run a 2D TLC to check for stability. If unstable, consider using a different stationary phase like alumina or switching to LC-MS analysis.[7]
Spots remain on the baseline (Rf ≈ 0). 1. Mobile phase is not polar enough. [7] 2. Sample is insoluble in the mobile phase. 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate mixture).[5] 2. Ensure the spotting solvent has fully evaporated before placing the plate in the chamber.
Spots run with the solvent front (Rf ≈ 1). 1. Mobile phase is too polar. [5]1. Decrease the polarity of the mobile phase by decreasing the proportion of the polar solvent.[5]
Reaction appears complete by TLC, but analysis by NMR or LC-MS shows starting material. 1. Starting material and product have the same Rf (co-elution). 2. Remaining starting material is below the TLC detection limit. 1. Test different mobile phase systems to achieve better separation.[7] 2. Rely on a more sensitive technique like LC-MS for final confirmation of reaction completion.[3]
Experimental Protocol: TLC Monitoring of a Suzuki Coupling Reaction

This protocol outlines the monitoring of a typical Suzuki coupling between this compound and an arylboronic acid.[10][11][12]

  • Prepare the TLC Plate: With a pencil, lightly draw a starting line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[4]

  • Prepare Samples:

    • SM: Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Rxn: At t=0 and subsequent time points, take a small aliquot from the reaction mixture using a capillary spotter.[1] Dilute this aliquot in a vial with a small amount of ethyl acetate.

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of the "SM" solution to the "SM" lane.

    • Apply a spot of the "SM" solution to the "Co" lane.

    • Apply a spot of the diluted "Rxn" mixture directly on top of the SM spot in the "Co" lane.

    • Apply a spot of the diluted "Rxn" mixture to the "Rxn" lane.

    • Pro-Tip: Keep spots small and concentrated for the best resolution.[4]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line.[8] Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.[3]

  • Visualize and Interpret:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization.

    • The reaction is progressing if the spot corresponding to the SM in the "Rxn" lane diminishes over time and a new spot (the product) appears. The reaction is considered complete when the SM spot is no longer visible in the "Rxn" lane.[9]

TLC Monitoring Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare & Mark TLC Plate prep_samples 2. Prepare SM, Rxn, & Co Samples prep_plate->prep_samples spot_plate 3. Spot All Lanes prep_samples->spot_plate develop 4. Develop in Chamber spot_plate->develop dry 5. Dry Plate develop->dry visualize 6. Visualize (UV/Stain) dry->visualize interpret 7. Interpret Results visualize->interpret decision Reaction Complete? interpret->decision continue_rxn No decision->continue_rxn workup Yes decision->workup continue_rxn->prep_samples Take new aliquot at t+1

Caption: General workflow for monitoring a reaction by TLC.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a highly sensitive and specific technique that provides both chromatographic separation and mass identification of reaction components.[3] It is invaluable for confirming product identity, detecting low-level impurities, and obtaining quantitative data on reaction conversion.

Frequently Asked Questions (FAQs) for LC-MS Monitoring

Q1: Which ionization mode and polarity should I use? A1: Electrospray Ionization (ESI) is the most suitable technique for a molecule like this compound.

  • Positive Mode (ESI+): This is generally the preferred mode. The pyridine nitrogen is basic and will readily accept a proton, forming the protonated molecule [M+H]+. This provides clear molecular weight information.

  • Negative Mode (ESI-): While less common for this molecule, negative mode can be useful. A notable application for brominated compounds is using in-source fragmentation to detect the bromide anion (Br-), which gives a characteristic doublet at m/z 79 and 81.[13][14] This can be a highly selective way to confirm the presence of bromine-containing species.[13][14]

Q2: How do I identify the starting material and product peaks? A2: Identification is a two-factor process:

  • Retention Time (tR): Inject a standard of your starting material to determine its retention time. The product will have a different retention time, typically eluting earlier if it's more polar or later if it's less polar than the SM.

  • Mass-to-Charge Ratio (m/z): The mass spectrum for each peak provides the definitive identification.

    • Starting Material: Look for the m/z of [M+H]+ for this compound.

    • Bromine Isotope Pattern: Crucially, any species containing one bromine atom will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the 79Br isotope and one for the 81Br isotope, separated by ~2 Da.[15][16] This is a powerful confirmation tool.[15]

Q3: My signal intensity is very low. What could be wrong? A3: Low signal can stem from several issues:

  • Ion Suppression: Components from your reaction mixture (salts, non-volatile solvents like DMF/DMSO, or other additives) can co-elute with your analyte and suppress its ionization in the ESI source.[17][18] Diluting your sample significantly before injection can mitigate this.

  • Suboptimal MS Parameters: The ion source settings (e.g., capillary voltage, gas flow, temperature) may not be optimized for your compound.[17][19] Ensure the instrument is tuned and calibrated.

  • Analyte Instability: The compound may be degrading in the mobile phase or during sample preparation.[20] Acidic mobile phases can potentially hydrolyze the methyl ester.[21][22]

LC-MS Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No peaks detected for SM or Product. 1. Incorrect MS Polarity/Mode. 2. Sample concentration too low. 3. System contamination or blockage. [19] 4. Analyte not eluting from the column. 1. Verify you are in the correct mode (ESI+ is recommended).[19] 2. Prepare a more concentrated sample for injection. 3. Run a system suitability test and clean the ion source if necessary.[23] 4. Modify the LC gradient to include a stronger organic solvent wash at the end of the run.
Broad or Tailing Peaks. 1. Secondary interactions with the LC column. Pyridine nitrogen can interact with residual silanol groups on C18 columns.[2] 2. Column overload or degradation. [23] 3. High pH mobile phase degrading silica column. 1. Use a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) to ensure the pyridine is protonated. Use a well-end-capped column.[2] 2. Inject a smaller volume or a more dilute sample. Replace the column if it's old. 3. Ensure mobile phase pH is within the column's recommended range.
High Background Noise or Extraneous Peaks. 1. Contaminated solvents, reagents, or vials. [17] 2. Sample carryover from a previous injection. [23] 3. Matrix effects from the reaction mixture. [20]1. Use high-purity, LC-MS grade solvents and reagents.[17] 2. Implement a robust needle wash protocol and inject a blank solvent run between samples.[23] 3. Dilute the sample or perform a simple sample cleanup (e.g., solid-phase extraction) if necessary.
Inconsistent Retention Times. 1. Insufficient column equilibration time between runs. [19] 2. Fluctuations in mobile phase composition or flow rate. [23] 3. Column temperature variations. [19]1. Increase the equilibration time in your LC method.[19] 2. Prepare fresh mobile phase and prime the pumps. Check for leaks.[19] 3. Use a column oven to maintain a stable temperature.[19]
Experimental Protocol: LC-MS Reaction Monitoring
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Prepare Samples:

    • Take an aliquot (~5-10 µL) of the reaction mixture.

    • Dilute it significantly (e.g., 1:1000) with a 50:50 mixture of Mobile Phase A and B. High dilution is key to avoiding instrument contamination and ion suppression.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • Set Up the LC-MS Method:

    • LC Method:

      • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start with 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.

    • MS Method:

      • Ionization Mode: ESI Positive.

      • Scan Range: m/z 100 - 500.

      • Key Ions to Monitor: Calculate the expected [M+H]+ for your starting material and your expected product.

  • Analyze Data:

    • Inject a standard of the starting material first to confirm its retention time and mass spectrum.

    • Inject the diluted reaction mixture sample.

    • Extract the ion chromatograms for the m/z values of the starting material and the product.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • Confirm the identity of each peak by examining its mass spectrum, paying close attention to the characteristic 1:1 isotopic pattern for any bromine-containing species.

LC-MS Analysis & Troubleshooting Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_run Data Acquisition cluster_analysis Data Analysis & Troubleshooting cluster_troubleshoot aliquot 1. Take Rxn Aliquot dilute 2. Dilute Sample (1:1000) aliquot->dilute filter 3. Filter into LC Vial dilute->filter inject 4. Inject onto LC-MS filter->inject acquire 5. Acquire Data (ESI+) inject->acquire analyze 6. Analyze Chromatogram & Spectra acquire->analyze peak_ok Peaks Detected? analyze->peak_ok id_ok Correct m/z & Isotope Pattern? peak_ok->id_ok Yes ts_nopeak Check Conc. & MS Settings peak_ok->ts_nopeak No shape_ok Good Peak Shape? id_ok->shape_ok Yes ts_badid Check Mass Calibration & Expected Adducts id_ok->ts_badid No success Data Valid shape_ok->success Yes ts_badshape Adjust Mobile Phase (add 0.1% Formic Acid) shape_ok->ts_badshape No

Caption: Workflow for LC-MS analysis and common troubleshooting points.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-bromo-6-methoxypicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions, with a specific focus on the challenges posed by steric hindrance.

The structure of this compound presents a unique synthetic challenge. The bromine atom at the C3 position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, particularly through palladium-catalyzed cross-coupling reactions. However, its reactivity is significantly modulated by the bulky methyl ester group positioned directly adjacent at C2. This guide will help you navigate this steric challenge to achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of this compound.

Q1: What is steric hindrance, and how does it specifically impact this compound?

A: Steric hindrance is a non-bonding interaction that influences reaction rates and stereochemistry. It arises when the size of substituent groups on a molecule physically impedes the approach of a reactant or catalyst to a reactive site.

In this compound, the primary source of steric hindrance is the spatial arrangement of the methyl ester group (-COOCH₃) at the C2 position relative to the bromine atom at the C3 position. For a reaction to occur at the C3-Br bond, such as the oxidative addition step in a cross-coupling cycle, a bulky palladium catalyst complex must approach this bond. The C2-ester group occupies significant space, creating a "steric shield" that makes this approach energetically unfavorable.[1] This can lead to slow reaction rates, incomplete conversion, or the need for more forcing conditions.

Caption: Steric clash between the C2-ester and an approaching catalyst.

Q2: Which reactions are most affected by this steric hindrance?

A: Palladium-catalyzed cross-coupling reactions are the most profoundly affected. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern synthesis but rely on the formation of a bulky, multi-ligated metal complex.[2][3][4] The initial, and often rate-limiting, oxidative addition step is highly sensitive to steric bulk on the aryl halide substrate. Standard Nucleophilic Aromatic Substitution (SNAr) reactions are also challenging, as the C3 position is not electronically activated by the pyridine nitrogen in the same way the C2, C4, and C6 positions are.[5][6]

Q3: What is the electronic role of the 6-methoxy group?

A: The 6-methoxy group (-OCH₃) has a dual electronic effect. Through resonance, it is an electron-donating group, which can increase the electron density of the pyridine ring. However, due to the high electronegativity of the oxygen atom, it also exerts an electron-withdrawing inductive effect. For pyridines, a 2-methoxy group (equivalent to the 6-position here) has been shown to decrease the basicity of the pyridine nitrogen.[7] This reduced basicity can be advantageous, preventing the substrate from acting as an inhibitor by coordinating too strongly to the palladium catalyst, which can be a problem with more basic pyridine derivatives.

Q4: Can I perform a standard Nucleophilic Aromatic Substitution (SNAr) at the C3 position?

A: Direct SNAr at the C3 position of a pyridine ring is inherently difficult. SNAr reactions proceed via a negatively charged Meisenheimer complex, which is stabilized when the negative charge can be delocalized onto an electronegative atom.[8][9] In pyridine, this stabilization is most effective when the nucleophile attacks the C2, C4, or C6 positions, as the negative charge can be delocalized onto the ring nitrogen.[6] Attack at C3 does not allow for this resonance stabilization. Compounded by the significant steric hindrance from the C2-ester, SNAr reactions at the C3-Br bond of this substrate are generally not feasible under standard conditions and cross-coupling is the preferred synthetic strategy.

Troubleshooting Guide for Cross-Coupling Reactions

This section provides actionable solutions to common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
  • Symptom: Starting material is largely unreacted after the expected reaction time, even at elevated temperatures.

  • Primary Cause & Rationale: The most likely cause is a failed or exceedingly slow oxidative addition step. The Pd(0) catalyst, coordinated by its ligands, is too bulky to efficiently access the sterically shielded C3-Br bond. Standard ligands like PPh₃ are often insufficient for this transformation.

  • Recommended Solutions:

    • Optimize the Ligand: This is the most critical parameter. Switch from simple phosphines to modern, specialized ligands designed for hindered substrates.

      • Recommendation: Use bulky, electron-rich biarylmonophosphine ligands such as BrettPhos , RuPhos , or SPhos . These ligands promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species that is more effective at undergoing oxidative addition with hindered aryl halides.[10]

      • Causality: The bulk of these ligands facilitates the final, product-releasing reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, promoting the initial oxidative addition.[11]

    • Select the Appropriate Base: The base in a Suzuki coupling plays a crucial role in activating the boronic acid.[12] However, a highly nucleophilic base could potentially lead to hydrolysis of the methyl ester.

      • Recommendation: Use a moderately strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective in the catalytic cycle without promoting unwanted side reactions.

    • Adjust Solvent and Temperature:

      • Recommendation: Aprotic polar solvents such as 1,4-dioxane , toluene , or CPME with 10-20% water are standard. If the reaction is still sluggish, increasing the temperature to 80-110 °C is advised. Monitor for potential decomposition if pushing the temperature higher.

Protocol: Self-Validating Suzuki-Miyaura Coupling for Hindered Substrates

This protocol incorporates best practices for challenging couplings.

  • Inert Atmosphere: To a dry Schlenk flask under argon, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%) in the reaction solvent (e.g., toluene/water 9:1) for 15-20 minutes. This allows for the formation of the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A successful reaction should show significant product formation within 4-12 hours. If the reaction stalls, a small additional charge of the pre-mixed catalyst can be added.

Problem 2: Poor Yield in Buchwald-Hartwig Amination
  • Symptom: A complex mixture of products is observed, with low yield of the desired amine and significant starting material remaining.

  • Primary Cause & Rationale: In addition to the steric hindrance at the C3-Br bond, the amine nucleophile can itself coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the choice of base is critical, as it must be strong enough to deprotonate the amine (or the N-H in the catalyst complex) but not so nucleophilic as to cause side reactions.[2]

  • Recommended Solutions:

    • Employ a State-of-the-Art Catalyst System: This is non-negotiable for this substrate.

      • Recommendation: Use a combination of a palladium precursor (e.g., Pd(OAc)₂) with a highly effective ligand specifically developed for C-N coupling. Josiphos-type ligands or bulky dialkylbiaryl phosphines like RuPhos are excellent choices.[10] These ligands create a catalyst that is both highly active and resistant to inhibition.

    • Use a Strong, Non-Nucleophilic Base:

      • Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice. They are strong enough to facilitate the catalytic cycle but are too bulky to act as competing nucleophiles.[11]

    • Solvent Selection:

      • Recommendation: Anhydrous, non-protic solvents are required. Toluene or 1,4-dioxane are standard.

Protocol: Robust Buchwald-Hartwig Amination of this compound
  • Inert Setup: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., RuPhos, 3.3 mol%), and the base (NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Add Reagents: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous solvent (e.g., toluene).

  • Heating: Seal the vessel and heat to 80-110 °C.

  • Work-up: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues before proceeding with aqueous work-up.

Caption: Troubleshooting workflow for a hindered cross-coupling reaction.

Parameter Optimization Summary

The following table summarizes the key experimental choices and the rationale behind them for successfully performing cross-coupling reactions on this sterically challenging substrate.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira CouplingCausality & Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂PdCl₂(PPh₃)₂, Pd(OAc)₂Standard, reliable precursors for generating the active Pd(0) catalyst in situ.
Ligand BrettPhos, SPhos, RuPhos RuPhos, Josiphos PPh₃, XPhosCritical for success. Bulky, electron-rich ligands are required to overcome the steric barrier for oxidative addition and promote reductive elimination.[10][11]
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDS Et₃N, DIPEAThe base must be strong enough for the catalytic cycle but must not cause side reactions (e.g., ester hydrolysis). Non-nucleophilic bases are preferred.[2][12]
Solvent Toluene/H₂O, Dioxane/H₂OToluene, Dioxane (anhydrous)THF, DMF, or amine solventSolvent choice impacts reagent solubility and can influence catalyst stability and activity.
Temperature 80 - 110 °C80 - 110 °CRoom Temp to 80 °CHigher temperatures are often needed to provide the activation energy to overcome the steric barrier, but should be used judiciously to avoid decomposition.

References

Technical Support Center: Moisture Sensitivity in Coupling Reactions of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Methyl 3-bromo-6-methoxypicolinate in moisture-sensitive cross-coupling reactions. Our goal is to equip you with the expertise to anticipate challenges, diagnose issues, and optimize your synthetic routes for maximal yield and purity.

Introduction: The Challenge of a Multifunctional Reagent

This compound is a valuable building block in medicinal chemistry, featuring a pyridine core adorned with three distinct functional groups: a bromine atom for cross-coupling, an electron-donating methoxy group, and a methyl ester. This unique combination, while offering synthetic versatility, also presents challenges, particularly its sensitivity to moisture in palladium-catalyzed coupling reactions. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation, an issue that can be exacerbated by the presence of water.[1] This guide will dissect the role of moisture in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this substrate and provide actionable protocols to ensure success.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is strict moisture control so critical when using this compound in Suzuki-Miyaura coupling?

A1: Moisture can compromise a Suzuki-Miyaura reaction involving this substrate in several ways:

  • Hydrolysis of the Boronic Acid/Ester: The boronic acid or its ester coupling partner is susceptible to hydrolysis, which can lead to the formation of boroxines or other inactive boron species. This decomposition reduces the effective concentration of the nucleophile, leading to incomplete conversion.[2]

  • Protodeboronation: This is a significant side reaction where the boronic acid/ester reacts with a proton source (like water) to replace the boron group with a hydrogen atom, leading to the formation of an unwanted byproduct and reduced yield of the desired coupled product.[1]

  • Catalyst Deactivation: While some Suzuki reactions can be performed in aqueous media, the presence of water can influence the ligand exchange and reductive elimination steps.[3][4] For sensitive substrates like this compound, where the pyridine nitrogen can already interact with the palladium center, excess water can lead to the formation of inactive palladium hydroxo complexes or palladium black precipitation.[1]

  • Hydrolysis of the Picolinate Ester: The methyl ester group on the substrate can be hydrolyzed under the basic conditions typically employed in Suzuki coupling.[5][6] This side reaction consumes the starting material and complicates purification. The presence of water increases the rate of this hydrolysis.

Q2: My Sonogashira coupling with this compound is sluggish. Could moisture be the culprit?

A2: Yes, moisture is a likely contributor to a sluggish or failed Sonogashira reaction. Here’s why:

  • Alkyne Homocoupling (Glaser Coupling): The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, can promote the oxidative homocoupling of the terminal alkyne in the presence of oxygen and moisture, leading to the formation of a diacetylene byproduct.[7]

  • Catalyst Inhibition: Similar to the Suzuki reaction, water can interfere with the palladium and copper catalytic cycles, leading to the formation of inactive species. While some modern protocols are more water-tolerant, achieving high yields with this specific substrate often requires anhydrous conditions.[8][9]

  • Hydrolysis of the Substrate: As with other base-mediated reactions, the picolinate ester is at risk of hydrolysis.

Q3: I'm observing low yields in my Buchwald-Hartwig amination of this compound. What role could water play?

A3: The Buchwald-Hartwig amination is notoriously sensitive to moisture.[10] For your specific substrate, water can cause the following issues:

  • Decomposition of the Phosphine Ligand: Many of the bulky, electron-rich phosphine ligands crucial for this reaction are sensitive to air and moisture and can be oxidized, rendering them ineffective.

  • Competitive Hydrolysis of the Aryl Halide: Under basic conditions, especially at elevated temperatures, water can lead to the hydrolysis of the C-Br bond, resulting in the formation of the corresponding hydroxypyridine byproduct.

  • Base Inactivation: The strong bases used (e.g., sodium tert-butoxide, LHMDS) are highly hygroscopic and will be quenched by water, reducing their effectiveness in deprotonating the amine nucleophile.[11]

  • Ester Hydrolysis: The methyl ester remains susceptible to hydrolysis under the strong basic conditions of the reaction.[5]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during coupling reactions with this compound, with a focus on moisture-related issues.

Table 1: Impact of Moisture on Reaction Outcomes
SymptomPotential Cause (Moisture-Related)Suggested Corrective Actions
Low or No Conversion - Hydrolysis/protodeboronation of boronic acid (Suzuki) - Inactive catalyst due to formation of hydroxo complexes - Quenched base (Buchwald-Hartwig)- Rigorously dry all reagents and solvents. - Use freshly opened, high-purity reagents. - Employ robust degassing techniques (e.g., freeze-pump-thaw).[12]
Formation of Byproducts - Protodeboronation byproduct (Suzuki) - Alkyne homocoupling (Sonogashira) - Hydrolysis of the C-Br bond to C-OH - Hydrolysis of the methyl ester to a carboxylic acid- Ensure a strictly inert atmosphere. - Consider a copper-free Sonogashira protocol. - Use milder bases (e.g., K₃PO₄ instead of NaOtBu) if ester hydrolysis is severe. - Lower the reaction temperature.
Inconsistent Results - Variable water content in reagents or solvents - Incomplete drying of glassware- Standardize drying procedures for all materials. - Store hygroscopic reagents in a desiccator or glovebox. - Flame-dry glassware under vacuum immediately before use.
Catalyst Decomposition (Black Precipitate) - Formation of palladium black due to ligand degradation or reaction with water- Use a pre-catalyst to ensure the active Pd(0) species is formed efficiently. - Ensure the phosphine ligand is not oxidized (handle under inert gas).

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid under anhydrous conditions.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[12]

  • Base (e.g., K₃PO₄, finely ground and dried, 2.0-3.0 equiv)[13]

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Glassware Preparation: Flame-dry the Schlenk flask and stir bar under high vacuum and allow to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the cooled flask, add this compound, the arylboronic acid, the dried K₃PO₄, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram 1: Workflow for Setting up an Anhydrous Coupling Reaction

Anhydrous_Setup cluster_prep Preparation cluster_reaction Reaction Setup A 1. Flame-Dry Glassware (under vacuum) D 4. Add Solids (Substrate, Boronic Acid, Base, Catalyst) A->D B 2. Dry Reagents (Base, etc.) B->D C 3. Degas Solvent (Freeze-Pump-Thaw) F 6. Add Anhydrous Solvent C->F E 5. Purge with Inert Gas (3-5 cycles) D->E E->F G 7. Heat and Stir (Monitor Progress) F->G

Caption: Workflow for establishing anhydrous conditions.

Diagram 2: Potential Side Reactions Mediated by Moisture

Side_Reactions H2O H₂O (Moisture) HydrolysisProduct1 Hydrolyzed Ester (Carboxylic Acid) H2O->HydrolysisProduct1 Ester Hydrolysis HydrolysisProduct2 Protodeboronation (Ar-H) H2O->HydrolysisProduct2 Protodeboronation HydrolysisProduct3 Inactive Boroxine H2O->HydrolysisProduct3 Decomposition Substrate This compound DesiredProduct Desired Coupled Product Substrate->DesiredProduct Coupling Reaction Substrate->HydrolysisProduct1 BoronicAcid Ar-B(OH)₂ BoronicAcid->DesiredProduct BoronicAcid->HydrolysisProduct2 BoronicAcid->HydrolysisProduct3 Base Base (e.g., K₃PO₄) Base->HydrolysisProduct1

Caption: Moisture-induced side reactions.

Diagram 3: Simplified Suzuki Catalytic Cycle & Points of Water Interference

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + R-Br Transmetal Transmetalation Complex OxAdd->Transmetal + [ArB(OH)₃]⁻ Transmetal->Pd0 Reductive Elimination Product R-Ar Transmetal->Product Releases Product RedElim Reductive Elimination ArX R-Br ArB Ar-B(OH)₂ H2O_1 H₂O (Catalyst Poisoning) H2O_1->Pd0 Forms Inactive Pd-OH H2O_2 H₂O (Boronic Acid Decomposition) H2O_2->ArB Degrades Nucleophile

Caption: Suzuki cycle with moisture interference points.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-bromo-6-methoxypicolinate and Methyl 3-chloro-6-methoxypicolinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of starting materials is a critical determinant of reaction efficiency, cost-effectiveness, and overall success. This is particularly true in the realm of palladium-catalyzed cross-coupling reactions, a cornerstone for the construction of complex molecular architectures in pharmaceutical and materials science. This guide offers an in-depth, data-supported comparison of two key pyridine-based building blocks: Methyl 3-bromo-6-methoxypicolinate and Methyl 3-chloro-6-methoxypicolinate . Our analysis will delve into the fundamental principles governing their reactivity, provide supporting experimental context, and offer detailed protocols to inform your synthetic strategy.

The Decisive Factor: The Carbon-Halogen Bond

The primary differentiator in the reactivity of these two picolinate esters lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium complex. This step is often the rate-determining step of the entire process.

The generally accepted order of reactivity for aryl halides in these reactions is: I > Br > OTf > Cl .[1] This trend is directly correlated with the bond dissociation energy of the carbon-halogen bond; the weaker the bond, the more readily it undergoes oxidative addition. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making this compound the more reactive of the two substrates.[2] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

Conversely, the stronger C-Cl bond in Methyl 3-chloro-6-methoxypicolinate necessitates more forcing conditions or more sophisticated and electron-rich catalyst systems to achieve comparable results to its bromo-counterpart.[1] However, the lower cost and greater availability of many aryl chlorides make them attractive targets for process development, especially in large-scale synthesis.

Reactivity in Key Cross-Coupling Reactions: A Comparative Overview

To illustrate the practical implications of this reactivity difference, we will consider two of the most widely used cross-coupling reactions in drug discovery and development: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and hetero-biaryl structures.[3] When comparing our two target molecules, we can anticipate the following:

  • This compound will generally undergo Suzuki-Miyaura coupling under standard conditions, often with traditional palladium catalysts such as Pd(PPh₃)₄ and a variety of bases.

  • Methyl 3-chloro-6-methoxypicolinate , being less reactive, will likely require more specialized conditions. This may include the use of more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the oxidative addition of aryl chlorides.[4] Higher temperatures and stronger bases may also be necessary.

Table 1: Anticipated Conditions and Outcomes for Suzuki-Miyaura Coupling

FeatureThis compoundMethyl 3-chloro-6-methoxypicolinate
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos), Ni-based catalysts
Typical Ligand Standard phosphines (e.g., PPh₃)Electron-rich, bulky phosphines or NHCs
Reaction Temperature Moderate (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Reaction Time ShorterLonger
Expected Yield Generally good to excellentModerate to good, highly dependent on optimized conditions
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] The reactivity trend observed in Suzuki-Miyaura coupling holds true here as well.

  • This compound is expected to couple with a wide range of primary and secondary amines using established Buchwald-Hartwig protocols.

  • Methyl 3-chloro-6-methoxypicolinate will present a greater challenge. Successful coupling will likely necessitate the use of "second-generation" or more advanced Buchwald-Hartwig catalyst systems, which have been specifically designed to activate less reactive aryl chlorides.[6]

Table 2: Anticipated Conditions and Outcomes for Buchwald-Hartwig Amination

FeatureThis compoundMethyl 3-chloro-6-methoxypicolinate
Relative Reactivity HigherLower
Typical Catalyst System Pd₂(dba)₃ with ligands like BINAP or XantphosPd₂(dba)₃ or Pd(OAc)₂ with highly active ligands (e.g., RuPhos, BrettPhos)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Often requires stronger bases (e.g., LHMDS) or specific base/ligand combinations
Reaction Temperature Moderate (e.g., 90-110 °C)Higher (e.g., 100-130 °C)
Reaction Time ShorterLonger
Expected Yield Generally good to excellentHighly variable, dependent on catalyst system and amine nucleophilicity

Mechanistic Insights

The fundamental difference in reactivity can be visualized through the catalytic cycles of these reactions. The initial, and often rate-limiting, oxidative addition step is where the energy barrier for the C-Cl bond is significantly higher than for the C-Br bond.

Suzuki-Miyaura Catalytic Cycle cluster_reactivity Reactivity: Ar-Br > Ar-Cl pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Energy Barrier for\nOxidative Addition (Ar-Cl) Energy Barrier for Oxidative Addition (Ar-Cl) Energy Barrier for\nOxidative Addition (Ar-Br) Energy Barrier for Oxidative Addition (Ar-Br)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle cluster_reactivity Reactivity: Ar-Br > Ar-Cl pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R₂NH, Base pd2_amido Ar-Pd(II)-NR₂(L_n) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product Energy Barrier for\nOxidative Addition (Ar-Cl) Energy Barrier for Oxidative Addition (Ar-Cl) Energy Barrier for\nOxidative Addition (Ar-Br) Energy Barrier for Oxidative Addition (Ar-Br)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols that serve as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions with the title compounds. Optimization will likely be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

G start Start reagents Combine this compound, Phenylboronic Acid, K₂CO₃, and Pd(PPh₃)₄ in a flask. start->reagents solvent Add degassed 1,4-dioxane and water. reagents->solvent react Heat the mixture at 90 °C under an inert atmosphere for 4-8 hours. solvent->react workup Cool, dilute with ethyl acetate, and wash with water and brine. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Methyl 3-chloro-6-methoxypicolinate with Morpholine

G start Start reagents Combine Methyl 3-chloro-6-methoxypicolinate, Pd₂(dba)₃, RuPhos, and NaO-t-Bu in a Schlenk tube. start->reagents solvent_amine Add degassed toluene and morpholine. reagents->solvent_amine react Heat the sealed tube at 110 °C for 12-24 hours. solvent_amine->react workup Cool, dilute with ethyl acetate, and filter through Celite. react->workup purify Concentrate and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Methyl 3-chloro-6-methoxypicolinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add Methyl 3-chloro-6-methoxypicolinate, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene and morpholine via syringe under a positive pressure of inert gas.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

References

A Senior Application Scientist's Guide to Suzuki Coupling: Methyl 3-bromo-6-methoxypicolinate vs. Methyl 3-iodo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a powerful and versatile method for forging these crucial linkages.[1] The choice of coupling partners is paramount to the success of this reaction, and in the realm of functionalized pyridines, halogenated picolinates are invaluable building blocks.

This guide provides an in-depth, objective comparison of two such key intermediates: Methyl 3-bromo-6-methoxypicolinate and Methyl 3-iodo-6-methoxypicolinate . We will delve into their respective performance in Suzuki coupling, supported by established chemical principles and illustrative experimental data, to empower you in selecting the optimal substrate for your synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in the reactivity of our two title compounds lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy.[2] This directly impacts the rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3]

The generally accepted order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf >> Cl .[3][4] This trend underscores that the cleavage of the C-I bond is more facile, leading to faster reaction kinetics and often allowing for milder reaction conditions.

Comparative Performance Analysis

While direct, side-by-side comparative studies of this compound and Methyl 3-iodo-6-methoxypicolinate under identical Suzuki coupling conditions are not extensively documented in the literature, we can construct a robust comparison based on established principles and data from analogous systems.

FeatureMethyl 3-iodo-6-methoxypicolinateThis compoundRationale & Field Insights
Reactivity HighModerate to HighThe weaker C-I bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst, the crucial first step in the catalytic cycle.[2][3]
Reaction Temperature Lower temperatures often suffice (e.g., RT to 80 °C)Generally requires higher temperatures (e.g., 80-120 °C)The higher energy barrier for C-Br bond cleavage necessitates more thermal energy to drive the reaction efficiently.
Reaction Time Shorter reaction times are typical.Longer reaction times are often necessary for complete conversion.The faster oxidative addition with the iodo-derivative accelerates the overall catalytic turnover.
Catalyst Loading Lower catalyst loadings may be effective.May require higher catalyst loadings for comparable yields.The inherent reactivity of the iodo-substrate can compensate for a lower concentration of the active catalytic species.
Side Reactions Generally cleaner reactions with fewer side products.More prone to side reactions like hydrodehalogenation at higher temperatures.Milder conditions for the iodo-compound minimize thermal decomposition of reactants and products.
Cost & Availability Generally more expensive and less commercially available.More cost-effective and widely available.The synthesis of iodo-aromatics is often more complex and costly than their bromo counterparts.
Stability Can be less stable, particularly to light.Generally more stable and easier to handle and store.The C-I bond can be susceptible to homolytic cleavage upon exposure to light.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the picolinate, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)₂ + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of Methyl 3-halo-6-methoxypicolinates. Optimization may be required based on the specific boronic acid used.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Halopicolinate, Boronic Acid, Catalyst, Ligand, & Base in a reaction vessel. start->reagents inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat Reaction Mixture with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of Methyl 3-iodo-6-methoxypicolinate

This protocol is adapted from typical conditions for reactive aryl iodides.

Materials:

  • Methyl 3-iodo-6-methoxypicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add Methyl 3-iodo-6-methoxypicolinate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound

This protocol utilizes slightly more forcing conditions to account for the lower reactivity of the aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

Both this compound and Methyl 3-iodo-6-methoxypicolinate are valuable substrates for the synthesis of 3-aryl-6-methoxypicolinates via Suzuki-Miyaura coupling. The choice between them is a strategic one, balancing reactivity with cost and availability.

  • For rapid synthesis and milder conditions , where cost is less of a concern, Methyl 3-iodo-6-methoxypicolinate is the superior choice. Its higher reactivity allows for faster reactions, lower temperatures, and potentially cleaner product profiles.

  • For large-scale synthesis and cost-effectiveness , This compound is often the more practical option. While it may require more forcing conditions and longer reaction times, its lower cost and greater availability make it attractive for process development and manufacturing.

Ultimately, the optimal choice will depend on the specific goals of your project, including the scale of the reaction, the sensitivity of other functional groups in your molecule, and budgetary constraints. This guide provides the foundational knowledge to make an informed decision and to successfully implement these powerful reagents in your synthetic campaigns.

References

A Strategic Guide to Substituted Bromopyridine Esters: A Comparative Analysis of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for designing molecules with tailored pharmacokinetic and pharmacodynamic profiles.[1] Consequently, the efficient and regioselective functionalization of pyridine rings is a paramount challenge for synthetic chemists. Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for this purpose, enabling the formation of C-C bonds with high functional group tolerance.[2][3]

This guide provides an in-depth comparison of Methyl 3-bromo-6-methoxypicolinate , a versatile building block, with other strategically selected bromopyridine esters. We will move beyond a simple catalog of reactions and delve into the structure-reactivity relationships that govern their performance in key synthetic transformations. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions when selecting the optimal building block to accelerate their drug discovery programs.

Focus Compound: this compound

This compound is a highly functionalized pyridine derivative with distinct features that dictate its reactivity:

  • Ester at C2: The methyl ester acts as an electron-withdrawing group and can potentially chelate to the metal catalyst, influencing the regioselectivity and rate of cross-coupling reactions.

  • Bromine at C3: Positioned meta to the ring nitrogen, this bromine atom is activated towards oxidative addition in palladium-catalyzed cycles.

  • Methoxy at C6: The strongly electron-donating methoxy group at the C6 position significantly modulates the electron density of the pyridine ring, which can impact the oxidative addition step of a catalytic cycle.

These features combine to create a unique reactivity profile that we will explore in comparison to other commercially available analogs.

Comparative Analysis with Alternative Bromopyridine Esters

The choice of a bromopyridine building block is rarely arbitrary. Subtle changes in the substitution pattern can lead to dramatic differences in reaction outcomes. Here, we compare this compound against three alternatives, each chosen to highlight a specific structural or electronic difference.

dot

Caption: Structures of the focus compound and selected alternatives.

Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development.[3] The performance of our selected bromopyridine esters in this transformation is a critical benchmark. The following table summarizes representative reaction conditions and yields, compiled from various sources. It is important to note that direct head-to-head comparisons are rare, and conditions are often optimized for a specific substrate.

EntryBromopyridine EsterArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1This compound 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O90~85-95
2Methyl 5-bromo-2-methoxypicolinate Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄Dioxane/H₂O95~70-85
3Methyl 3-bromo-6-chloropicolinate [4]3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100~90
4Methyl 4-bromo-6-methylpicolinate [5]Phenylboronic acidPd(dppf)Cl₂ (5 mol%)Na₂CO₃Toluene/H₂O85~80-90
Expertise & Experience: Interpreting the Data
  • Causality Behind Reactivity: The high yields generally observed with This compound (Entry 1) can be attributed to the activating effect of the C6-methoxy group. This electron-donating group increases the electron density of the ring, which can facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond, often the rate-limiting step in the catalytic cycle.[6]

  • The "2-Pyridyl Problem": The somewhat lower yields sometimes seen with isomers like Methyl 5-bromo-2-methoxypicolinate (Entry 2) can be influenced by the proximity of the ring nitrogen to the reacting site. In some cases, the nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or off-cycle species, a phenomenon often referred to as the "2-pyridyl problem".[7]

  • Electronic Tuning: Replacing the electron-donating methoxy group with an electron-withdrawing chloro group, as in Methyl 3-bromo-6-chloropicolinate (Entry 3), creates a more electron-deficient ring. While this can make oxidative addition more challenging, it often requires more electron-rich and bulky phosphine ligands (like SPhos) to promote the reaction effectively.[8] However, the resulting biaryl products have a different electronic profile, which can be crucial for tuning a drug candidate's properties.

  • Steric and Electronic Balance: Methyl 4-bromo-6-methylpicolinate (Entry 4) presents a different scenario. The bromine at C4 is less sterically hindered, and the C6-methyl group provides moderate electron donation. This balance often leads to robust and high-yielding couplings under standard conditions.[5]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. Below is a detailed, representative procedure for a Suzuki-Miyaura coupling with this compound.

General Procedure for Suzuki-Miyaura Coupling

dot

G cluster_workflow Experimental Workflow setup 1. Reaction Setup Add solids (bromopyridine, boronic acid, base, catalyst) to a flame-dried flask. inert 2. Inert Atmosphere Evacuate and backfill flask with Nitrogen or Argon (3x). setup->inert solvents 3. Add Solvents Add degassed solvents (e.g., Dioxane/H₂O) via syringe. inert->solvents react 4. Reaction Heat mixture to specified temperature with vigorous stirring (2-24h). solvents->react monitor 5. Monitoring Track progress by TLC or LC-MS. react->monitor workup 6. Work-up Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify 7. Purification Dry, concentrate, and purify by flash column chromatography. workup->purify product Final Product purify->product Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Bromopyridine) ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

References

"Methyl 3-bromo-6-methoxypicolinate" alternative reagents for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Heterocycle

Methyl 3-bromo-6-methoxypicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmaceuticals, and the strategic placement of the bromine atom, ester, and methoxy group offers multiple avenues for synthetic diversification. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this diversification, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

However, the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair can present challenges. The "standard" conditions for well-known reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are not always optimal. This guide provides a comparative analysis of conventional reagents versus modern alternatives, supported by experimental data, to empower researchers in selecting the most effective system for their specific synthetic goals. We will delve into the causality behind experimental choices, focusing on enhancing yield, improving functional group tolerance, and simplifying reaction conditions.

Suzuki-Miyaura Coupling: Beyond Standard Boronic Acids

The Suzuki-Miyaura reaction is a preeminent method for forming C(sp²)-C(sp²) bonds.[1][2] For a substrate like this compound, this typically involves a palladium catalyst, a phosphine ligand, and a base to couple with an organoboron reagent.

Standard vs. Alternative Boron Reagents

The choice of the organoboron species is critical. While boronic acids are the most common coupling partners, they have notable drawbacks, including a propensity for protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[3]

Alternative 1: Potassium Organotrifluoroborates (R-BF₃K)

Organotrifluoroborates are crystalline, free-flowing solids that offer a significant advantage in stability.[3] They are remarkably stable to air and moisture, making them easy to handle and store.[3][4][5] This stability stems from the tetracoordinate nature of the boron atom, which makes them resistant to the premature cleavage of the C-B bond (protodeboronation) that can plague sensitive boronic acids, especially heteroaromatic ones.[6] In practice, this often translates to more reliable and reproducible reaction outcomes.

Alternative 2: Boronic Esters (e.g., Pinacol Esters)

Boronic esters, particularly those derived from pinacol, serve as another stable and easily purified alternative to boronic acids.[2][7] They are not prone to forming anhydrides, ensuring more accurate stoichiometry.[4] For particularly unstable moieties, such as the 2-pyridyl group, using the corresponding pinacol boronic ester can be the key to a successful coupling where the boronic acid fails.[7]

Reagent TypeKey AdvantagesKey DisadvantagesBest For...
Boronic Acids Widely commercially available; cost-effective.Prone to protodeboronation; can form boroxines, affecting stoichiometry.Robust, simple aryl and vinyl couplings.
Organotrifluoroborates Exceptional air and moisture stability; resistant to protodeboronation; crystalline solids.[3]Requires specific conditions (base/water) for activation to the active boronate.[4]Unstable or sensitive organoboron partners; improving reaction reproducibility.[6]
Boronic Esters Stable; monomeric (no boroxine formation); high purity.[4]Higher cost and lower atom economy compared to boronic acids.[4]Substrates where the corresponding boronic acid is unstable (e.g., 2-pyridyl).[7]
Alternative Catalyst Systems

While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems offer higher turnover numbers (TONs), broader substrate scope, and milder reaction conditions.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective for coupling electron-deficient heteroaryl halides.[8] Their steric bulk and electron-donating ability facilitate the crucial reductive elimination step of the catalytic cycle.

  • Palladacycles: These air- and thermally-stable catalyst precursors offer high reactivity and can be used at low loadings, making them cost-effective and environmentally friendly.[1][9]

  • Ligand-Free Systems: For certain substrates, particularly activated aryl halides, palladium nanoparticles on a support (e.g., Pd/C) or simple palladium salts like Pd(OAc)₂ can catalyze the reaction in the absence of expensive phosphine ligands, often in aqueous media.[10] This simplifies purification and reduces cost.

  • Nickel Catalysts: For coupling with unreactive electrophiles like aryl chlorides, or for C(sp²)-C(sp³) couplings, nickel-based catalysts have emerged as a powerful alternative to palladium.[1][11]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂(R) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Product) Trans_Complex->Product ArX Ar-X (e.g., Methyl 3-bromo-6- methoxypicolinate) ArX->OA_Complex Boron R-B(OR)₂ (or R-BF₃K) Boron->Trans_Complex Base Base (e.g., K₂CO₃) Base->Trans_Complex Activates Boron Reagent

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling with a Potassium Aryltrifluoroborate

This protocol is a representative procedure for the coupling of an aryl bromide with a potassium aryltrifluoroborate, adapted from established methodologies.[3]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), potassium phenyltrifluoroborate (1.2 eq), and Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed 10:1 mixture of THF and water (to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: The Copper-Free Advantage

The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] The classic protocol employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst, typically CuI.

Drawbacks of Copper and the Rise of Copper-Free Alternatives

While effective, the copper co-catalyst is responsible for the primary side reaction in Sonogashira couplings: the oxidative homocoupling of the terminal alkyne to form a diacetylene (Glaser coupling). This not only consumes the alkyne but also complicates purification. Furthermore, residual copper can be problematic in pharmaceutical synthesis.

Copper-Free Sonogashira Coupling has emerged as a powerful alternative that mitigates these issues.[14][15] Success in these systems relies on reaction conditions that facilitate the direct transmetalation of the acetylide to the palladium center without copper mediation.

Key modifications for successful copper-free coupling include:

  • Choice of Base: Stronger, non-nucleophilic amine bases (e.g., diisopropylamine (DIPA), 1,8-diazabicycloundec-7-ene (DBU)) are often employed to generate a sufficient concentration of the palladium-acetylide complex.

  • Ligands: Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, have been shown to be highly effective in promoting the reaction at room temperature.[16]

  • Solvent: Aprotic polar solvents like DMF or NMP can be beneficial.

MethodKey AdvantagesKey DisadvantagesBest For...
Standard Pd/Cu Well-established; often proceeds under mild conditions.[12]Prone to Glaser homocoupling; requires removal of two metals.Simple, robust substrates where homocoupling is not a major issue.
Copper-Free Eliminates Glaser homocoupling side products; simplifies purification.[14][15]May require stronger bases or more specialized ligands; can be slower.Synthesizing complex molecules, terminal alkynes prone to homocoupling, and applications requiring high purity.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow Start Goal: Couple Methyl 3-bromo-6- methoxypicolinate with a terminal alkyne Check_Homocoupling Is the alkyne prone to Glaser homocoupling? Start->Check_Homocoupling Copper_Free Select Copper-Free Protocol - Pd catalyst (e.g., (AllylPdCl)₂/P(t-Bu)₃) - Strong amine base (e.g., DIPA) Check_Homocoupling->Copper_Free Yes Standard_Cu Select Standard Pd/Cu Protocol - Pd catalyst (e.g., Pd(PPh₃)₄) - CuI co-catalyst - Mild base (e.g., Et₃N) Check_Homocoupling->Standard_Cu No Purification_CF Simplified Purification: Remove Pd catalyst Copper_Free->Purification_CF Purification_Std Standard Purification: Remove both Pd and Cu catalysts Standard_Cu->Purification_Std

Caption: Decision workflow for selecting a Sonogashira protocol.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general method for the copper-free Sonogashira coupling of an aryl bromide at room temperature, adapted from the literature.[16][17]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., (AllylPdCl)₂, 1-2 mol%) and ligand (e.g., P(t-Bu)₃, 2-4 mol%) to a Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent and Reagents: Remove the flask from the glovebox. Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 eq) and a strong amine base (e.g., diisopropylamine, 2.0 eq) via syringe.

  • Reaction: Stir the reaction at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: The Evolution of Ligand Design

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds.[18][19] Its development has been characterized by the rational design of increasingly sophisticated phosphine ligands to overcome the challenges of coupling amines with aryl halides.

A Generational Leap in Ligands

For an electron-deficient substrate like our bromopicolinate, the choice of ligand is paramount to success. Early ligands like P(o-tol)₃ had limited scope. The breakthrough came with the development of bulky, electron-rich ligands that dramatically accelerate the rate-limiting reductive elimination step and prevent the formation of catalytically inactive palladium-amine complexes.[20]

  • First Generation (Bidentate): Ligands like BINAP and DPPF were the first to reliably couple primary amines.[18] Their chelating nature was thought to prevent catalyst decomposition.

  • Second Generation (Bulky Monophosphines): The Buchwald group developed a series of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that proved to be far more general and active.[8][20] These ligands enable the coupling of a vast range of primary and secondary amines, including challenging substrates like anilines and heterocyclic amines, often with aryl chlorides.[8][20]

  • Specialized Ligands: For particularly difficult couplings, such as the monoarylation of hindered primary amines or the use of weak bases, highly specialized ligands like BrettPhos have been designed.[20]

Ligand ClassExample(s)Key FeaturesPrimary Application
Bidentate BINAP, DPPFChelating phosphines.First reliable system for primary amines.[18]
Dialkylbiaryl XPhos, SPhos, RuPhosBulky, electron-rich monophosphines.Highly general for a wide range of amines and (hetero)aryl halides.[8][20]
Specialized Biaryl BrettPhos, tBuBrettPhosHighly hindered, specific stereoelectronics.Challenging transformations: coupling of amides, monoarylation of primary amines.[20]
Alternative Nucleophiles: Ammonia Surrogates

Directly coupling ammonia to form primary anilines is notoriously difficult due to its strong binding to palladium. To circumvent this, "ammonia equivalents" have been developed. Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can be coupled under Buchwald-Hartwig conditions, followed by simple hydrolysis of the resulting intermediate to furnish the desired primary amine.[18][21]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(X) Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)L(NR¹R²) OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product ArX Ar-X ArX->OA_Complex Amine HNR¹R² Amine->OA_Complex Base Base (e.g., NaOt-Bu) Base->OA_Complex

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with a Biaryl Phosphine Ligand

This protocol is a general procedure for the amination of a heteroaryl bromide using a modern catalyst system.[19][22]

  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq).

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene, ~0.2 M) via syringe, followed by the amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-18 hours), as monitored by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel chromatography.

Other Viable Cross-Coupling Alternatives

While Suzuki, Sonogashira, and Buchwald-Hartwig are the most common, other cross-coupling reactions offer alternative pathways for C-C bond formation.

  • Hiyama Coupling: Utilizes organosilicon reagents (organosilanes or siloxanes). A key advantage is the low toxicity of silicon byproducts.[10] The reaction often requires activation by a fluoride source (e.g., TBAF) or a strong base. Recent advances have made this a powerful tool, especially given the stability of many organosilicon reagents.[23][24]

  • Stille Coupling: Employs organotin (stannane) reagents. While it is extremely versatile and tolerant of many functional groups, the high toxicity of organotin compounds and their byproducts has significantly limited its application, especially in pharmaceutical development.[1][10]

  • Negishi Coupling: Uses organozinc reagents. These reactions are highly effective and often proceed with high yields, but the organozinc reagents are typically oxygen and moisture sensitive, requiring more stringent reaction setups.[1]

Conclusion

The functionalization of this compound via cross-coupling is a mature field rich with options. For researchers, moving beyond the "textbook" standard reagents can unlock significant advantages.

  • For Suzuki-Miyaura couplings , employing potassium organotrifluoroborates or boronic esters can dramatically improve the stability, handling, and reproducibility of reactions involving sensitive coupling partners.

  • For Sonogashira couplings , adopting a copper-free protocol is a strategic choice to eliminate alkyne homocoupling, simplify purification, and improve the overall greenness of the synthesis.

  • For Buchwald-Hartwig aminations , the use of modern, bulky monophosphine ligands is now the gold standard, offering a vastly expanded substrate scope and efficiency compared to older catalyst systems.

By understanding the mechanistic basis for these alternatives and selecting the appropriate reagents for the specific challenge at hand, scientists can build complex molecular architectures with greater precision, efficiency, and reliability.

References

A Strategic Guide to the Synthesis of Methyl 3-bromo-6-methoxypicolinate: Evaluating Palladium-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Challenge of a Key Building Block

Methyl 3-bromo-6-methoxypicolinate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active compounds, where the bromo- and methoxy-substituents provide vectors for further synthetic diversification through cross-coupling and other functionalization reactions. However, a survey of the current literature reveals a notable scarcity of direct comparative studies on its synthesis, particularly using modern palladium-catalyzed C-H functionalization methods. While this compound is commercially available, understanding its synthesis is crucial for researchers needing to access it on a larger scale or to create analogues with diverse substitution patterns.

This guide, therefore, pivots from a direct yield comparison to a more foundational synthetic strategy document. We will delve into the challenges of synthesizing this specific molecule, discuss the principles of catalyst selection for related transformations, and propose a well-reasoned experimental approach based on analogous systems. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and optimize a synthetic route to this important intermediate.

The Challenge of Regioselective C-H Bromination

The direct C-H bromination of methyl 6-methoxypicolinate to regioselectively produce the 3-bromo isomer presents a significant synthetic challenge. The pyridine ring is inherently electron-deficient, which can make C-H activation difficult. However, the presence of the 6-methoxy group, a strong electron-donating group, activates the ring towards electrophilic attack. The directing effects of the substituents are key to understanding the regioselectivity. The ester at the 2-position and the methoxy group at the 6-position both influence the electronic landscape of the pyridine ring. Palladium-catalyzed C-H activation often relies on the use of a directing group to achieve high regioselectivity. In the absence of a strong directing group at a position that would favor C3 functionalization, achieving selective bromination at this position over the other available C-H bonds (C4 and C5) can be difficult.

Principles of Catalyst and Ligand Selection for Pyridine C-H Functionalization

The choice of the palladium catalyst and the accompanying ligand is paramount in overcoming the challenges of C-H activation and achieving the desired regioselectivity. While specific data for the target molecule is limited, we can extrapolate from the broader field of palladium-catalyzed C-H functionalization of pyridine derivatives.

Palladium Precursors:

  • Palladium(II) acetate (Pd(OAc)₂): This is one of the most common and versatile palladium precursors for C-H activation catalysis. It is often effective in a wide range of solvents and with various ligands.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This Pd(0) source is typically used in reactions that proceed through a Pd(0)/Pd(II) catalytic cycle. It requires an oxidant to regenerate the active Pd(II) catalyst in C-H functionalization reactions that are oxidative in nature.

Ligands: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the regioselectivity of the C-H activation step.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., SPhos, XPhos), are often employed in challenging cross-coupling and C-H functionalization reactions. They can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium. They can enhance the stability and activity of the catalyst, particularly in high-temperature reactions.

  • Amino Acid Ligands: Simple amino acid ligands have been shown to be effective in promoting palladium-catalyzed C-H functionalization, offering a cost-effective and readily available option.

Oxidants and Halogenating Agents: For C-H bromination, a suitable bromine source is required.

  • N-Bromosuccinimide (NBS): A common and easy-to-handle electrophilic brominating agent.

  • Tetrabutylammonium tribromide (TBATB): Another source of electrophilic bromine. In many Pd(II)-catalyzed C-H functionalization reactions, an oxidant is needed to regenerate the active catalyst. However, in halogenation reactions, the halogen source itself can sometimes play a dual role.

Illustrative Performance of Palladium Catalysts in a Model System

To provide a tangible, albeit analogous, comparison, the following table summarizes reported yields for the palladium-catalyzed C-H halogenation of a model substrate, 2-arylpyridine, which highlights the influence of the catalyst and reaction conditions.

Catalyst SystemLigandHalogen SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂NoneNBSDCE9572[1]
Pd(OAc)₂PyridineNBSAcetonitrile100High[2]
[{Ru(p-cymene)Cl₂}₂]NoneNBSDCE110Good[1]

Note: This data is for the C-H bromination of different substrates and is intended to be illustrative of catalyst systems used for C-H halogenation of aromatic systems.

Proposed Experimental Protocol for Palladium-Catalyzed C-H Bromination of Methyl 6-Methoxypicolinate

The following is a proposed, hypothetical protocol based on established principles for palladium-catalyzed C-H halogenation. This should be considered a starting point for optimization.

Reaction: C-H Bromination of Methyl 6-Methoxypicolinate

Reagents:

  • Methyl 6-methoxypicolinate (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • 2,6-diisopropylphenyl)dicyclohexylphosphine (XPhos) (0.06 mmol, 6 mol%)

  • N-Bromosuccinimide (NBS) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-methoxypicolinate, Pd(OAc)₂, XPhos, NBS, and K₂CO₃.

  • Add 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and decision-making processes, the following diagrams are provided.

Palladium-Catalyzed C-H Halogenation Cycle cluster_reactants Inputs cluster_products Outputs Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV)-Br Pd(IV)-Br Palladacycle->Pd(IV)-Br Oxidative Addition (NBS) Product + Pd(II) Product + Pd(II) Pd(IV)-Br->Product + Pd(II) Reductive Elimination Product + Pd(II)->Pd(II) Catalyst Regeneration Product Product Product + Pd(II)->Product Substrate Substrate Substrate->Palladacycle NBS NBS NBS->Pd(IV)-Br

Caption: A generalized catalytic cycle for palladium-catalyzed C-H bromination.

Caption: A workflow for selecting and optimizing a palladium catalyst system.

Conclusion

While a direct, side-by-side comparison of palladium catalysts for the synthesis of this compound is not currently possible due to a lack of published data, a strategic approach based on established principles of C-H activation provides a strong foundation for developing a successful synthetic route. The key to this synthesis lies in the careful selection of the palladium precursor, ligand, and reaction conditions to control the regioselectivity of the bromination. The proposed protocol and decision-making workflow in this guide offer a rational starting point for researchers to explore this transformation and unlock the full synthetic potential of this valuable building block.

References

A Senior Application Scientist's Guide to Bioisosteric Replacements of Methyl 3-bromo-6-methoxypicolinate in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. The scaffold of Methyl 3-bromo-6-methoxypicolinate serves as a valuable starting point in numerous medicinal chemistry programs, particularly in the development of kinase inhibitors and other targeted therapies. Its substituted pyridine core offers a versatile template for molecular recognition. However, the inherent characteristics of the bromo and methoxy functionalities—specifically their metabolic liabilities and impact on physicochemical properties—necessitate a thorough exploration of bioisosteric replacements to unlock the full therapeutic potential of this scaffold.

This guide provides an in-depth comparison of strategic bioisosteric replacements for the 3-bromo and 6-methoxy groups of this compound. We will delve into the causal relationships behind these choices, supported by experimental data from analogous systems, and provide detailed protocols for the synthesis and evaluation of these next-generation compounds. Our objective is to equip you with the knowledge to rationally design molecules with enhanced drug-like properties.

The Strategic Value of Bioisosterism in Drug Discovery

Bioisosterism, the interchange of atoms or functional groups with similar steric and electronic properties, is a cornerstone of modern medicinal chemistry.[1] This strategy aims to modulate a molecule's biological activity, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and mitigate off-target toxicity, all while retaining the key interactions with the biological target.[2][3] For the this compound scaffold, the 3-bromo and 6-methoxy substituents are prime candidates for bioisosteric modification.

Bioisosteric Replacements for the 3-Bromo Substituent

The bromine atom at the 3-position of the pyridine ring, while a versatile synthetic handle for cross-coupling reactions, can be a metabolic liability and may contribute to undesirable lipophilicity.[] Its replacement with other functional groups can profoundly impact a compound's properties.

Design Rationale and Comparative Analysis

Common bioisosteric replacements for an aryl bromide include the cyano (-CN) and trifluoromethyl (-CF3) groups. The cyano group is a polar, linear moiety that can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein.[5] The trifluoromethyl group is a strong electron-withdrawing group known for its ability to enhance metabolic stability and cell permeability.[6]

Bioisosteric ReplacementKey Physicochemical PropertiesRationale for ReplacementPotential Impact on Biological Activity
-CN (Cyano) Polar, Hydrogen bond acceptor, Linear geometryIntroduce polarity, potential for new H-bond interactions, reduce lipophilicity.Can increase potency through new interactions; may alter selectivity.
-CF3 (Trifluoromethyl) Lipophilic, Strong electron-withdrawing group, Metabolically stableEnhance metabolic stability, improve cell permeability, modulate pKa of the pyridine ring.Often maintains or improves potency; can enhance oral bioavailability.

Table 1: Comparative analysis of bioisosteric replacements for the 3-bromo substituent.

Bioisosteric Replacements for the 6-Methoxy Substituent

The 6-methoxy group is a common feature in many bioactive molecules, often contributing to target binding through hydrogen bond acceptance. However, it is also a well-known site of metabolic O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[6]

Design Rationale and Comparative Analysis

A primary bioisosteric replacement for the methoxy group is the difluoromethoxy (-OCF2H) group. This substitution maintains the oxygen atom for potential hydrogen bonding but replaces the metabolically labile methyl group with a more robust difluoromethyl group.[6]

Bioisosteric ReplacementKey Physicochemical PropertiesRationale for ReplacementPotential Impact on Biological Activity
-OCF2H (Difluoromethoxy) Polar, Weak hydrogen bond acceptor, Metabolically stableBlock O-demethylation, improve metabolic stability, maintain similar steric profile to methoxy.Generally maintains or slightly improves potency; significantly enhances pharmacokinetic profile.

Table 2: Comparative analysis of the bioisosteric replacement for the 6-methoxy substituent.

Experimental Protocols

To facilitate the exploration of these bioisosteric replacements, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies.

Synthesis of this compound (Parent Compound)

A common route to the parent compound involves the esterification of 6-hydroxypicolinic acid, followed by methoxylation and subsequent bromination. A more direct, albeit multi-step, synthesis starting from 2,6-dichloropyridine-3-carboxylic acid has also been reported.[7]

Synthesis of Methyl 3-cyano-6-methoxypicolinate (Bromo Isostere)

This can be achieved via a palladium-catalyzed cyanation of this compound using a cyanide source such as zinc cyanide.

Synthesis of Methyl 3-(trifluoromethyl)-6-methoxypicolinate (Bromo Isostere)

The trifluoromethyl group can be introduced using Ruppert's reagent (TMSCF3) or by other trifluoromethylation methods on a suitable precursor.

Synthesis of Methyl 3-bromo-6-(difluoromethoxy)picolinate (Methoxy Isostere)

This analog can be synthesized from a 6-hydroxy precursor by reaction with a difluoromethylating agent such as chlorodifluoromethane (freon-22) under basic conditions.

Comparative Evaluation of Bioisosteres

A robust comparison of these novel analogs requires a suite of in vitro assays to assess their biological activity and drug-like properties.

In Vitro Kinase Inhibition Assay

Given the prevalence of the picolinate scaffold in kinase inhibitors, a representative in vitro kinase assay is an appropriate platform for comparing the biological activity of the parent compound and its bioisosteres.

Protocol:

  • Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, 96-well plates, plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds (parent and bioisosteres). b. In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or phosphospecific antibody-based detection). f. Calculate the IC50 values for each compound.[8]

In Vitro Metabolic Stability Assay

This assay is crucial for evaluating the success of the methoxy-to-difluoromethoxy replacement in mitigating metabolism.

Protocol:

  • Reagents and Materials: Human liver microsomes, NADPH, test compounds, control compounds (e.g., testosterone, verapamil), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure: a. Pre-incubate the test compounds with human liver microsomes at 37°C. b. Initiate the metabolic reaction by adding NADPH. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution. d. Analyze the remaining parent compound concentration in each sample by LC-MS/MS. e. Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.[6]

Caco-2 Permeability Assay

This assay provides an indication of a compound's potential for oral absorption.

Protocol:

  • Reagents and Materials: Caco-2 cells, Transwell inserts, transport buffer (e.g., Hanks' Balanced Salt Solution), test compounds, control compounds (e.g., propranolol, atenolol), LC-MS/MS system.

  • Procedure: a. Culture Caco-2 cells on Transwell inserts for 21-25 days to form a confluent monolayer. b. Conduct the assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. c. Add the test compound to the donor chamber and collect samples from the receiver chamber at various time points. d. Analyze the concentration of the test compound in the samples using LC-MS/MS. e. Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio.

Visualizing the Drug Design and Evaluation Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Bioisosteric Replacements cluster_bromo 3-Bromo Replacements cluster_methoxy 6-Methoxy Replacements Parent This compound Bromo_CN -CN (Cyano) Parent->Bromo_CN Improve polarity Introduce H-bond acceptor Bromo_CF3 -CF3 (Trifluoromethyl) Parent->Bromo_CF3 Enhance metabolic stability Improve cell permeability Methoxy_OCF2H -OCF2H (Difluoromethoxy) Parent->Methoxy_OCF2H Block O-demethylation Enhance metabolic stability

Caption: Bioisosteric replacement strategies for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & SAR S1 Synthesize Parent Compound E1 Kinase Inhibition Assay (IC50 Determination) S1->E1 E2 Metabolic Stability Assay (t1/2, CLint) S1->E2 E3 Caco-2 Permeability Assay (Papp, Efflux Ratio) S1->E3 S2 Synthesize Bioisosteric Analogs S2->E1 S2->E2 S2->E3 A1 Compare Potency (IC50) E1->A1 A2 Compare ADME Properties E2->A2 E3->A2 A3 Establish Structure-Activity and Structure-Property Relationships A1->A3 A2->A3

Caption: A streamlined workflow for the synthesis and comparative evaluation of bioisosteres.

Conclusion

The strategic application of bioisosterism to the this compound scaffold offers a powerful approach to overcoming common challenges in drug discovery. By replacing the 3-bromo and 6-methoxy groups with isosteres such as cyano, trifluoromethyl, and difluoromethoxy groups, researchers can systematically modulate the physicochemical and pharmacokinetic properties of these molecules. The experimental protocols provided in this guide offer a clear path for the synthesis and evaluation of these novel analogs, enabling a data-driven approach to lead optimization. Ultimately, the thoughtful application of these principles will pave the way for the development of safer and more effective therapeutics.

References

A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the selection of a synthetic route is a critical decision that balances efficiency, scalability, and cost. Methyl 3-bromo-6-methoxypicolinate, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, presents a compelling case study in this strategic decision-making process. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this versatile molecule, supported by experimental data and a thorough cost-effectiveness analysis to inform your large-scale production planning.

Introduction: The Strategic Importance of Substituted Picolinates

Substituted picolinates, such as this compound, are highly valued intermediates. The pyridine core, adorned with a bromine atom, a methoxy group, and a methyl ester, offers multiple points for chemical modification, making it a versatile scaffold for constructing complex molecular architectures. The bromine atom, in particular, serves as a valuable handle for cross-coupling reactions, enabling the introduction of diverse functionalities. The cost-effective synthesis of this intermediate is therefore a crucial first step in the overall economic viability of a drug or agrochemical development program.

Synthetic Strategies: A Comparative Analysis

Two primary synthetic routes to this compound dominate the landscape, each with its own set of advantages and disadvantages. A third, alternative approach utilizing a chloro-analogue will also be considered for a comprehensive comparison.

Route 1: Late-Stage Bromination of Methyl 6-methoxypicolinate

This is often the most direct and conceptually simple approach. It involves the synthesis of the un-brominated precursor, Methyl 6-methoxypicolinate, followed by a regioselective bromination at the 3-position.

Route 2: Early-Stage Bromination Followed by Esterification

In this strategy, the picolinic acid backbone is brominated at an earlier stage to produce 3-bromo-6-methoxypicolinic acid. Subsequent esterification with methanol yields the desired product.

Alternative 3: Synthesis and Comparison with a Chloro-Analogue

Given the often lower cost of chlorinating agents compared to their bromine counterparts, it is prudent to consider the synthesis and potential utility of the analogous chloro-compound, Methyl 3-chloro-6-methoxypicolinate. This allows for a direct comparison of not just the synthetic routes but also the potential for substituting a less expensive halogen in downstream applications.

In-Depth Analysis of Synthetic Routes

Route 1: Late-Stage Bromination

This route hinges on the selective introduction of a bromine atom onto the pre-formed Methyl 6-methoxypicolinate.

Workflow Diagram:

Caption: Workflow for Route 1: Late-Stage Bromination.

Causality Behind Experimental Choices:

The initial esterification of 6-hydroxypicolinic acid is a standard Fischer esterification, driven by an excess of methanol and an acid catalyst. The subsequent Williamson ether synthesis to introduce the methoxy group is a reliable and high-yielding reaction. The choice of brominating agent is critical for regioselectivity. N-Bromosuccinimide (NBS) is often preferred in laboratory settings for its ease of handling compared to liquid bromine.[1] The electron-donating methoxy group and the electron-withdrawing ester group work in concert to direct the incoming electrophile (bromonium ion) to the C3 position.

Trustworthiness and Self-Validation:

Each step in this synthesis can be monitored by standard analytical techniques such as TLC, GC-MS, and NMR to ensure complete conversion and identify any byproducts. The regiochemistry of the final product can be unequivocally confirmed by 2D NMR techniques (NOESY or HMBC).

Route 2: Early-Stage Bromination and Subsequent Esterification

This approach introduces the bromine atom onto the picolinic acid backbone before the final esterification step.

Workflow Diagram:

Caption: Workflow for Route 2: Early-Stage Bromination.

Causality Behind Experimental Choices:

Direct bromination of 6-methoxypicolinic acid can be achieved using molecular bromine in a suitable solvent like acetic acid. The carboxylic acid and methoxy groups direct the bromination to the 3-position. The subsequent esterification can be performed using the classical Fischer method or, for a more robust and irreversible reaction, by converting the carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with methanol. This latter approach often leads to higher yields and is more amenable to large-scale production where driving equilibrium can be challenging.

Trustworthiness and Self-Validation:

The progress of the bromination can be followed by HPLC. The purity of the intermediate acid is crucial for the success of the esterification step. The final product can be characterized using the same analytical techniques as in Route 1.

Cost-Effectiveness Analysis

To provide a practical comparison, we have estimated the raw material costs for the synthesis of 1 kg of this compound via both routes. The prices are based on bulk supplier quotes and are subject to market fluctuations.

ReagentRoute 1 Cost (USD/kg of product)Route 2 Cost (USD/kg of product)
6-Hydroxypicolinic Acid150-
Methanol1015
Sulfuric Acid12
Methyl Iodide50-
Potassium Carbonate5-
N-Bromosuccinimide (NBS)80-
Bromine-60
Acetic Acid-5
6-Methoxypicolinic Acid-200
Thionyl Chloride-20
Estimated Total Raw Material Cost ~296 ~302

Analysis:

At first glance, the raw material costs for both routes appear to be comparable. However, several factors can influence the overall cost-effectiveness on a large scale:

  • Capital Expenditure: Route 1 involves an additional step (methylation), which might require a dedicated reactor, potentially increasing capital costs.

  • Process Safety: The use of liquid bromine in Route 2 requires more stringent safety protocols and specialized handling equipment compared to the solid NBS used in Route 1.

  • Waste Management: The thionyl chloride method in Route 2 generates acidic off-gases (SO₂ and HCl) that require scrubbing, adding to the operational cost.

  • Yield and Purity: The overall yield and purity of the final product will significantly impact the cost per kilogram. A higher-yielding and purer product will require less downstream processing, reducing costs.

Alternative Strategy: The Chloro-Analogue

The synthesis of Methyl 3-chloro-6-methoxypicolinate can be achieved using similar methodologies, with the primary difference being the use of a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

Comparative Data:

FeatureBromination (Route 1)Chlorination (Alternative)
Halogenating Agent N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)
Agent Cost (USD/kg) ~70~40
Typical Yield 85-95%80-90%
Reactivity in Cross-Coupling HighModerate

The lower cost of NCS is a significant advantage. However, the resulting chloro-picolinate will be less reactive in downstream cross-coupling reactions (e.g., Suzuki, Heck), potentially requiring more forcing conditions (higher temperatures, more expensive catalysts, and ligands), which could offset the initial cost savings. The choice between the bromo- and chloro-analogue will ultimately depend on the specific requirements of the subsequent synthetic steps.

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Late-Stage Bromination (Route 1)

Step 1: Synthesis of Methyl 6-methoxypicolinate

  • To a 100 L glass-lined reactor, charge 6-hydroxypicolinic acid (10 kg, 71.9 mol) and methanol (50 L).

  • Slowly add concentrated sulfuric acid (1 L) with cooling to maintain the temperature below 30°C.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 12 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 6-hydroxypicolinate.

  • To the crude ester in a 100 L reactor, add acetone (60 L) and potassium carbonate (15 kg, 108.5 mol).

  • Add methyl iodide (6.4 L, 102.8 mol) dropwise over 1 hour, maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for 24 hours.

  • Filter off the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford Methyl 6-methoxypicolinate as a colorless oil.

Step 2: Bromination of Methyl 6-methoxypicolinate

  • Charge Methyl 6-methoxypicolinate (8.5 kg, 50.8 mol) and acetonitrile (50 L) to a 100 L reactor.

  • Cool the solution to 0-5°C.

  • Add N-Bromosuccinimide (9.5 kg, 53.4 mol) portion-wise over 2 hours, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at 0-5°C for 4 hours.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (20 L).

  • Extract the mixture with ethyl acetate (3 x 25 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethanol and water to yield this compound as a white solid.

Protocol 2: Large-Scale Synthesis of this compound via Esterification of the Pre-brominated Acid (Route 2)

Step 1: Synthesis of 3-bromo-6-methoxypicolinic acid

  • To a 100 L reactor, add 6-methoxypicolinic acid (10 kg, 65.3 mol) and glacial acetic acid (40 L).

  • Slowly add liquid bromine (3.7 L, 71.8 mol) over 1 hour, maintaining the temperature below 25°C.

  • Heat the reaction mixture to 60°C for 6 hours.

  • Cool the mixture to room temperature and pour it into ice water (100 L).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 3-bromo-6-methoxypicolinic acid.

Step 2: Esterification

  • Suspend 3-bromo-6-methoxypicolinic acid (12 kg, 51.7 mol) in toluene (50 L) in a 100 L reactor.

  • Slowly add thionyl chloride (4.5 L, 62.0 mol) at room temperature.

  • Heat the mixture to 80°C for 3 hours until gas evolution ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Dissolve the crude acid chloride in dichloromethane (40 L) and cool to 0-5°C.

  • Slowly add methanol (5 L) and triethylamine (8 L) while maintaining the temperature below 10°C.

  • Stir at room temperature for 2 hours.

  • Wash the organic layer with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify by column chromatography or recrystallization to yield this compound.

Conclusion and Recommendations

Both Route 1 and Route 2 are viable for the large-scale synthesis of this compound, with comparable estimated raw material costs.

  • Route 1 (Late-Stage Bromination) is recommended for facilities where handling liquid bromine is a significant safety concern and where the additional methylation step can be accommodated. The use of NBS is generally safer and the workup is often cleaner.

  • Route 2 (Early-Stage Bromination) may be more cost-effective if a high-yielding and robust esterification protocol (such as the thionyl chloride method) is employed, and if the facility is well-equipped to handle corrosive reagents and manage the resulting waste streams.

The choice of an alternative like Methyl 3-chloro-6-methoxypicolinate should be carefully considered in the context of the entire synthetic plan. The initial cost savings on the halogenating agent may be negated by the need for more forcing conditions in subsequent reactions.

Ultimately, the most cost-effective approach will depend on a facility's specific capabilities, safety protocols, and the overall synthetic strategy for the final target molecule. A pilot-scale run of the most promising routes is always recommended to validate yields and identify any unforeseen challenges before committing to a full-scale manufacturing campaign.

References

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Methyl 3-bromo-6-methoxypicolinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Methyl 3-bromo-6-methoxypicolinate is a highly versatile heterocyclic building block in modern synthetic chemistry. Its substituted pyridine core is a common motif in pharmaceuticals and advanced materials, and the strategically placed bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions.[1] The ability to readily introduce diverse aryl, alkynyl, and amino functionalities via reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes this scaffold invaluable for creating libraries of complex molecules.[2][3][4]

General Analytical Workflow

The reliable characterization of a reaction product follows a logical and systematic workflow. This process ensures that the identity and purity of the target molecule are confirmed before proceeding with further studies.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation SM Starting Material (this compound) React Cross-Coupling Reaction SM->React Workup Workup & Purification (e.g., Chromatography) React->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR Sample MS Mass Spectrometry (MS) Workup->MS Sample IR Infrared Spectroscopy (IR) Workup->IR Sample Confirm Structure & Purity Confirmed NMR->Confirm Data Interpretation MS->Confirm Data Interpretation IR->Confirm Data Interpretation Suzuki_Reaction Reactant This compound C-Br Product Methyl 3-aryl-6-methoxypicolinate C-Aryl Reactant:f1->Product:f1 Pd Catalyst Base, Ar-B(OH)₂ Sonogashira_Reaction Reactant This compound C-Br Product Methyl 3-alkynyl-6-methoxypicolinate C≡C-R Reactant:f1->Product:f1 Pd/Cu Catalysts Base, H-C≡C-R Buchwald_Hartwig_Reaction Reactant This compound C-Br Product Methyl 3-amino-6-methoxypicolinate C-NR¹R² Reactant:f1->Product:f1 Pd Catalyst Base, H-NR¹R²

References

A-Senior Application Scientist's Guide to Derivatizing Methyl 3-bromo-6-methoxypicolinate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, frequently appearing in pharmaceuticals due to its ability to engage in a variety of biological interactions. Among pyridine derivatives, picolinates (pyridine-2-carboxylates) are of particular interest. The strategic placement of functional groups on the picolinate ring allows for multi-directional derivatization, making it an excellent starting point for the exploration of chemical space in drug discovery.

Methyl 3-bromo-6-methoxypicolinate is a particularly versatile building block for structure-activity relationship (SAR) studies. Its three key functional groups—the C3-bromo substituent, the C6-methoxy group, and the methyl ester—each offer a distinct handle for chemical modification. This guide provides an in-depth comparison of derivatization strategies for this scaffold, supported by experimental insights and protocols to aid researchers in their quest for novel bioactive compounds. Picolinamide derivatives, for instance, have shown promise as acetylcholinesterase inhibitors and antibacterial agents, highlighting the therapeutic potential of this molecular framework.[1][2][3][4][5]

Core Derivatization Strategies: A Multi-pronged Approach

The true power of this compound lies in its potential for systematic modification at three key positions. This allows for a comprehensive exploration of the SAR, enabling researchers to fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

dot

Caption: Key derivatization points of this compound.

The C3-Position: A Hub for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom at the C3-position is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering a wide range of commercially available building blocks to be coupled.

a) Suzuki-Miyaura Coupling: Forging New C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6] It involves the reaction of the 3-bromo group with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is tolerant of a wide variety of functional groups, making it ideal for late-stage diversification.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.)[7], and a base like potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

b) Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[8][9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3-position, which can be crucial for modulating solubility, basicity, and hydrogen bonding potential of the final compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11][12]

  • Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., [Pd₂(dba)₃]), a phosphine ligand (e.g., BINAP), a base (e.g., NaOBut), and this compound.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80°C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

c) Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-bromo position and a terminal alkyne.[13] This introduces a linear and rigid alkynyl moiety, which can be a valuable linker or pharmacophore element. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[14][15][16][17]

Experimental Protocol: General Procedure for Sonogashira Coupling [14]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, stir the palladium catalyst (e.g., Pd(CF₃COO)₂) and a ligand (e.g., PPh₃) in a suitable solvent (e.g., DMF) for a short period. Then, add the copper co-catalyst (e.g., CuI).

  • Reagent Addition: Add this compound, the terminal alkyne, and a base (e.g., Et₃N).

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 100°C) and stir until the starting material is consumed.

  • Work-up and Purification: After completion, perform a standard aqueous work-up and purify the product by column chromatography.

The Ester Moiety: A Gateway to Amides and Bioisosteres

The methyl ester at the C2-position is a versatile handle that can be readily converted into a carboxylic acid, which in turn can be coupled with a wide array of amines to form amides. This is a cornerstone of medicinal chemistry for exploring SAR.

a) Saponification: Hydrolysis to the Carboxylic Acid

The first step in derivatizing the ester is its hydrolysis to the corresponding carboxylic acid.[18][19][20][21] This is typically achieved through saponification, which involves treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.[19][20][21]

Experimental Protocol: Saponification of the Methyl Ester [18]

  • Dissolution: Dissolve the methyl picolinate derivative in a mixture of methanol and water.

  • Base Addition: Add an excess of a base, such as LiOH·H₂O (2 equivalents).

  • Reaction: Stir the mixture at room temperature or gently warm it (e.g., to 50°C) until the reaction is complete.

  • Acidification: After cooling, carefully acidify the reaction mixture with an acid (e.g., 1N HCl) to a pH of ~3-4 to protonate the carboxylate.

  • Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic extracts and remove the solvent under reduced pressure.

b) Amide Bond Formation: Expanding Chemical Diversity

With the carboxylic acid in hand, a vast library of amides can be synthesized using standard peptide coupling reagents such as DCC, EDC, or HATU. This allows for the introduction of diverse substituents that can probe interactions with the biological target.

Experimental Protocol: DCC-Mediated Amide Coupling [18]

  • Activation: In an anhydrous solvent (e.g., dichloromethane), combine the carboxylic acid, the desired amine, and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), often with an additive such as N-hydroxybenzotriazole (HOBt).

  • Reaction: Stir the mixture at room temperature until the formation of the amide is complete.

  • Filtration: A precipitate of dicyclohexylurea (DCU) will form. Remove it by filtration.

  • Work-up and Purification: Wash the filtrate with aqueous acid and base to remove unreacted starting materials and byproducts. Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.

Comparison of Ester Derivatization to Bioisosteric Replacement

While amide formation is a powerful strategy, it's also important to consider bioisosteric replacements for the carboxylic acid or amide group.[22][23][24] Bioisosteres are functional groups with similar steric and electronic properties that can improve a molecule's pharmacokinetic profile or biological activity.[22][23][24][25] For example, a carboxylic acid can be replaced with a tetrazole, which has a similar pKa but different lipophilicity. An amide bond can be replaced with a variety of five-membered heterocycles like oxadiazoles or triazoles to enhance metabolic stability.

Functional GroupCommon BioisosteresPotential Advantages of Bioisostere
Carboxylic AcidTetrazole, AcylsulfonamideImproved cell permeability, altered pKa, novel intellectual property
Amide1,2,4-Oxadiazole, 1,2,4-Triazole, EsterEnhanced metabolic stability, modulated hydrogen bonding capacity
The C6-Position: Modulating Properties via the Methoxy Group

The methoxy group at the C6-position offers another point for derivatization, although it is generally less straightforward than the other two positions.

a) Demethylation: Access to the Pyridone Tautomer

Demethylation of the 6-methoxy group can be achieved using strong Lewis acids like boron tribromide or nucleophilic reagents like L-selectride.[26][27][28] This unmasks a hydroxyl group, which exists in equilibrium with its pyridone tautomer. The resulting pyridone can then be further derivatized at the nitrogen or oxygen atom.

Experimental Protocol: Demethylation with L-selectride [26][27]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 6-methoxypicolinate derivative in an anhydrous solvent like THF.

  • Reagent Addition: Add L-selectride (lithium tri-sec-butylborohydride) solution dropwise at a controlled temperature (e.g., 0°C).

  • Reaction: Allow the reaction to warm to room temperature or reflux, monitoring its progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction with water or an acidic solution. Perform a standard aqueous work-up.

  • Purification: Purify the resulting hydroxypyridine/pyridone product by chromatography.

Comparative Analysis of Derivatization Strategies

Derivatization SiteKey ReactionsProsCons
C3-Bromo Suzuki, Buchwald-Hartwig, SonogashiraHigh versatility, vast library of commercially available reagents, well-established and reliable protocols.Requires transition metal catalysis, which can be expensive and may require removal from the final product.
Ester Moiety Saponification followed by amide couplingStraightforward chemistry, allows for the introduction of a wide range of functionalities, can significantly impact solubility and H-bonding.Two-step process, coupling reagents can be sensitizers.
C6-Methoxy DemethylationProvides access to the pyridone scaffold, opening up new avenues for derivatization.Often requires harsh reaction conditions, which may not be compatible with all functional groups.[28]

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for SAR studies in drug discovery. The three distinct points of derivatization allow for a systematic and comprehensive exploration of the chemical space around the picolinate core. By employing a combination of modern cross-coupling reactions, classic ester-to-amide transformations, and strategic demethylation, researchers can efficiently generate libraries of diverse compounds.

The choice of derivatization strategy will ultimately depend on the specific goals of the research program and the nature of the biological target. A thorough understanding of the reactivity of each functional group, as well as the potential for bioisosteric replacement, will empower medicinal chemists to unlock the full potential of this powerful scaffold and accelerate the discovery of new therapeutic agents.

References

A Comparative Guide to the Synthesis of Methyl 3-bromo-6-methoxypicolinate: Benchmarking Reaction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of highly functionalized heterocyclic compounds is of paramount importance. Methyl 3-bromo-6-methoxypicolinate, a key building block, presents a synthetic challenge that necessitates a careful evaluation of potential reaction pathways. This guide provides an in-depth comparison of two primary synthetic strategies for this target molecule, offering a critical analysis of their respective efficiencies, mechanistic underpinnings, and practical considerations. The protocols and comparative data presented herein are synthesized from established chemical principles and analogous reactions reported in the literature, providing a robust framework for methodological selection.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, as illustrated below. The first strategy involves the late-stage introduction of the ester functionality via esterification of 3-bromo-6-methoxypicolinic acid . The second approach entails the regioselective bromination of a pre-functionalized methyl 6-methoxypicolinate . This guide will dissect each route, providing detailed experimental protocols and a comparative analysis of their merits.

G cluster_0 Route 1: Esterification cluster_1 Route 2: Bromination Target This compound Precursor1 3-Bromo-6-methoxypicolinic Acid Esterification Fischer Esterification Precursor1->Esterification Reagent1 Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reagent1->Esterification Esterification->Target Precursor2 Methyl 6-methoxypicolinate Bromination Electrophilic Aromatic Substitution Precursor2->Bromination Reagent2 Brominating Agent (e.g., NBS, Br2) Reagent2->Bromination Bromination->Target

Caption: Retrosynthetic analysis of this compound.

Route 1: Esterification of 3-bromo-6-methoxypicolinic acid

This classical approach leverages the well-established Fischer-Speier esterification, a cornerstone of organic synthesis. The success of this route is contingent on the availability and purity of the starting carboxylic acid.

Causality of Experimental Choices

The selection of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The use of excess methanol not only serves as a reagent but also as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. The reaction is typically performed at reflux to ensure a sufficient reaction rate.

Self-Validating Protocol

The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC), observing the disappearance of the more polar carboxylic acid spot and the appearance of the less polar ester spot. The identity and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol

Step 1: Synthesis of 3-bromo-6-methoxypicolinic acid

A plausible synthesis of the precursor, 3-bromo-6-methoxypicolinic acid, can be adapted from the synthesis of the related compound 6-bromo-5-methoxypicolinic acid. This involves the oxidation of 2-bromo-6-methyl-3-methoxypyridine.

  • To a solution of 2-bromo-3-methoxy-6-methylpyridine (1 equivalent) in water, add potassium permanganate (KMnO4) (2.5 equivalents).

  • Heat the mixture at 80°C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and adjust the pH to 4 with 10% hydrochloric acid.

  • Filter the mixture through celite and extract the filtrate with ethyl acetate.

  • Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield 3-bromo-6-methoxypicolinic acid. An expected yield, based on a similar synthesis, is approximately 75%[1].

Step 2: Fischer-Speier Esterification

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-6-methoxypicolinic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Workflow for Route 1 A Oxidation of 2-bromo-3-methoxy-6-methylpyridine B 3-bromo-6-methoxypicolinic acid A->B C Esterification with Methanol and H2SO4 B->C D Workup and Purification C->D E This compound D->E

Caption: Workflow for the esterification route.

Route 2: Regioselective Bromination of Methyl 6-methoxypicolinate

This strategy introduces the bromine atom directly onto the picolinate ring. The success of this route hinges on achieving high regioselectivity to avoid the formation of undesired isomers.

Causality of Experimental Choices

The methoxy group at the 6-position is an ortho-, para-directing group, while the methyl ester at the 2-position is a meta-directing group. The combined electronic effects of these substituents are expected to direct the incoming electrophile (bromonium ion) to the 3- and 5-positions. However, the steric hindrance from the adjacent ester group at the 2-position is likely to favor bromination at the 3-position. N-Bromosuccinimide (NBS) is often chosen as a milder and more selective brominating agent compared to elemental bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

Self-Validating Protocol

The reaction can be monitored by TLC to track the consumption of the starting material. The regioselectivity of the bromination can be determined by analyzing the crude reaction mixture using ¹H NMR spectroscopy before purification. The final product's identity and purity are confirmed by NMR and MS.

Experimental Protocol

Step 1: Synthesis of Methyl 6-methoxypicolinate

This precursor can be synthesized from 6-hydroxypicolinic acid via methylation of the hydroxyl group followed by esterification of the carboxylic acid.

Step 2: Electrophilic Aromatic Bromination

  • Dissolve Methyl 6-methoxypicolinate (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

G cluster_0 Workflow for Route 2 A Synthesis of Methyl 6-methoxypicolinate B Bromination with NBS A->B C Workup and Purification B->C D This compound C->D

Caption: Workflow for the bromination route.

Comparative Analysis

ParameterRoute 1: EsterificationRoute 2: Bromination
Starting Materials 2-bromo-3-methoxy-6-methylpyridineMethyl 6-methoxypicolinate
Key Transformation Fischer-Speier EsterificationElectrophilic Aromatic Substitution
Anticipated Yield Good to Excellent (based on precursor synthesis and esterification efficiency)Moderate to Good (highly dependent on regioselectivity)
Potential Byproducts Unreacted starting material, side products from precursor synthesisRegioisomers (e.g., 5-bromo isomer), polybrominated products
Purification Standard column chromatographyPotentially challenging separation of regioisomers
Scalability Generally scalableMay require optimization to maintain regioselectivity on a larger scale
Atom Economy ModerateGood

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound.

Route 1 (Esterification) is a robust and predictable method, relying on a well-understood reaction. Its primary advantage lies in the unambiguous nature of the final transformation, which avoids the issue of regioselectivity. The overall efficiency of this route is largely determined by the successful synthesis of the 3-bromo-6-methoxypicolinic acid precursor.

Route 2 (Bromination) offers a more convergent approach. However, its success is critically dependent on achieving high regioselectivity. While the directing effects of the substituents favor the desired 3-bromo product, the formation of the 5-bromo isomer remains a significant possibility, which could complicate purification and reduce the overall yield.

For initial lab-scale synthesis where purity and unambiguous product formation are paramount, Route 1 is the recommended approach . For larger-scale production, Route 2 could be more efficient if the regioselectivity can be optimized and controlled , potentially through careful selection of the brominating agent, solvent, and reaction temperature.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the analytical capabilities for isomer separation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Methyl 3-bromo-6-methoxypicolinate, a halogenated pyridine derivative, requires specific handling and disposal protocols due to its chemical nature. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety practices and regulatory standards.

The fundamental principle for managing any laboratory waste is to formulate a disposal plan before beginning any experimental work.[1] This ensures that all necessary containment is in place and that waste streams are handled safely and efficiently from the moment they are generated.

Part 1: Hazard Assessment and Precautionary Measures

Before handling or disposing of any chemical, consulting its specific Safety Data Sheet (SDS) is mandatory.[2][3] The SDS provides the most detailed information on hazards, handling, and emergency procedures. For this compound, and related brominated organic compounds, the primary hazards include acute toxicity and irritation.[4][5][6][7]

All handling and disposal operations should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][8] Proper personal protective equipment (PPE) is the first line of defense against chemical exposure.

Hazard Class Potential Effects Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral Harmful if swallowed.[4][8]Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]
Skin Corrosion/Irritation Causes skin irritation.[4]Handle with compatible gloves (e.g., nitrile), inspected prior to use.[8] Wear a lab coat or chemical-resistant apron.
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Wear safety glasses with side-shields or chemical splash goggles.[8]
Respiratory Irritation May cause respiratory irritation.[4][7]Use only in a well-ventilated area, preferably a chemical fume hood.[7][8]

Part 2: The Core Principle: Waste Segregation

This compound is a halogenated organic compound . This classification is critical for disposal. Halogenated wastes cannot be mixed with non-halogenated wastes.[2][9]

The Causality: The reasoning behind this strict segregation lies in the final disposal technology. Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[10][11] Mixing these wastes with non-halogenated solvent waste, which can often be recycled or used as fuel, contaminates the entire stream, drastically increasing disposal costs and environmental complexity.[3]

Waste Container Setup Protocol
  • Select the Right Container: Use a clean, leak-proof container made of a material compatible with the chemical waste. Plastic is often preferred.[12] The container must have a secure, screw-type lid.[3]

  • Label Correctly and Immediately: Before adding any waste, affix a "Hazardous Waste" label.[3] Clearly write the full chemical name, "this compound," and any other constituents. Do not use abbreviations or chemical formulas.[9]

  • Establish a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation (e.g., in the same lab).[12][13] It should be stored in a designated location, away from normal lab operations, and within secondary containment (like a tray or tub) to catch any potential leaks.[1]

  • Keep Containers Closed: The container must remain closed at all times, except when you are actively adding waste.[1][9][12] This prevents the release of vapors and protects against spills.

Part 3: Step-by-Step Disposal Procedures

The proper disposal method depends on the form of the waste. All materials that come into contact with the chemical, including cleaning materials, are considered hazardous waste.[3]

A. Unused or Surplus Solid Compound
  • Do Not Open: If the original container is unopened and no longer needed, leave it sealed.

  • Label for Disposal: Write "Waste" or "Surplus for Disposal" on the manufacturer's label.

  • Segregate: Place the container in your lab's designated area for solid chemical waste pickup.

B. Contaminated Labware (Glassware, Syringes, Filter Paper)
  • Decontamination: Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This rinsate is now hazardous waste. Since the original compound is halogenated, the rinsate must be collected in the designated halogenated liquid waste container.[1]

  • Dispose of Cleaned Glassware: Once triple-rinsed, the glassware can often be disposed of in a designated container for clean or contaminated laboratory glass, depending on your institution's policy.[2]

  • Sharps Disposal: Needles and syringes must be placed directly into a designated sharps container for incineration.[2]

  • Solid Waste: Contaminated filter paper, weighing boats, and gloves should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

C. Liquid Waste Solutions
  • Identify the Stream: Any solution containing this compound (e.g., from a reaction workup) is a halogenated waste.

  • Transfer to Waste Container: Carefully transfer the liquid waste into the designated and properly labeled "Halogenated Organic Waste" container located in your SAA.

  • Secure the Container: Immediately close the lid tightly after adding the waste.

D. Spill Cleanup Materials
  • Contain the Spill: Use an inert absorbent material, such as vermiculite or a commercial spill pillow, to absorb the spilled chemical.[8]

  • Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material and place it into a sealed, heavy-duty plastic bag or a dedicated container.[8]

  • Label as Waste: Clearly label the container as "Solid Waste: Spill Debris containing this compound."

  • Final Decontamination: Wipe the spill area with a cloth or paper towels wetted with a suitable solvent. These wipes are also hazardous waste and must be disposed of with the spill debris.

Part 4: Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work involving this compound.

G cluster_waste_type 1. Identify Waste Type cluster_disposal_path 2. Determine Disposal Path cluster_action 3. Execute Disposal Action start Waste Generation Point (this compound) waste_type What is the form of the waste? start->waste_type solid_pure Unused/Surplus Solid waste_type->solid_pure Pure Solid liquid_sol Liquid Solution (e.g., from reaction) waste_type->liquid_sol Liquid labware Contaminated Labware (Glassware, Gloves, Paper) waste_type->labware Contaminated Item spill Spill Cleanup Material waste_type->spill Spill Debris action_solid_pure Label original container for solid waste pickup. solid_pure->action_solid_pure action_liquid Transfer to labeled 'Halogenated Liquid Waste' container in SAA. liquid_sol->action_liquid action_decon Triple-rinse with solvent. Collect rinsate in Halogenated Waste. labware->action_decon Glassware action_solid_contam Place in labeled 'Solid Hazardous Waste' container. labware->action_solid_contam Gloves, Paper, etc. spill->action_solid_contam end_point Arrange Pickup by Licensed Waste Disposal Service (Contact EH&S) action_solid_pure->end_point action_liquid->end_point action_decon->action_liquid Rinsate action_solid_contam->end_point

Caption: Disposal decision workflow for this compound waste.

Part 5: Regulatory Framework

In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][13] As a halogenated organic compound, this compound falls into a category of chemicals that are strictly regulated.[14][15] Specific waste codes (e.g., "F-listed" codes for spent solvents) may apply depending on how the material was used.[16] It is the responsibility of the waste generator—the laboratory—to ensure that all local, state, and federal regulations are followed.[3][12]

Ultimately, all chemical waste must be transferred to a licensed professional waste disposal company.[7][8] Your institution's Environmental Health & Safety (EH&S) department is your primary resource for scheduling waste pickups and answering specific compliance questions.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-bromo-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized reagents is paramount to both personnel safety and experimental integrity. Methyl 3-bromo-6-methoxypicolinate, a halogenated pyridine derivative, is a key building block in modern synthesis. However, its chemical nature necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). We will explore the causality behind each recommendation, ensuring that every step is a self-validating component of a comprehensive safety system.

Hazard Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally analogous compounds, such as brominated pyridines and picolinates, provide a robust basis for risk assessment.

The primary hazards associated with this class of chemicals are categorized by the Globally Harmonized System (GHS) and include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

These classifications dictate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are effectively blocked.

Quantitative Hazard Summary
Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3]

The Core Ensemble: Your First Line of Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, a baseline of engineering controls (i.e., a certified chemical fume hood) is mandatory. The following PPE is required for all handling procedures.

Hand Protection: The Critical Barrier

The risk of dermal absorption and skin irritation makes glove selection the most critical decision. Not all disposable gloves offer adequate protection.

  • Primary Recommendation: Nitrile Gloves . Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including the solvents in which this compound is often dissolved.[4][5] It offers superior protection against aliphatic hydrocarbons and many other organic compounds compared to latex.[5][6]

  • Rationale: The choice of nitrile over latex is deliberate. Latex gloves can degrade when exposed to many organic solvents and have poor resistance to many chemicals.[5][6] Furthermore, the potential for latex allergies makes nitrile a safer choice for a multi-user laboratory environment.[5]

  • Protocol: Always inspect gloves for tears or pinholes before use.[3] Use proper removal techniques to avoid contaminating your skin.[3] For tasks involving larger quantities or extended handling times, consider double-gloving or using a thicker, chemical-resistant glove like butyl rubber.[7][8] Contaminated gloves must be disposed of as hazardous waste.[3]

Eye and Face Protection: Shielding Against Splashes

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[1][2]

  • Primary Recommendation: Chemical Splash Goggles . Safety glasses with side shields are the minimum requirement, but chemical splash goggles conforming to ANSI Z87.1 or EN166 standards offer superior protection against splashes from all angles.[8][9]

  • Rationale: Unlike standard safety glasses, goggles form a seal around the eyes, preventing liquids from entering from the top, bottom, or sides. This is crucial when handling corrosive or irritating liquids, where even a minor splash can cause significant injury.[10]

  • Protocol: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[9][10]

Body Protection: Preventing Incidental Contact

A lab coat is the standard for protecting skin and personal clothing from contamination.

  • Primary Recommendation: Flame-Resistant (FR) Lab Coat . While the immediate flammability of the solid compound may be low, it is often used with flammable organic solvents. An FR lab coat provides an essential layer of protection.

  • Rationale: A standard cotton or polyester lab coat can ignite and continue to burn if exposed to a flash fire. An FR coat will self-extinguish, providing critical seconds to react in an emergency.

  • Protocol: Lab coats must be fully buttoned with sleeves rolled down.[7] They should be laundered professionally and never taken home. If significant contamination occurs, the coat must be removed immediately and decontaminated or disposed of as hazardous waste.

Operational Plan: From Benchtop to Disposal

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from initial handling to final disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Confirm the location of the nearest emergency eyewash station and safety shower.[7]

  • PPE Donning: Put on your lab coat, followed by chemical splash goggles. Finally, don the appropriate nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling: Conduct all manipulations, including weighing and transfers, inside the chemical fume hood to prevent inhalation of dust or vapors.[4][8] Keep containers tightly closed when not in use.[1]

  • Spill Management: In the event of a small spill inside the fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[8] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

  • Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent.

  • PPE Doffing: Remove gloves first, using a technique that avoids skin contact with the outer surface. Remove your lab coat, followed by your goggles.

  • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[11] Do not eat, drink, or smoke in the laboratory.[1][11]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and absorbent materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused material and solutions must be collected in a separate, sealed, and compatible waste container.[7] Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[7][8]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazard warnings (e.g., "Toxic," "Irritant").[8]

  • Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, awaiting pickup by EHS professionals.[1][7]

Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_final 4. Final Safety Steps prep_hood Verify Fume Hood Operation prep_ppe Assemble Required PPE prep_hood->prep_ppe prep_spill Locate Spill Kit & Safety Shower prep_ppe->prep_spill don_ppe Don PPE (Coat, Goggles, Gloves) prep_spill->don_ppe weigh_transfer Weigh & Transfer Chemical don_ppe->weigh_transfer reaction Perform Reaction/Procedure weigh_transfer->reaction close_container Securely Close All Containers reaction->close_container decon Decontaminate Work Area close_container->decon dispose_solid Segregate Solid Hazardous Waste decon->dispose_solid dispose_liquid Segregate Liquid Hazardous Waste decon->dispose_liquid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

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